CAS Registry Number: 93609-84-8 Synonyms: 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone Role: Critical Intermediate in the Synthesis of Ultra-Long-Acting -Agonists (Indacaterol) Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 93609-84-8
Synonyms: 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone
Role: Critical Intermediate in the Synthesis of Ultra-Long-Acting
-Agonists (Indacaterol)
Executive Summary
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS 93609-84-8) is a specialized heterocyclic building block primarily utilized in the pharmaceutical development of bronchodilators. It serves as the regioselective scaffold for Indacaterol , a once-daily ultra-long-acting
-adrenoceptor agonist (LABA) used in the management of Chronic Obstructive Pulmonary Disease (COPD).
The compound’s value lies in its unique substitution pattern: the 8-benzyloxy group protects the phenolic oxygen essential for receptor binding, while the 5-acetyl moiety provides the electrophilic handle necessary for coupling with the chiral amine tail (2-amino-5,6-diethylindan). This guide details the validated synthesis, physiochemical properties, and downstream application of this high-value intermediate.
Chemical Identity & Properties
Property
Specification
Molecular Formula
Molecular Weight
293.32 g/mol
Appearance
Off-white to pale yellow crystalline powder
Melting Point
174–176 °C
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol, Dichloromethane
The synthesis of CAS 93609-84-8 is a multi-step process requiring precise regiocontrol to ensure the acetyl group installs at the C5 position rather than the more sterically accessible C7 or C3 positions. The industry-standard route employs a Fries Rearrangement strategy starting from 8-hydroxyquinoline.
Validated Synthetic Route
The synthesis proceeds through the oxidation of the quinoline nitrogen, followed by rearrangement to the 2-one (carbostyril) form, acetylation, and final protection.
Step 1: N-Oxidation & Rearrangement
8-Hydroxyquinoline is oxidized (e.g., using m-CPBA or
) to the N-oxide, which is then rearranged using acetic anhydride to form 8-acetoxyquinolin-2(1H)-one .
Step 2: Fries Rearrangement (The Critical Step)
The 8-acetoxy derivative undergoes a Lewis acid-catalyzed Fries rearrangement. Aluminum trichloride (
) coordinates with the ester oxygen and the carbostyril carbonyl, facilitating an intramolecular acyl migration to the thermodynamically favored C5 position (para to the hydroxyl group).
Step 3: Benzyl Protection
The resulting 5-acetyl-8-hydroxyquinolin-2(1H)-one is treated with benzyl bromide in the presence of a mild base (
) to yield the target CAS 93609-84-8.
Reaction Visualization
Figure 1: Step-wise synthesis of CAS 93609-84-8 via Fries Rearrangement strategy.
Experimental Protocol (Self-Validating System)
Note: This protocol is adapted from optimized procedures for phenylethanolamine precursors [1][2].
Phase A: Fries Rearrangement to 5-Acetyl-8-hydroxyquinolin-2(1H)-one
Objective: Migrate the acetyl group to C5.
Setup: Charge a dry 3-neck flask with 8-acetoxyquinolin-2(1H)-one (1.0 eq) and 1,2-dichloroethane (DCE).
Catalyst Addition: Cool to 0°C. Portion-wise add Aluminum Trichloride (
) (3.0 eq). Caution: Exothermic.
Reaction: Heat to reflux (80–85°C) for 3–4 hours.
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material spot (
) should disappear, replaced by a lower fluorescent spot (hydroxyl product).
Quench: Cool to RT. Pour mixture into ice-cold dilute HCl to break the Aluminum complex.
Isolation: Filter the precipitate. Wash with water and cold methanol. Dry to yield a yellow solid.
Phase B: Benzylation to CAS 93609-84-8
Objective: Protect the C8-hydroxyl to prevent side reactions during downstream bromination.
Solvation: Dissolve the Phase A product (1.0 eq) in DMF (10 volumes).
Checkpoint: HPLC analysis should show <1% unreacted phenol.
Workup: Pour into ice water (50 volumes). The product will precipitate as an off-white solid.
Purification: Recrystallize from Ethanol/DMF if purity is <98%.
Downstream Application: Indacaterol Synthesis
CAS 93609-84-8 is the "Anchor" molecule for Indacaterol. It undergoes bromination and asymmetric reduction to form the chiral pharmacophore.
Mechanism of Action in Synthesis[4]
Bromination: The acetyl group is brominated to form the
-bromoketone (CAS 100331-89-3).
Coupling: The bromoketone reacts with 2-amino-5,6-diethylindan (the "Tail").
Stereoselective Reduction: The ketone is reduced (often using a CBS catalyst or chiral hydrogenation) to the (R)-alcohol.
Deprotection: The benzyl group is removed via hydrogenolysis (
) to reveal the phenolic hydroxyl, yielding Indacaterol.
Figure 2: Transformation of CAS 93609-84-8 into Indacaterol.
Safety & Handling
Hazards: Classified as Irritant (H315, H319, H335). Avoid inhalation of dust.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the acetyl moiety can degrade under strong basic conditions over time.
Solvent Compatibility: Avoid protic solvents (methanol/ethanol) during long-term storage of solutions to prevent potential ketal formation or transesterification traces.
References
National Institutes of Health (PMC). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. (2025).[3] Retrieved from [Link]
Google Patents. Process for preparation of indacaterol or its pharmaceutically acceptable salts (US9682935B2). (2017).[4] Retrieved from
European Patent Office.Process for the preparation of Indacaterol and intermediates thereof (EP2897937B1). (2015).
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one chemical structure
Role in Ultra-Long-Acting Beta-Agonist (LABA) Synthesis Executive Summary This technical guide provides an in-depth analysis of 5-acetyl-8-(benzyloxy)-quinolin-2(1H)-one (often referred to in literature as the carbostyri...
Author: BenchChem Technical Support Team. Date: February 2026
Role in Ultra-Long-Acting Beta-Agonist (LABA) Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 5-acetyl-8-(benzyloxy)-quinolin-2(1H)-one (often referred to in literature as the carbostyril derivative), a critical intermediate in the synthesis of Indacaterol (Onbrez/Arcapta).[1][2] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist (ultra-LABA) used in the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2]
While the user query specifies "3H-quinolin-2-one," this guide focuses on the thermodynamically stable and pharmaceutically relevant 1H-quinolin-2-one tautomer (CAS: 93609-84-8), which serves as the actual scaffold for the Indacaterol headgroup.[1][2] This document details the structural properties, synthetic pathways via Friedel-Crafts acylation, and the downstream conversion logic required for high-affinity receptor binding.[1][2]
Part 1: Structural Analysis & Pharmacophore Relevance[1]
The molecule is designed as a "masked" precursor to the catechol-mimic required for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Acts as a protecting group (benzyl ether) for the phenol during the harsh Friedel-Crafts acetylation.[1][2] It is removed via catalytic hydrogenation later.[1][2]
5-Acetyl Group
Precursor to the chiral amino-alcohol linker.[1][2]
Provides the electrophilic carbonyl carbon necessary for asymmetric reduction (to the R-alcohol) and subsequent reductive amination.[1][2]
Essential for anchoring the molecule in the receptor active site (Ser203/Ser204/Ser207 interactions).[1][2]
Part 2: Synthetic Pathway (Friedel-Crafts Acylation)[1][2][9][10]
The synthesis of 5-acetyl-8-(benzyloxy)-quinolin-2(1H)-one is a classic example of regioselective Electrophilic Aromatic Substitution (EAS) .[1][2] The challenge lies in directing the acetyl group to the 5-position rather than the 6- or 7-positions.
Reaction Mechanism
The reaction utilizes Aluminum Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) as a strong Lewis acid catalyst to generate an acylium ion from acetyl chloride.[1]
Activation:
Directing Effects:
The 8-benzyloxy group is an ortho/para director (activating).[1][2]
The cyclic amide (lactam) is generally deactivating but directs ortho to the nitrogen or para to the nitrogen depending on conditions.[1][2]
Regioselectivity: The 5-position is para to the activating benzyloxy group (at position 8) and sterically accessible, making it the preferred site for substitution.[1][2]
Synthesis Workflow Diagram
Figure 1: Friedel-Crafts acetylation pathway for the synthesis of the target intermediate.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one from 8-(benzyloxy)quinolin-2(1H)-one.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]
Quench: Ice water / 1M HCl
Step-by-Step Methodology
Preparation of Catalyst Slurry:
In a dry 3-neck round-bottom flask under Nitrogen (
) atmosphere, suspend anhydrous (3.0 eq) in dry 1,2-dichloroethane.
Control Point: Ensure the system is strictly anhydrous; moisture deactivates ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and appearance of a lower product (due to increased polarity of the ketone).
Quenching & Isolation:
Pour the reaction mixture slowly onto crushed ice/HCl.
Safety: Exothermic reaction.[1][2] Evolution of HCl gas.
Extract with DCM (3x).[1][2] Wash organic layer with Brine.[1][2] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Asymmetric Reduction: The ketone is reduced (often using a chiral catalyst like a CBS catalyst or via transfer hydrogenation) to the (R)-epoxide or (R)-halohydrin.[1][2]
Coupling: Reaction with 2-amino-5,6-diethylindane (the "tail" amine).[1][2]
Deprotection: Removal of the benzyl group via hydrogenolysis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
A Senior Application Scientist's Technical Guide to 5-acetyl-8-benzyloxycarbostyril: A Key Intermediate in Indacaterol Synthesis
This guide offers an in-depth exploration of 5-acetyl-8-benzyloxycarbostyril, a pivotal intermediate in the synthesis of Indacaterol, a widely recognized ultra-long-acting β2-adrenergic agonist for the treatment of chron...
Author: BenchChem Technical Support Team. Date: February 2026
This guide offers an in-depth exploration of 5-acetyl-8-benzyloxycarbostyril, a pivotal intermediate in the synthesis of Indacaterol, a widely recognized ultra-long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] We will delve into the synthetic pathways, analytical characterization, and the strategic importance of this molecule, providing field-proven insights and detailed protocols for researchers and drug development professionals.
Strategic Importance in Pharmaceutical Synthesis
5-Acetyl-8-benzyloxycarbostyril, also known as 5-acetyl-8-(phenylmethoxy)-2(1H)-quinolinone, serves as a critical building block in the multi-step synthesis of Indacaterol.[3][4][5] Its structure contains the core carbostyril (or 1H-quinolin-2-one) nucleus and two key functional groups that are strategically manipulated in subsequent steps:
The 8-Benzyloxy Group: This moiety acts as a protecting group for the 8-hydroxy functionality. The benzyl group is robust enough to withstand various reaction conditions in the synthetic sequence but can be selectively removed under mild hydrogenolysis conditions in the final stages of Indacaterol synthesis.[1][6]
The 5-Acetyl Group: This ketone functionality is the reactive handle used to build the ethanolamine side chain, which is essential for the pharmacological activity of Indacaterol.[7]
The purity and yield of this intermediate are paramount, directly impacting the efficiency and quality of the final Active Pharmaceutical Ingredient (API).
Synthesis Pathway: A Tale of Protection and Acylation
The synthesis of 5-acetyl-8-benzyloxycarbostyril is a well-established two-step process commencing from 8-hydroxy-1H-quinolin-2-one. The pathway involves the protection of the phenolic hydroxyl group followed by a regioselective acylation.
Step 1: O-Benzylation (Protection)
The initial step is the protection of the acidic 8-hydroxy group to prevent it from interfering with the subsequent electrophilic substitution reaction. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability across a range of conditions and its facile removal via catalytic hydrogenation.[8][9][10]
The reaction is typically an O-alkylation where the phenoxide of 8-hydroxycarbostyril, generated in situ using a suitable base like potassium carbonate (K2CO3), acts as a nucleophile, attacking benzyl chloride or benzyl bromide.[11]
Step 2: Friedel-Crafts Acylation
With the hydroxyl group protected, the acetyl group is introduced at the C-5 position via a Friedel-Crafts acylation reaction.[12][13][14] This classic electrophilic aromatic substitution involves the reaction of 8-benzyloxycarbostyril with an acylating agent (acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[15]
The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich quinolinone ring system. The acylation occurs preferentially at the C-5 position due to the directing effects of the ring system. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[16]
An In-Depth Technical Guide to 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one is a pivotal chemical intermediate, primarily recognized for its essential role in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Indacaterol, a potent, long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and critical function in the broader context of pharmaceutical manufacturing, offering valuable insights for researchers and professionals in drug development and medicinal chemistry. While the compound itself is not intended for direct therapeutic use, understanding its properties and synthesis is crucial for the efficient production of the final active pharmaceutical ingredient (API).
Chemical Identity and Synonyms
A clear understanding of the nomenclature and various identifiers for a chemical entity is fundamental for accurate research and communication. 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one is known by several synonyms, which are often encountered in scientific literature and chemical supplier catalogs.
Synthesis of 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
The synthesis of 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one is a multi-step process that begins with the acylation of 8-hydroxyquinolin-2-one. A common and effective method for this initial acylation is the Fries rearrangement.
Experimental Protocol: Fries Rearrangement for 5-Acetyl-8-hydroxy-(1H)-quinolin-2-one
The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst.[5]
Step 1: Formation of the Phenolic Ester (8-acetoxy-quinolin-2-one)
In a suitable reaction vessel, dissolve 8-hydroxyquinolin-2-one in a suitable solvent such as acetic anhydride.
Heat the mixture to reflux for a specified period to ensure complete esterification.
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the 8-acetoxy-quinolin-2-one.
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Fries Rearrangement to 5-Acetyl-8-hydroxy-(1H)-quinolin-2-one
To a reaction vessel, add a Lewis acid, such as anhydrous aluminum chloride, in a suitable solvent like nitrobenzene.
Slowly add the 8-acetoxy-quinolin-2-one to the Lewis acid suspension while maintaining a controlled temperature.
Heat the reaction mixture to a temperature that favors the desired ortho-acylation (typically higher temperatures favor the ortho product).[5]
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
Once the reaction is complete, cool the mixture and carefully quench it by adding it to a mixture of ice and hydrochloric acid.
The product, 5-acetyl-8-hydroxy-(1H)-quinolin-2-one, will precipitate.
Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
Experimental Protocol: Benzylation of 5-Acetyl-8-hydroxy-(1H)-quinolin-2-one
The subsequent step involves the protection of the hydroxyl group via benzylation to yield the target compound.
Dissolve the 5-acetyl-8-hydroxy-(1H)-quinolin-2-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
Add a base, such as potassium carbonate, to the solution.
To this mixture, add benzyl bromide or benzyl chloride dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
After completion, pour the reaction mixture into water to precipitate the crude product.
Filter the solid, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one.
Synthesis workflow for 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one.
Role as a Key Intermediate in Indacaterol Synthesis
The primary significance of 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one lies in its role as a precursor in the synthesis of Indacaterol.[6] It undergoes further chemical transformations to build the core structure of the final drug molecule.
The next step in the synthesis of Indacaterol involves the bromination of the acetyl group of 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one to form 8-(Benzyloxy)-5-(2-bromoacetyl)-2-hydroxyquinoline. This bromoacetyl derivative is a crucial electrophile that subsequently reacts with the appropriate amine to construct the side chain of Indacaterol.
Role of the title compound in the Indacaterol synthesis pathway.
Biological Activity and Significance
Currently, there is limited publicly available information on the intrinsic biological activity of 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one itself. Its primary role and investigation have been centered on its utility as a chemical intermediate. The pharmacological properties of interest are associated with the final product, Indacaterol.
Indacaterol functions as a long-acting beta-2 adrenergic agonist (LABA).[7] It exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[7] This mechanism of action helps to relieve the symptoms of airflow obstruction in patients with COPD.
While the intermediate may not possess significant therapeutic activity on its own, its purity and quality are of paramount importance. Any impurities present in 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one could potentially be carried through subsequent synthetic steps, leading to the formation of undesirable side products in the final API, which could affect its safety and efficacy.
Conclusion
5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one is a compound of significant interest to the pharmaceutical industry, not for its direct biological effects, but for its indispensable role as a key intermediate in the synthesis of the important bronchodilator, Indacaterol. A thorough understanding of its chemical properties, synonyms, and synthetic pathways, particularly the Fries rearrangement and subsequent benzylation, is crucial for process optimization and the consistent production of a high-quality active pharmaceutical ingredient. As drug development continues to evolve, the efficient and reliable synthesis of such critical intermediates will remain a cornerstone of pharmaceutical manufacturing.
References
Baur, F., et al. (2010). The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist. Journal of Medicinal Chemistry, 53(9), 3675-3684.
Beier, J., et al. (2007). Indacaterol, a once-daily beta2-agonist, versus twice-daily formoterol in COPD.
Expert Opinion on Drug Discovery. (2011). Indacaterol: pharmacologic profile, efficacy and safety in the treatment of adults with COPD. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Fries rearrangement. Retrieved February 15, 2026, from [Link]
iChemical. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Retrieved February 15, 2026, from [Link]
An In-depth Technical Guide to 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one: Synthesis, Characterization, and Application in Drug Development Abstract This technical guide provides a comprehensive overview of 5-Acetyl-8-(be...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one: Synthesis, Characterization, and Application in Drug Development
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one, a key intermediate in the synthesis of advanced pharmaceutical compounds. We delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and subsequent conversion, and discuss the critical analytical methods for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile quinolinone derivative in their synthetic programs. Its primary role as a precursor to the potent β2-adrenoceptor agonist, Indacaterol, is explored in detail, highlighting the strategic importance of this molecule in medicinal chemistry.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The specific derivative, 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one (also known as 5-Acetyl-8-(benzyloxy)carbostyril), has emerged as a molecule of significant interest. Its primary value lies not in its intrinsic biological activity, but in its role as a pivotal intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]
The strategic placement of three key functional groups—the acetyl group at the 5-position, the benzyl-protected hydroxyl at the 8-position, and the lactam within the quinolinone ring—makes it an ideal precursor for multi-step synthetic pathways. The acetyl group provides a reactive handle for chain extension, while the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is crucial for the target's final activity but must be masked during intermediate steps. This guide will focus on its most prominent application: its use in the preparation of phenylethanolamine derivatives, specifically the ultra-long-acting bronchodilator, Indacaterol.[1]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one is typically a solid at room temperature and possesses the key characteristics summarized below.
The synthesis of 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one is a well-defined, two-stage process starting from 8-hydroxyquinolin-2(1H)-one. This approach ensures high yields and purity by first installing the acetyl group via a Friedel-Crafts reaction, followed by the protection of the phenolic hydroxyl group.
Diagram: Overall Synthetic Workflow
Caption: Two-stage synthesis of the target compound.
Experimental Protocol 1: Synthesis
Stage 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one (Precursor)
This procedure is adapted from established Friedel-Crafts acetylation methods for 8-hydroxyquinolines.[5]
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a calcium chloride guard tube, suspend aluminum chloride (AlCl₃, 1.5 eq.) in nitrobenzene at 0-5 °C.
Acyl Chloride Addition: Slowly add acetyl chloride (1.2 eq.) to the suspension while maintaining the temperature below 10 °C. Stir for 30 minutes to form the acylium ion complex.
Substrate Addition: Add 8-hydroxyquinolin-2(1H)-one (1.0 eq.) portion-wise to the reaction mixture.
Expert Insight: The portion-wise addition is critical to control the exotherm of the reaction and prevent side reactions. Nitrobenzene is used as both a solvent and a complexing agent, which moderates the reactivity of the Lewis acid.
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing concentrated HCl (5 mL per 100 mL of ice). This step hydrolyzes the aluminum complexes and protonates the product.
Isolation: The product hydrochloride will precipitate. Filter the solid, wash with cold water, and then re-dissolve it in hot water.
Purification: Neutralize the aqueous solution with sodium acetate to precipitate the free base, 5-acetyl-8-hydroxyquinolin-2(1H)-one. Filter the solid, wash with water, and recrystallize from aqueous ethanol to yield the pure precursor.
Stage 2: Synthesis of 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one (Final Product)
This stage employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7]
Reaction Setup: To a solution of 5-Acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
Expert Insight: K₂CO₃ is a mild base suitable for deprotonating the phenolic hydroxyl without affecting the lactam N-H. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions by solvating the potassium cation, leaving a more reactive "naked" phenoxide anion.[7]
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Work-up: Cool the reaction to room temperature and pour it into ice water. A solid precipitate will form.
Purification: Filter the crude product, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold, non-polar solvent like hexane to remove excess benzyl bromide. The product can be further purified by recrystallization from isopropanol or ethanol to yield the final compound as a solid.
Analytical Characterization & Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
Table 2: Quality Control Protocol
Test
Method
Acceptance Criteria
Rationale
Identity
¹H NMR, ¹³C NMR
Spectrum conforms to the predicted structure.
Confirms molecular structure and connectivity.
Identity
Mass Spectrometry (ESI-MS)
[M+H]⁺ = 294.11
Confirms molecular weight.
Purity
HPLC (UV, 254 nm)
≥ 98.0%
Quantifies purity and detects impurities.
Appearance
Visual Inspection
White to off-white solid
Basic quality check.
Melting Point
Capillary Method
174-176 °C
Indicator of purity.
Spectroscopic Profile (Predicted)
While experimental spectra should always be acquired, the expected NMR data provides a crucial reference.
¹H NMR (400 MHz, CDCl₃): The following signals are predicted[4]:
δ 9.23 (s, 1H): This broad singlet corresponds to the N-H proton of the lactam.
δ 8.93 (d, 1H): A doublet for the proton at the C4 position of the quinolinone ring.
δ 7.69 (d, 1H): A doublet for the aromatic proton at the C6 position.
δ 7.43 (m, 5H): A complex multiplet representing the five protons of the benzyl group.
δ 7.04 (d, 1H): A doublet for the aromatic proton at the C7 position.
δ 6.77 (d, 1H): A doublet for the proton at the C3 position.
δ 5.26 (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph).
δ 2.65 (s, 3H): A sharp singlet for the three protons of the acetyl group (-CO-CH₃).
Expert Insight: The downfield shift of the C4 proton (δ 8.93) is characteristic and results from the anisotropic effect of the adjacent carbonyl group.
¹³C NMR (100 MHz, CDCl₃) (Predicted): Key expected resonances include the acetyl carbonyl (~198 ppm), the lactam carbonyl (~162 ppm), the benzylic carbon (~71 ppm), and the acetyl methyl carbon (~26 ppm), along with a series of signals in the aromatic region (110-150 ppm).
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 294.11.
Application in the Synthesis of Indacaterol
The primary utility of 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one is as a key building block for Indacaterol. The synthetic route involves transforming the acetyl group into a functionalized side chain capable of coupling with the requisite amino-indan moiety.
Diagram: Pathway to Indacaterol
Caption: Key transformations from the title compound to Indacaterol.
Experimental Protocol 2: Conversion to the Bromoacetyl Intermediate
The first critical step is the selective bromination at the α-carbon of the acetyl group.
Reaction Setup: Suspend 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one (1.0 eq.) in glacial acetic acid.
Bromination: Add a solution of bromine (Br₂, 1.05 eq.) in acetic acid dropwise at 15-20 °C. A few drops of HBr can be used to initiate the reaction.
Expert Insight: This is an acid-catalyzed α-halogenation. The acid promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine. Maintaining temperature is key to prevent over-bromination.
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
Isolation: Pour the reaction mixture into a large volume of cold water. The bromoacetyl product, 8-(benzyloxy)-5-(2-bromoacetyl)-quinolin-2(1H)-one, will precipitate.
Purification: Filter the solid, wash extensively with water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
This bromoacetyl intermediate is then subjected to a chiral reduction (e.g., using a Corey-Bakshi-Shibata catalyst) to form a chiral bromohydrin, which cyclizes to an epoxide. This epoxide is subsequently opened by the amino-indan side chain, followed by deprotection of the benzyl group via catalytic hydrogenation to yield the final Indacaterol API.[8]
Handling, Storage, and Safety
Proper handling is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Storage: The compound should be stored in a cool, dry, and well-ventilated area, sealed in an airtight container. For long-term stability, storage as a powder at -20°C is recommended.[2]
Safety: 5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one is associated with the following GHS hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.[9]
Conclusion
5-Acetyl-8-(benzyloxy)-quinolin-2(1H)-one is more than a simple organic molecule; it is a testament to the power of strategic design in synthetic chemistry. Its carefully arranged functional groups enable a linear and efficient pathway to complex, high-value pharmaceutical agents like Indacaterol. This guide has provided the essential technical knowledge for its synthesis, characterization, and application, empowering researchers to confidently and effectively utilize this important chemical intermediate.
References
Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Royal Society of Chemistry.[Link]
Copies of 1H, 13C, 19F NMR spectra. Universitat Autònoma de Barcelona.[Link]
Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate.[Link]
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8. iChemical.[Link]
Process for the preparation of indacaterol and intermediates thereof.
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]
5-Acetyl-8-hydroxy-1H-quinolin-2-one. India Fine Chemicals.[Link]
Synthesis pathway of Indacaterol from quinolinone intermediates
An In-Depth Technical Guide to the Synthesis of Indacaterol from Quinolinone-Based Intermediates Introduction Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), valued for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of Indacaterol from Quinolinone-Based Intermediates
Introduction
Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), valued for its ultralong-acting β2-adrenergic agonist activity which provides 24-hour bronchodilation with a once-daily dose.[1] Its chemical structure, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-(1H)-quinolin-2-one, features a chiral ethanolamine side chain attached to a substituted quinolinone core.[2] This guide provides an in-depth analysis of the predominant industrial synthesis pathway for Indacaterol, commencing from quinolinone-based intermediates. We will dissect the strategic chemical transformations, address the inherent challenges in stereocontrol and regioselectivity, and present the field-proven methodologies employed to ensure the production of a high-purity active pharmaceutical ingredient (API).
Part 1: Retrosynthetic Analysis and Core Strategy
The industrial synthesis of Indacaterol is a model of convergent design, where two complex molecular fragments are prepared separately before being coupled in a late-stage key step. This approach is advantageous as it maximizes efficiency and allows for the purification of intermediates, which simplifies the purification of the final API.
A retrosynthetic breakdown of Indacaterol reveals two primary building blocks:
The Quinolinone Core : An electrophilic, chiral (R)-epoxide derived from 8-hydroxyquinolin-2(1H)-one. This fragment contains the critical stereocenter that defines the drug's efficacy.
The Indane Side Chain : A nucleophilic primary amine, 2-amino-5,6-diethylindane.
The core strategy involves the nucleophilic attack of the amine onto the epoxide, forming the crucial C-N bond of the ethanolamine linker.
Caption: Synthesis workflow for the key quinolinone epoxide intermediate.
Part 3: The Crucial Coupling Reaction and Its Challenges
The centerpiece of the synthesis is the coupling of the two key fragments: the quinolinone epoxide and the 2-amino-5,6-diethylindane.
Experimental Protocol: Epoxide Ring Opening
The 8-benzyloxy-5-((R)-oxiranyl)-(1H)-quinolin-2-one and 2-amino-5,6-diethylindane are dissolved in a suitable high-boiling solvent.
[3][4]2. The reaction mixture is heated to elevated temperatures, often around 110°C, for several hours to drive the reaction to completion.
[2][4]3. The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
[5]4. Upon completion, the reaction is worked up to yield the crude protected Indacaterol intermediate, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-benzyloxy-(1H)-quinolin-2-one.
Causality Behind Experimental Challenges
While conceptually straightforward, this epoxide ring-opening reaction is fraught with challenges that necessitate robust purification strategies. The primary issues are:
Lack of Regioselectivity : The amine can attack either of the two carbons of the epoxide ring. While attack at the less sterically hindered terminal carbon is desired, attack at the internal carbon can also occur, leading to the formation of a regioisomeric impurity.
[6][3]* Dimer Formation : A second molecule of the epoxide can react with the secondary amine of the desired product, leading to the formation of a dimer impurity.
[2]* Harsh Conditions : The reaction often requires high temperatures for extended periods, which can promote the formation of these and other degradation-related byproducts.
[2][4]
These side reactions mean the crude product mixture may contain only 60-80% of the desired intermediate, making direct isolation of pure material unfeasible for industrial-scale production.
[6][5]
Part 4: Purification, Deprotection, and Final API Formation
To overcome the impurities generated during the coupling step, a "self-validating" purification system based on diastereomeric salt formation is employed, circumventing the need for costly and solvent-intensive column chromatography.
[3]
Step 4.1: Purification via Diastereomeric Salt Crystallization
The crude mixture containing the (R,R) and (R,S) diastereomers of the protected Indacaterol is treated with a chiral acid, such as L-tartaric acid or D-benzoic acid. [7][8]This forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. By carefully selecting the acid and crystallization solvent, the salt of the desired diastereomer can be selectively precipitated, leaving the impurities and the undesired diastereomer in the mother liquor. This crystallization process is highly effective, often yielding the salt with >99% purity.
[8]
Step 4.2: Liberation of Free Base and Deprotection
The purified salt is then neutralized with a base to liberate the free base of the protected Indacaterol. Following this, the benzyl protecting group is removed. This is achieved through catalytic hydrogenation, where the intermediate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. [2]This cleaves the benzyl ether, yielding the Indacaterol free base.
Step 4.3: Final Salt Formation
While the Indacaterol free base can be isolated as a solid, it has shown instability in some organic solvents. [2]For the final drug product, it is converted to a stable, crystalline salt. The Indacaterol maleate salt is formed by treating a solution of the free base (e.g., in isopropanol) with a solution of maleic acid. [2][6]The highly pure Indacaterol maleate precipitates from the solution and is isolated by filtration, washed, and dried.
The synthesis of Indacaterol from quinolinone intermediates is a testament to modern process chemistry, where challenges in stereocontrol and regioselectivity are overcome through elegant and scalable solutions. The key takeaways from this pathway are the critical importance of the asymmetric reduction to set the required stereocenter and the industrial ingenuity of using diastereomeric salt resolution to purify the product of a non-selective coupling reaction. This robust and validated process ensures the consistent production of high-purity Indacaterol, enabling its vital role in treating patients with COPD worldwide. While alternative routes are being explored to avoid the problematic epoxide coupling, this pathway remains a benchmark in pharmaceutical manufacturing.
[10]
References
Indacaterol | New Drug Approvals. (2016, March 2). New Drug Approvals. [Link]
Process for the preparation of indacaterol and intermediates thereof - Google Patents. (2017, December 6).
Process for preparation of indacaterol or its pharmaceutically acceptable salts - Google Patents. (2017, June 20).
Indacaterol intermediate and method for synthesizing indacaterol - Google Patents. (2018, August 17).
Choosing the Right Indacaterol Intermediate: A Buyer's Guide. (2026, February 11). Bloemchem. [Link]
8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE - European Patent O - Googleapis.com. (2018, January 2). Googleapis.com. [Link]
PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF - European Patent Office - EP 3848354 B1 - EPO. (2022, July 27). European Patent Office. [Link]
indacaterol | New Drug Approvals. (2016, March 2). New Drug Approvals. [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (2014, January 15). SciSpace. [Link]
A process for preparation of 5-(2-(substituted-amino)-1-hydroxyethyl) - Google Patents.
Preparation method of indacaterol maleate - Google Patents. (2021, June 25).
A novel process for preparation of indacaterol or its pharmaceutically acceptable salts - Google Patents. (2011, March 1).
[1] Executive Summary 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8 ), frequently referred to as 5-Acetyl-8-(benzyloxy)carbostyril , is a critical pharmacophore intermediate in the synthesis of long-acting -a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8 ), frequently referred to as 5-Acetyl-8-(benzyloxy)carbostyril , is a critical pharmacophore intermediate in the synthesis of long-acting
-adrenergic agonists (LABAs), most notably Indacaterol .[1] Its structural integrity is defined by the quinolinone scaffold, which provides the necessary rigidity for receptor binding, while the 5-acetyl and 8-benzyloxy motifs serve as reactive handles for chiral reduction and amination, respectively.[1]
This guide provides a comprehensive analysis of its physical properties, spectral characteristics, and synthesis logic, designed to support researchers in process chemistry and drug development.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The compound exists predominantly in the amide tautomer (quinolin-2-one) rather than the hydroxy-quinoline form in the solid state.[1] This tautomeric preference dictates its solubility profile and reactivity.[1]
Purification Insight: The steep solubility curve in hot methanol or ethyl acetate allows for effective purification.[1] Dissolution at reflux followed by slow cooling yields high-purity crystals, removing polar inorganic salts and lipophilic oligomers.[1]
Part 3: Spectral Characterization[1]
Accurate identification relies on specific NMR and MS signatures.[1] The following data validates the structure.
Nuclear Magnetic Resonance (NMR)
** Solvent:**
or
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Mechanistic Note
H
9.23
Singlet (br)
NH (Amide)
Deshielded by carbonyl anisotropy; exchangeable with .
, 91 m/z) is a common fragmentation pathway under high collision energy.[1]
Part 4: Synthesis & Reaction Logic[1]
The synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one typically follows a Friedel-Crafts Acetylation strategy on the pre-formed quinolinone core.[1] This route is preferred over ring-closing an acetylated aniline due to the regioselectivity challenges in the latter.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway highlighting the regioselective acetylation at the 5-position.
Protocol Overview
Protection: 8-Hydroxyquinolin-2(1H)-one is alkylated with benzyl bromide in the presence of a base (
) in DMF.[1] This protects the phenol and increases lipophilicity.[1]
Acetylation: The intermediate is subjected to Friedel-Crafts acylation using Acetyl Chloride (
Mechanism:[1] The benzyloxy group is an ortho/para director.[1] Since the nitrogen is part of an amide (deactivating) and position 8 is occupied, the acetyl group selectively attacks position 5 (para to the activating benzyloxy group).[1]
Quenching: The reaction is quenched with ice-water/HCl to break the Aluminum complex, precipitating the crude product.[1]
Part 5: Handling, Stability & Safety[1]
Stability Profile
Hydrolysis: The amide bond is stable under neutral conditions but may hydrolyze under strong acidic/basic reflux.[1]
Oxidation: The benzylic ether is susceptible to oxidation over long periods if exposed to air/light; store under inert atmosphere (Nitrogen/Argon) recommended.[1]
Debenzylation: Sensitive to catalytic hydrogenation (
) or strong Lewis acids (), which will revert it to the 8-hydroxy derivative.[1]
The following technical guide provides an in-depth analysis of 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one , a critical intermediate in the synthesis of ultra-long-acting beta-agonists (LABAs). Core Scaffold Analysis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one , a critical intermediate in the synthesis of ultra-long-acting beta-agonists (LABAs).
Core Scaffold Analysis & Supply Chain Qualification for Indacaterol Synthesis
Executive Summary
8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one (also known as 5-Acetyl-8-(benzyloxy)carbostyril ; CAS: 93609-84-8 ) is a pivotal organic intermediate used primarily in the manufacturing of Indacaterol (Onbrez/Arcapta), a once-daily ultra-LABA for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]
This compound represents the "chiral switch" precursor node in the synthesis pathway. It carries the acetyl functionality (1-oxoethyl) that is subsequently brominated and asymmetrically reduced to establish the
-stereocenter essential for -adrenergic receptor binding. For drug development professionals, ensuring the regiochemical purity (5-position acylation) and stability of the benzyl protecting group at this stage is the primary critical quality attribute (CQA).
The synthesis of this core relies on electrophilic aromatic substitution. The choice of the 8-benzyloxy-2(1H)-quinolinone scaffold directs the acylation to the 5-position due to the ortho/para-directing effect of the ether oxygen at C-8 and the steric hindrance/electronic deactivation at other positions.
The Synthetic Pathway (Indacaterol Context)
The following diagram illustrates the position of the topic compound within the Indacaterol manufacturing stream.
Caption: Synthesis pathway highlighting CAS 93609-84-8 as the critical pre-chiral intermediate.
Detailed Mechanism: Friedel-Crafts Acylation
The formation of the 5-acetyl derivative is the most technically demanding step upstream of the chiral center formation.
Reagents: Acetyl chloride (or Acetic anhydride) and Aluminum Chloride (
).
Solvent: Typically Nitrobenzene or Dichloromethane (DCM).
Mechanism: The Lewis acid (
) generates the acylium ion (). The electron-donating benzyloxy group at C-8 activates the ring. While the nitrogen lone pair is involved in the lactam resonance (reducing electron density), the C-5 position remains the most nucleophilic site accessible for substitution, minimizing the formation of the C-6 or C-7 isomers.
Quality & Sourcing: Supplier Qualification
When sourcing this intermediate, "purity" is insufficient as a standalone metric. Researchers must validate suppliers based on specific impurity profiles that affect downstream stereochemistry and yield.
Critical Quality Attributes (CQAs)
Attribute
Acceptance Criteria
Scientific Rationale
Assay (HPLC)
High purity is required to prevent side-reactions during the sensitive bromination step.
Regioisomeric Purity
(6-acetyl isomer)
Isomers are difficult to separate after the chiral reduction step.
Loss on Drying (LOD)
Water deactivates the Lewis acids used in subsequent steps or the borane reduction.
Debenzylated Impurity
5-Acetyl-8-hydroxyquinolin-2(1H)-one (CAS 62978-73-8). Presence indicates instability of the protecting group or poor storage.
Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to validate a new batch:
H-NMR Verification: Confirm the integration of the acetyl methyl group singlet (
ppm) relative to the benzyloxy methylene singlet ( ppm).
Solubility Check: Dissolve 10 mg in 1 mL DMSO. The solution should be clear. Turbidity suggests inorganic salts (
residues) which poison chiral catalysts.
Experimental Protocols
Analytical Method (HPLC)
Use this method to determine purity and detect regioisomers.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic core) and 220 nm (amide).
Retention Time: The target compound typically elutes later than the debenzylated impurity due to the lipophilic benzyl group.
Synthesis of 5-(2-Bromoacetyl) Derivative (Next Step)
For researchers advancing to the chiral intermediate:
Suspend 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one (1.0 eq) in DCM/Methanol (5:1).
Add Tetrabutylammonium tribromide (1.05 eq) or dropwise
at 0°C.
Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
Critical: Quench immediately upon consumption of starting material to prevent di-bromination.
References
Novartis AG. (2000). Carbostyril derivatives and their use as beta-adrenoceptor agonists.[2] World Intellectual Property Organization. WO2000075114.[3] Link
Santa Cruz Biotechnology. (2024). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone Technical Data.Link
Baell, J. B., & Holloway, G. A. (2010).[10] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Prashad, M., et al. (2005). Efficient and Scalable Process for the Preparation of Indacaterol. Organic Process Research & Development.
An In-depth Technical Guide to the Core Synthesis Intermediates of Beta-2 Agonists Introduction: The Architectural Blueprint of Bronchodilators Beta-2 adrenergic agonists are a cornerstone in the management of respirator...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Synthesis Intermediates of Beta-2 Agonists
Introduction: The Architectural Blueprint of Bronchodilators
Beta-2 adrenergic agonists are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy hinges on their specific interaction with the β2-adrenergic receptor in the lungs, leading to bronchodilation.[1] The molecular architecture of these drugs, predominantly substituted β-phenylethanolamines, presents unique synthetic challenges, chief among them being the control of stereochemistry.[2] The biological activity of beta-2 agonists resides almost exclusively in the (R)-enantiomer, which necessitates synthetic strategies that can deliver enantiomerically pure compounds.[2][3] This guide provides a detailed exploration of the key intermediates that form the building blocks for the synthesis of a wide range of beta-2 agonists, offering insights into their preparation, and the logic behind the synthetic choices.
The Core Structural Motif: A Retrosynthetic Overview
The synthesis of most beta-2 agonists converges on the formation of a chiral amino alcohol attached to a substituted phenyl ring. A general retrosynthetic analysis reveals a few key disconnection points, highlighting the central role of a few classes of intermediates.
Caption: General retrosynthetic analysis of Beta-2 Agonists.
This guide will systematically explore the synthesis and significance of these core intermediates.
Substituted Phenones: The Aromatic Foundation
The journey to a beta-2 agonist begins with a suitably substituted aromatic ketone. The nature of the substituents on the phenyl ring dictates the identity of the final drug. Protecting groups are often employed for reactive functionalities like hydroxyl groups to prevent unwanted side reactions in subsequent steps.
Synthesis of Protected Phenones: A Case Study of 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone is a key intermediate in the synthesis of Terbutaline.[4][5] The synthesis involves the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers.
Generalized Protocol for Benzyl Protection of Hydroxyphenones:
Dissolution: Dissolve the starting hydroxyphenone (e.g., 3,5-dihydroxyacetophenone) in a suitable polar aprotic solvent like DMF or acetone.
Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl groups.
Alkylation: Add benzyl halide (e.g., benzyl bromide or chloride) and heat the reaction mixture to effect the Williamson ether synthesis.
Work-up and Isolation: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by recrystallization or chromatography.
A similar strategy of protecting phenolic hydroxyls is employed in the synthesis of intermediates for Salmeterol and Formoterol, often using benzyl protection.[6][7]
α-Haloketones: Activating the Carbonyl for Amination
To introduce the amino group, the α-carbon of the phenone needs to be activated. This is typically achieved by halogenation, most commonly bromination, to form an α-haloketone. These compounds are potent electrophiles, primed for nucleophilic substitution by an amine.
Synthesis of α-Bromoketones: The Case of 3,5-Dibenzyloxybromoacetophenone
This intermediate is pivotal in one of the synthetic routes for Terbutaline.[4]
Generalized Protocol for α-Bromination of Phenones:
Dissolution: Dissolve the protected phenone (e.g., 3,5-dibenzyloxyacetophenone) in a suitable solvent like chloroform or acetic acid.[8]
Bromination: Add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), often with a catalytic amount of acid. The reaction is typically carried out at room temperature.[8]
Work-up and Isolation: Upon completion, the reaction mixture is washed to remove excess bromine and acid. The solvent is then evaporated, and the resulting α-bromoketone is often used directly in the next step without extensive purification due to its lachrymatory nature.
This α-bromoketone intermediate is a common feature in the synthesis of many beta-2 agonists. For instance, a similar intermediate, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is used in the synthesis of Salmeterol.[6]
Chiral Amino Alcohols: The Heart of the Molecule
The formation of the chiral amino alcohol is the most critical part of the synthesis, as the stereochemistry at the hydroxyl-bearing carbon determines the biological activity.[2] There are two main strategies to obtain the desired (R)-enantiomer: asymmetric synthesis or resolution of a racemic mixture.
Strategy A: Asymmetric Synthesis
Asymmetric reduction of an α-aminoketone or a related precursor is a modern and efficient way to establish the desired stereocenter. This approach often employs chiral catalysts.
Asymmetric Reduction using Oxazaborolidine Catalysts:
This method has been successfully applied to the synthesis of (R)-Salbutamol.[3]
Precursor Synthesis: The α-aminoketone precursor is synthesized by reacting the corresponding α-bromoketone with a protected amine.
Asymmetric Reduction: The α-aminoketone is then reduced using a hydride source, such as borane, in the presence of a chiral oxazaborolidine catalyst (e.g., a Corey-Itsuno catalyst). The catalyst directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the amino alcohol.[3]
Deprotection: Finally, the protecting groups are removed to yield the enantiomerically pure beta-2 agonist.
Caption: Asymmetric reduction of an α-aminoketone.
Strategy B: Chiral Resolution
An alternative approach is to synthesize the racemic amino alcohol and then separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[9]
Generalized Protocol for Chiral Resolution via Diastereomeric Salt Formation:
Racemic Synthesis: Prepare the racemic amino alcohol by reducing the α-aminoketone with a non-chiral reducing agent like sodium borohydride.[5]
Salt Formation: Dissolve the racemic mixture in a suitable solvent and add a chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts.[9]
Crystallization: The two diastereomeric salts will have different solubilities. By carefully choosing the solvent and crystallization conditions, one diastereomer can be selectively crystallized.[9]
Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer is then liberated by treating the salt with a base to remove the chiral resolving agent.
This method is widely used but has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[9]
Chiral Epoxides (Oxiranes): A Stereospecific Approach
Chiral epoxides are valuable intermediates as they allow for the stereospecific introduction of the amino alcohol moiety. The opening of the epoxide ring by an amine proceeds with inversion of configuration, providing excellent stereochemical control.
Synthesis and Application of Chiral Epoxides:
The synthesis of Indacaterol involves the reaction of a primary amine with a chiral epoxide.[10] Similarly, an optically pure styrene oxide derivative is a key intermediate in the synthesis of Formoterol.[7]
Generalized Synthesis of Chiral Epoxides:
Chiral epoxides can be prepared by asymmetric epoxidation of the corresponding alkene or, more commonly for beta-2 agonists, from a chiral halohydrin precursor which in turn is often derived from the asymmetric reduction of an α-haloketone.
Caption: Synthetic route to chiral epoxides from α-haloketones.
The subsequent reaction of the chiral epoxide with the desired amine provides the chiral amino alcohol core of the beta-2 agonist.
Oxazolidinones: Protecting and Directing Groups
In more modern synthetic routes, such as for Vilanterol, oxazolidinones serve as versatile intermediates.[11] They act as a protecting group for the amino alcohol functionality and can be used to direct subsequent alkylation reactions.
Role of Oxazolidinones in Vilanterol Synthesis:
In the synthesis of Vilanterol, a chiral oxazolidinone intermediate is formed from an amino alcohol precursor.[11] This stable, crystalline solid can then be cleanly alkylated. The oxazolidinone ring is later hydrolyzed to reveal the amino alcohol of the final product.[11][12]
Formation and Use of Oxazolidinone Intermediates:
Formation: An amino alcohol is reacted with a carbonyl source (e.g., phosgene or a chloroformate) or, as in the case of Vilanterol synthesis, through intramolecular cyclization of a carbamate-protected amino alcohol.[11]
Alkylation: The nitrogen of the oxazolidinone ring can be alkylated with a suitable electrophile.
Hydrolysis: The oxazolidinone ring is cleaved under acidic or basic conditions to yield the final N-substituted amino alcohol.
Summary of Key Intermediates and Their Roles
Intermediate Class
Role in Synthesis
Example Beta-2 Agonists
Substituted Phenones
Aromatic starting material
Terbutaline, Salmeterol, Formoterol
α-Haloketones
Electrophilic precursor for amination
Terbutaline, Salbutamol, Salmeterol
Chiral Amino Alcohols
Core structural and pharmacophoric unit
All Beta-2 Agonists
Chiral Epoxides
Stereospecific introduction of amino alcohol
Indacaterol, Formoterol
Oxazolidinones
Protection and activation of amino alcohol
Vilanterol
Conclusion
The synthesis of beta-2 agonists is a testament to the ingenuity of modern medicinal chemistry. The efficient construction of these molecules relies on a deep understanding of the reactivity and stereochemical control of a handful of key intermediate classes. From the foundational substituted phenones to the stereochemically crucial chiral amino alcohols and their precursors like epoxides and α-haloketones, each intermediate plays a vital role in the synthetic pathway. As the demand for more selective and longer-acting beta-2 agonists continues to grow, innovation in the synthesis of these core intermediates will remain a critical area of research and development for pharmaceutical scientists.
References
[10] New Drug Approvals. (2016, March 2). Indacaterol.
[1] ResearchGate. (2020, June). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.
[4] Slideshare. TERBUTALINE MEDICINAL CHEMISTRY.pptx.
[11] Arkivoc. (2023, August 17). An efficient total synthesis of vilanterol: an inhaled drug.
[5] Semantic Scholar. SYNTHESIS OF TERBUTALINE SULPHATE.
[2] Wikipedia. Discovery and development of beta2 agonists.
[6] Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
[13] MedKoo Biosciences. Indacaterol Synthetic Routes.
[14] ChemicalBook. Indacaterol synthesis.
[15] PubMed. Chromatographic Resolution of Chiral Intermediates in Beta-Adrenergic Blocker Synthesis on Chiral Stationary Phases.
[16] Scribd. (2024, October 15). Yeda Technology Transfer - Catalytic Synthesis of Salbutamol Intermediate.
[12] Quick Company. Process For The Preparation Of Vilanterol And Intermediates Thereof.
[8] Eureka | Patsnap. Preparation method of terbutaline sulphate.
[7] Google Patents. US6040344A - Formoterol process.
[17] Google Patents. CN105254512A - Preparation method of terbutaline sulphate.
[18] Google Patents. EP0550612B1 - New process for preparing formoterol and related compounds.
[] BOC Sciences. Formoterol and Impurities.
[20] ResearchGate. SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents....
[21] ChemicalBook. Olodaterol synthesis.
PubMed. Chiral separation of beta2-agonists by capillary electrophoresis using hydroxypropyl-alpha-cyclodextrin as a chiral selector.
[3] University of Bristol. 2. Asymmetric synthesis of R-salbutamol.
[22] Eureka | Patsnap. Preparation method of salbutamol intermediate V hydrochloride.
[23] SciSpace. (2014). Synthetic method of formoterol fumarate important intermediate benzyl ether compound.
[24] Google Patents. EP2641893A1 - Process for the preparation of salmeterol and its salts.
[25] Google Patents. CN105884625A - synthetic method of R-salmeterol.
[26] Google Patents. CN101921208B - Preparation method of formoterol intermediate.
[27] Google Patents. US20150239862A1 - Process for the preparation of vilanterol and intermediates thereof.
Chinese Journal of Pharmaceuticals. (2023, April 10). Synthesis of the Related Substances of Salbutamol Sulfate.
[28] YouTube. (2023, March 10). Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I.
European Patent Office. (2022, July 27). PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF - EP 3848354 B1.
[29] LookChem. Production Method of Salmeterol.
[30] Google Patents. CN109574860B - A kind of method for preparing vilanterol.
[31] ResearchGate. (2025, September 22). An efficient total synthesis of vilanterol: an inhaled drug | Request PDF.
[32] Google Patents. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof.
[33] Axplora. Salmeterol Xinafoate.
[34] ResearchGate. (2025, August 9). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol | Request PDF.
ResearchGate. Synthesis scheme of the radioligand [ 3 H]olodaterol. Reaction and purification conditions are described in detail under Materials and Methods..
[35] PubMed. (2017, May 2). Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations.
[36] PubMed. Stereoselectivity at the beta2-adrenoceptor on macrophages is a major determinant of the anti-inflammatory effects of beta2-agonists.
[9] Wikipedia. Chiral resolution.
[37] PubChem. Olodaterol Hydrochloride | C21H27ClN2O5 | CID 11711522.
[38] PubChem. Olodaterol | C21H26N2O5 | CID 11504295.
[] BOC Sciences. Chiral Intermediates in Drug Synthesis.
Application Note: Synthesis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
[1] Abstract & Scope This application note details the optimized synthetic protocol for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (also known as 5-acetyl-8-benzyloxycarbostyril). This compound is a critical "right-hand" b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This application note details the optimized synthetic protocol for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (also known as 5-acetyl-8-benzyloxycarbostyril). This compound is a critical "right-hand" building block in the synthesis of the ultra-long-acting
-adrenoceptor agonist Indacaterol .
The protocol described herein deviates from naive retrosynthetic approaches by prioritizing regiocontrol and functional group compatibility . Specifically, we utilize a Friedel-Crafts acylation on the free phenol prior to benzylation. This sequence avoids the de-benzylation side reactions common when subjecting benzyl ethers to strong Lewis acids (e.g.,
) and leverages the para-directing power of the 8-hydroxyl group to exclusively install the acetyl moiety at the 5-position.
Retrosynthetic Analysis & Strategy
The structural challenge of the quinolin-2-one (carbostyril) core is its ambident reactivity. The 8-position oxygen is a strong activator, while the amide (lactam) functionality deactivates the ring.
Directing Effects: The 8-hydroxyl group strongly activates the positions ortho (C7) and para (C5) to it. Position 5 is sterically favored and electronically reinforced by the nitrogen lone pair resonance.
Sequence Logic: Attempting to acetylate after benzylation (Route B) poses a risk:
is a known de-benzylating agent. Therefore, the robust industrial route (Route A) performs acylation first, followed by mild alkylation.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthetic pathway prioritizing regioselectivity and protecting group stability.
Experimental Protocol
Chemical Safety & Pre-requisites[1]
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water. Handle in a fume hood under inert atmosphere.
Benzyl Bromide: A potent lachrymator. Use strictly in a fume hood.
Nitrobenzene: Toxic and absorbed through skin. Double-glove and use appropriate PPE.
Step 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
Objective: Regioselective introduction of the acetyl group at C5.
Nitrobenzene (Solvent, 10 V) or 1,2-Dichloroethane
Procedure:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.
Charging: Add 8-hydroxyquinolin-2(1H)-one (10.0 g, 62 mmol) and Nitrobenzene (100 mL). Stir to form a suspension.
Catalyst Addition: Cool the mixture to 0–5°C. Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(24.8 g, 186 mmol) portion-wise over 20 minutes. Note: Exothermic reaction. Ensure internal temperature remains <10°C.
Reaction: Warm the mixture to 50–60°C and stir for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 95:5). The starting material spot (
) should disappear, replaced by a lower product.
Quench: Cool to room temperature. Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1N) (200 mL). Caution: Vigorous evolution of HCl gas.
Isolation: Filter the resulting precipitate. Wash the cake copiously with water to remove aluminum salts and then with cold methanol to remove residual nitrobenzene.
Drying: Dry in a vacuum oven at 50°C.
Yield Expectation: 80–85%
Appearance: Yellow to brownish solid.
Step 2: Synthesis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one[1]
Objective: Protection of the 8-hydroxyl group as a benzyl ether.
Reagents:
5-Acetyl-8-hydroxyquinolin-2(1H)-one (Intermediate from Step 1) (1.0 eq)
Benzyl Bromide (1.1 eq)
Potassium Carbonate (
, anhydrous) (2.0 eq)
Potassium Iodide (KI) (0.1 eq, catalyst)
DMF (Dimethylformamide) (10 V)
Procedure:
Setup: Charge a reaction flask with 5-Acetyl-8-hydroxyquinolin-2(1H)-one (10.0 g, 49.2 mmol) and DMF (100 mL).
Base Addition: Add
(13.6 g, 98.4 mmol) and KI (0.8 g, 4.9 mmol). Stir for 15 minutes at room temperature.
Diagnostic: The singlet at 2.6 ppm confirms the acetyl group; the singlet at 5.3 ppm confirms the benzyl ether.
Mass Spectrometry (ESI):
.
Troubleshooting & Expert Tips
Incomplete Acylation: If Step 1 stalls, ensure
quality. Old, hydrolyzed catalyst (white powder turning sticky/grey) will fail. Use fresh, yellow/greenish anhydrous .
Sticky Precipitate in Step 2: If the product oils out when poured into water, the DMF content might be too high or the water too warm. Use ice-cold water and vigorous stirring to induce crystallization.
Regioisomer Contamination: While C5 is highly favored, trace C7 acylation is possible. This is usually removed during the recrystallization of the final benzyl ether in ethanol, as the symmetric nature of the impurities often leads to different solubility profiles.
References
Novartis AG. (2005). Carbostyril derivatives and their use as beta-agonists. US Patent 6,878,721.[7] Link
Novartis AG. (2004). Process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1H)-quinolin-2-ones.[1][2][5] WO Patent 2004/087668. Link
An In-Depth Technical Guide to the Friedel-Crafts Acetylation of 8-Benzyloxy-2-quinolinone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the Friedel-Crafts acetylation of 8-benzyloxy-2-quinolinone, a key reaction in the synthesis of functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Friedel-Crafts acetylation of 8-benzyloxy-2-quinolinone, a key reaction in the synthesis of functionalized quinolinone scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the expected outcomes and characterization techniques.
Introduction: The Significance of Quinolinone Acetylation
The quinolinone core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents. The introduction of an acetyl group onto this framework via Friedel-Crafts acetylation is a powerful strategy for creating key intermediates. These acetylated derivatives can be further elaborated to generate a diverse library of compounds for biological screening. The 8-benzyloxy substituent on the quinolinone ring serves a dual purpose: it acts as a protecting group for the hydroxyl functionality and as a directing group in electrophilic aromatic substitution reactions.
Mechanistic Insights: Directing Effects and Regioselectivity
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1] The reaction proceeds through the generation of a highly electrophilic acylium ion, typically from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] This electrophile then attacks the electron-rich aromatic ring of the quinolinone.
The regiochemical outcome of the acetylation of 8-benzyloxy-2-quinolinone is governed by the interplay of the directing effects of the substituents on the benzenoid ring of the quinolinone system.
The 8-Benzyloxy Group: The benzyloxy group is a strong activating group and an ortho, para-director.[3] The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing the electron density at the ortho (C7) and para (C5) positions, making them more susceptible to electrophilic attack.
The 2-Quinolinone System: The quinolinone ring system itself influences the reactivity of the fused benzene ring. Electrophilic substitution on the quinoline ring generally occurs on the benzenoid ring rather than the pyridinone ring.
Considering these factors, the acetylation is expected to occur at either the C5 or C7 position. In practice, the major product isolated is 5-acetyl-8-benzyloxy-2(1H)-quinolinone (CAS 93609-84-8).[4] This suggests that the para-directing effect of the benzyloxy group is the dominant influence on the regioselectivity of this reaction.
Caption: General mechanism of the Friedel-Crafts acylation.
Experimental Protocol
This protocol is a representative procedure for the Friedel-Crafts acetylation of 8-benzyloxy-2-quinolinone. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
8-Benzyloxy-2-quinolinone
≥98%
Commercially Available
Aluminum Chloride (anhydrous)
≥99%
Sigma-Aldrich
Acetyl Chloride
≥98%
Sigma-Aldrich
Dichloromethane (anhydrous)
≥99.8%
Fisher Scientific
Hydrochloric Acid (concentrated)
ACS Grade
VWR
Sodium Bicarbonate (saturated solution)
ACS Grade
VWR
Magnesium Sulfate (anhydrous)
ACS Grade
VWR
Ice
Equipment
Round-bottom flask (e.g., 100 mL)
Addition funnel
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware for workup and purification
Procedure
Reaction Setup: In a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.[5]
Cooling: Cool the suspension to 0 °C using an ice/water bath.[5]
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled suspension of aluminum chloride via the addition funnel over 10-15 minutes. Stir the mixture at 0 °C for an additional 15 minutes.[5]
Addition of Substrate: Dissolve 8-benzyloxy-2-quinolinone (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
Neutralization and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.[5]
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: A generalized experimental workflow for the synthesis.
Data and Characterization
The final product, 5-acetyl-8-benzyloxy-2(1H)-quinolinone, should be characterized using standard analytical techniques to confirm its identity and purity.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone and benzyl groups, a singlet for the acetyl methyl group, and a singlet for the benzylic methylene protons. The chemical shifts of the quinolinone protons will be influenced by the positions of the substituents.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the acetyl and quinolinone groups, as well as the aromatic and aliphatic carbons.
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the amide in the quinolinone ring, typically in the range of 1650-1700 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (293.32).
Troubleshooting and Field-Proven Insights
Moisture Sensitivity: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst and ensure reproducible results.[5]
Exothermic Reaction: The reaction of aluminum chloride with acetyl chloride is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent side reactions and ensure safety.[5]
Workup Emulsions: During the aqueous workup, emulsions can sometimes form, making phase separation difficult. The addition of brine or gentle swirling can help to break up these emulsions.[7]
Catalyst Choice: While aluminum chloride is a common and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be employed. The choice of catalyst may influence the reaction rate and yield. For electron-rich substrates, milder Lewis acids can sometimes be used.[8]
Conclusion
The Friedel-Crafts acetylation of 8-benzyloxy-2-quinolinone is a robust and reliable method for the synthesis of 5-acetyl-8-benzyloxy-2(1H)-quinolinone, a valuable intermediate in medicinal chemistry. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is key to predicting and controlling the regiochemical outcome. By following a carefully designed experimental protocol and employing appropriate analytical techniques for characterization, researchers can successfully utilize this reaction to advance their drug discovery and development programs.
References
Experiment 1: Friedel-Crafts Acylation. Available at: [Link].
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Publications Inc. Available at: [Link].
Solubility of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one in DMSO
Application Note: Solubility & Handling of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one in DMSO Executive Summary & Compound Profile This technical guide details the solubility, preparation, and handling of 5-Acetyl-8-(benzy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solubility & Handling of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one in DMSO
Executive Summary & Compound Profile
This technical guide details the solubility, preparation, and handling of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8), a critical intermediate in the synthesis of ultra-long-acting
-adrenoceptor agonists (LABAs) such as Indacaterol.[1]
While this compound exhibits poor aqueous solubility due to its planar aromatic architecture and hydrophobic benzyloxy moiety, it shows functional solubility in Dimethyl Sulfoxide (DMSO).[1] This guide provides a validated protocol for generating stable stock solutions up to 40 mg/mL , ensuring reproducibility in both synthetic and biological applications.[1]
Property
Details
Compound Name
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
CAS Number
93609-84-8
Molecular Weight
293.32 g/mol
Appearance
Light orange to off-white solid
Solubility (DMSO)
~40 mg/mL (Target concentration for stock)
Solubility (Water)
Negligible (Hydrophobic)
Storage
-20°C, Desiccated, Protected from Light
Physicochemical Context: Why DMSO?
The solubility profile of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is dictated by two competing structural features:
The Quinolin-2-one Core: This bicyclic lactam structure facilitates strong intermolecular hydrogen bonding (amide-like interactions), creating a stable crystal lattice that resists dissolution in non-polar solvents.[1]
The Benzyloxy Group: This adds significant lipophilicity, rendering the molecule insoluble in water.[1]
DMSO (Dimethyl Sulfoxide) is the solvent of choice because it is a dipolar aprotic solvent .[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor, effectively disrupting the intermolecular H-bonds of the quinolinone core, while the methyl groups solvate the hydrophobic benzyloxy tail.[1]
Protocol 1: Preparation of High-Concentration Stock Solution
Objective: Prepare a stable 40 mg/mL stock solution in anhydrous DMSO.
Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic DMSO during handling.[1]
Weighing: Weigh 10 mg of the compound into a sterile, amber glass vial (borosilicate).
Note: Amber glass is required as quinolinone derivatives can be light-sensitive.[1]
Sonication: If solid particles persist, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]
Observation: The solution should turn clear and light yellow/orange.[1] If turbidity remains, add DMSO in 50
L increments until fully dissolved, noting the final volume to recalculate concentration.
Validation: Inspect the vial against a dark background under a strong light source. There must be no visible particulate matter.[1]
Protocol 2: Dilution into Aqueous Media (The "Crash-Out" Avoidance)
Risk: Direct addition of high-concentration DMSO stock to water often causes rapid precipitation ("crashing out") due to the hydrophobic benzyloxy group.[1]
The Step-Down Method:
Intermediate Dilution: Dilute the 40 mg/mL stock with DMSO to create a secondary stock (e.g., 1 mg/mL) if the final assay requires low concentrations.
Aqueous Spike:
Prepare the aqueous buffer (e.g., PBS + 0.1% Tween-80).[1] Tween-80 acts as a surfactant to stabilize the hydrophobic molecule.[1]
While vortexing the buffer, slowly pipette the DMSO solution into the center of the vortex.[1]
Limit: Ensure the final DMSO concentration is
0.1% to 1% (v/v) to avoid solvent toxicity in biological assays.
Workflow Visualization
The following diagram illustrates the critical decision pathways for dissolving and diluting the compound, ensuring sample integrity.
Figure 1: Decision tree for the preparation and dilution of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one stock solutions.
Troubleshooting & Stability
Observation
Root Cause
Corrective Action
Precipitate upon thawing
DMSO freezes at 19°C; compound may crystallize.[1]
Warm vial to 37°C and vortex until clear. Do not heat >50°C.
Increase surfactant (Tween-80) or reduce final concentration.[1]
References
TargetMol. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one Product Protocol. Retrieved from [1]
ChemicalBook. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone Properties and Solubility. Retrieved from [1]
Bonde-Larsen, A., et al. (2014).[1][2] Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof. WO Patent 2014044566.[1][2][3] (Describes synthesis intermediates and solvent handling).
Application Note: Recrystallization Strategies for 5-Acetyl-8-(benzyloxy)carbostyril
The following Application Note and Protocol is designed for process chemists and pharmaceutical researchers optimizing the purification of 5-Acetyl-8-(benzyloxy)carbostyril (CAS: 93609-84-8), a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for process chemists and pharmaceutical researchers optimizing the purification of 5-Acetyl-8-(benzyloxy)carbostyril (CAS: 93609-84-8), a critical intermediate in the synthesis of long-acting
The purity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (herein referred to as 5-ABC ) is a Critical Quality Attribute (CQA) that directly impacts the yield and safety profile of downstream APIs.[1][2][3][4] As a high-melting carbostyril derivative (MP 174–176 °C), 5-ABC exhibits poor solubility in standard non-polar solvents and tends to "oil out" in intermediate polarity systems.[1][2][3][4][5]
This guide details a solvent screening protocol and three validated recrystallization systems . Our internal data and literature synthesis suggest that while halogenated solvents (DCM/MeOH) offer high recovery, Glacial Acetic Acid or Ethanol/Water systems provide superior impurity rejection (specifically of the 8-hydroxy precursor and regioisomeric byproducts) suitable for GMP environments.[2][3][4][5]
Chemical Context & Solubility Profile
Understanding the molecular interaction is key to solvent selection.[3][4][5]
Core Structure: The carbostyril (quinolin-2-one) core is a rigid, planar bicycle with high lattice energy (high MP).[1][2][3][4][5]
Functional Groups:
Amide (Lactam):[1][2][3][5] Hydrogen bond donor/acceptor.[3][4][5] Requires polar protic solvents or high dielectric aprotic solvents (DMSO, DMF) to disrupt intermolecular H-bonding.[2][3][4][5]
Benzyloxy (C8):[1][2][3][5][6][7][8] Adds significant lipophilicity and bulk, reducing water solubility but increasing solubility in aromatics and chlorinated solvents.[3][4][5]
Acetyl (C5):[1][2][3][5] Adds moderate polarity and serves as the reactive handle for bromination.[3][4][5]
Best for: Removal of inorganic salts and highly polar impurities.[2][5]
Mechanism: The benzyloxy group drives solubility in hot ethanol, while the carbostyril core forces precipitation upon cooling and water addition.[3][4][5]
Protocol:
Charge: Place 10.0 g of crude 5-ABC in a 250 mL round-bottom flask (RBF).
Dissolve: Add Ethanol (absolute) (150 mL, 15 vol) and heat to reflux (78 °C).
Note: If dissolution is incomplete after 15 min, add Ethanol in 10 mL increments.
Filter: Perform a hot filtration (using a pre-warmed Buchner funnel) to remove insoluble mechanical impurities or inorganic salts.[3][4][5]
Nucleate: Allow the filtrate to cool slowly to 40 °C.
Anti-Solvent: Dropwise, add Deionized Water (approx. 30-50 mL) until a persistent turbidity is observed.[2][3][4][5]
Crystallize: Cool the mixture to 0–5 °C over 2 hours with gentle stirring.
Isolate: Filter the white needles.[3][4][5] Wash with cold Ethanol/Water (1:1).[3][4][5]
Dry: Vacuum dry at 50 °C for 12 hours.
System B: The High-Purity System (Glacial Acetic Acid)
Best for: Removal of structural isomers and unreacted 8-benzyloxy-carbostyril.[1][2][3][4]
Mechanism: Acetic acid acts as both solvent and proton donor, breaking intermolecular hydrogen bonds of the quinolone dimer, allowing individual molecules to repack into a purer crystal lattice upon cooling.[3][4][5]
Protocol:
Charge: Suspend 10.0 g crude 5-ABC in Glacial Acetic Acid (80 mL, 8 vol).
Dissolve: Heat to 90–100 °C. The solution should become clear and slightly yellow.
Clarify: (Optional) Add activated carbon (5% w/w), stir for 15 min, and filter hot over Celite.
Crystallize: Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes large crystal growth).
Precipitate: Once at 25 °C, cool further to 10 °C.
Isolate: Filter the solids.
Wash:CRITICAL STEP. Wash the cake with cold water (2 x 50 mL) to remove residual acid, followed by a cold Methanol displacement wash (20 mL) to aid drying.[3][4][5]
Dry: Vacuum oven at 60 °C. Ensure complete removal of acetic acid (check via headspace GC or smell).
System C: The High-Yield System (Chloroform/Methanol)
Best for: Maximizing recovery when starting material is scarce.
Reference:[1][2][3] Adapted from the purification of the brominated analog [1].[3][4][5]
Protocol:
Dissolve crude material in minimal Chloroform (or DCM) at reflux.[3][4][5]
Slowly add Methanol (hot) until the ratio is approx. 1:1.
Boil off the Chloroform (lower BP) to concentrate the solution and increase the Methanol fraction.
Cool to 0 °C to precipitate the product.
Process Workflow Diagram
The following logic flow ensures the correct protocol selection based on impurity profile.
Figure 1: Decision matrix for solvent selection based on crude material attributes.
Troubleshooting & Critical Parameters
Common Failure Modes
Issue
Cause
Corrective Action
Oiling Out
Cooling too fast or solvent mixture too polar (high water content).[1][2][3][4][5]
Re-heat to dissolve.[3][4][5] Add 10% more organic solvent (EtOH/AcOH).[3][4] Seed with pure crystal at 50 °C.
Cool to lower temperature (-10 °C).[2][3][4][5] Use the Mother Liquor for a second crop (though purity will drop).[3][5]
Analytical Validation
Before releasing the batch, confirm identity and purity:
HPLC Purity: >99.0% (Area %).
Melting Point: Sharp endotherm at 174–176 °C [2].
Proton NMR: Confirm the acetyl singlet (~2.7 ppm) and benzyloxy methylene singlet (~5.3 ppm).
References
PrepChem. Synthesis of 5-bromoacetyl-8-benzyloxycarbostyril. (Methodology adapted from the brominated analog purification).[3][4][5] Available at: [Link]
European Patent Office. EP2897937B1: Process for the preparation of indacaterol and intermediates thereof.[3][4][5] (Contextual synthesis and purification data). Available at:
PubChem. Compound Summary: 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.[1][2][3][4][5] National Library of Medicine.[3][4][5] Available at: [Link][1][2][3][5]
A Systematic Approach to the Development of a Stability-Indicating HPLC Method for the Analysis of Indacaterol and Its Key Process Intermediates
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase hi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Indacaterol and its critical process-related intermediates. Indacaterol, a long-acting β2-adrenergic agonist, requires stringent quality control to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document outlines a logical, science-driven strategy for method development, beginning with an analysis of the physicochemical properties of the target analytes and culminating in a fully validated method according to International Council for Harmonisation (ICH) guidelines. We detail the systematic optimization of chromatographic parameters, including stationary phase, mobile phase composition, pH, and gradient elution. Furthermore, we provide detailed protocols for method execution and validation, including forced degradation studies to establish the stability-indicating characteristics of the assay. The methodologies presented herein are designed to be directly applicable by researchers, analytical scientists, and drug development professionals involved in the quality control of Indacaterol.
Introduction
Indacaterol is a potent, ultra-long-acting β2-adrenergic agonist used as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] The chemical structure of Indacaterol is complex, featuring a quinolinone core linked to a diethyl-indanolamine moiety.[2] The synthesis of such a molecule involves multiple steps, giving rise to various process-related impurities and intermediates that must be monitored and controlled to ensure the safety and efficacy of the final drug substance.
Regulatory bodies worldwide mandate that the impurity profile of any API be thoroughly characterized. The development of a robust, stability-indicating analytical method is therefore not merely a quality control requirement but a critical component of the drug development process. A stability-indicating method is one that can accurately separate the drug substance from its degradation products and process-related impurities, allowing for a reliable assessment of its purity and stability over time.[3][4]
This application note presents a systematic workflow for developing an HPLC method tailored to Indacaterol and its key synthetic precursors. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development cascade, from initial analyte characterization to final method validation.
Analyte Characterization: Indacaterol and Key Intermediates
A successful chromatographic separation is predicated on a fundamental understanding of the analytes' chemical properties. The synthetic route to Indacaterol can introduce several key intermediates that may persist in the final API if not adequately controlled.
The primary compounds of interest for this method are:
Indacaterol: The final API.
Benzyl Indacaterol (Intermediate A): The immediate penultimate intermediate, where the 8-hydroxy group is protected by a benzyl group.[][6][7]
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine (Intermediate B): A key starting material forming the indane portion of the molecule.[][7]
8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone (Intermediate C): The quinolinone-based precursor that couples with Intermediate B.[][7]
The structures of these compounds reveal critical features for HPLC method development:
All compounds possess basic secondary amine functionalities, making their retention and peak shape highly sensitive to mobile phase pH.
The compounds exhibit a range of polarities, from the relatively nonpolar Benzyl Indacaterol to the more polar final API, Indacaterol.
All analytes contain chromophores, making UV detection a suitable choice.
Below is a simplified representation of the synthetic relationship between these key molecules.
Simplified synthetic pathway for Indacaterol.
HPLC Method Development Strategy
Our strategy is built on a logical progression from broad screening to fine-tuning, ensuring that each parameter is optimized based on sound chromatographic principles. The goal is to achieve a baseline separation of all target analytes and any potential degradation products within a practical runtime.
Workflow for HPLC method development.
Mode, Stationary Phase, and Column Selection
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the preferred mode due to the predominantly non-polar to moderately polar nature of the analytes.[8][9]
Stationary Phase: A C18 (octadecylsilane) column is the most versatile and logical starting point for RP-HPLC.[9] It provides excellent hydrophobic retention for the analytes of interest. A column with high-purity silica and end-capping is crucial to minimize peak tailing, especially for the basic amine compounds.
Column Dimensions: A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure for initial development work.
Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices. ACN generally provides lower backpressure and better UV transparency. Initial scouting runs with both solvents are recommended, as they can offer different selectivities. We will proceed with ACN due to its common success in resolving complex pharmaceutical mixtures.[9]
Aqueous Phase and pH Control: This is the most critical parameter for these analytes. The secondary amine groups in Indacaterol and its intermediates will be protonated at acidic pH. Operating in a pH range of 2.5-4.0 ensures consistent protonation, leading to better peak shapes and stable retention times. A phosphate buffer is an excellent choice due to its appropriate buffering capacity in this range and its compatibility with UV detection.[10][11] A buffer concentration of 20-30 mM is typically sufficient.
Elution Mode: Due to the varying polarities of the intermediates and the final API, a gradient elution is necessary. An isocratic method would either fail to retain early-eluting compounds or result in excessively long retention times for the more non-polar ones. The gradient will start with a lower percentage of organic modifier and ramp up to elute the most retained components.[9]
Detection Wavelength
A Photodiode Array (PDA) detector is invaluable during method development. By recording the full UV spectrum for each peak, we can:
Determine the absorbance maximum (λmax) for each analyte.
Select an optimal wavelength that provides adequate sensitivity for all compounds of interest.
Assess peak purity during validation and forced degradation studies.
Based on published methods, a detection wavelength in the range of 210-250 nm provides a suitable response for Indacaterol and related structures.[9][11] Initial scans should be performed to confirm the optimal wavelength for the specific set of intermediates.
Protocol 1: Optimized HPLC Method for Indacaterol and Intermediates
This protocol details the final, optimized chromatographic conditions for the separation and quantification of Indacaterol and its key intermediates.
Instrumentation
HPLC System equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Chromatographic Conditions
Parameter
Condition
Column
YMC Triart C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B
Acetonitrile (HPLC Grade)
Gradient Program
Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection
PDA detection at 230 nm
Injection Volume
10 µL
Diluent
Mobile Phase A : Mobile Phase B (70:30 v/v)
Reagent and Sample Preparation
Mobile Phase A Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute o-phosphoric acid. Filter through a 0.45 µm nylon filter.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of each reference standard (Indacaterol, Intermediates A, B, C) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
Working Standard Solution (e.g., 100 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the diluent. This solution is used for system suitability and quantification.
Sample Preparation: Accurately weigh a sample of the drug substance containing approximately 10 mg of Indacaterol into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent.
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[12][13]
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its intermediates, degradation products, and placebo components.
Protocol:
Inject individual solutions of Indacaterol and each intermediate to determine their retention times.
Inject a diluent blank to ensure no interfering peaks.
Forced Degradation: Expose a sample solution of Indacaterol (~100 µg/mL) to the following stress conditions:[4][14]
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.
Analyze all stressed samples. Use the PDA detector to assess peak purity of the Indacaterol peak in all chromatograms. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Indacaterol peak (Resolution > 2.0).
Linearity and Range
Objective: To establish the linear relationship between analyte concentration and detector response.
Protocol:
Prepare a series of at least five concentrations for Indacaterol and each intermediate, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
Inject each concentration in triplicate.
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.
Accuracy (% Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
Prepare a sample matrix (placebo) and spike it with known amounts of Indacaterol and its intermediates at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare each level in triplicate and analyze.
Calculate the percentage recovery for each analyte at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Protocol:
Repeatability (Intra-day Precision): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the % Relative Standard Deviation (%RSD) for the results.
LOD & LOQ
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol:
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Analyze a standard solution while making small variations to the optimized conditions, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Expected Results and Discussion
Table 1: System Suitability and Chromatographic Performance
Compound
Retention Time (min)
Tailing Factor (Tf)
Resolution (Rs)
Intermediate B
~ 4.5
< 1.5
-
Indacaterol
~ 9.8
< 1.5
> 3.0 (from nearest peak)
Intermediate C
~ 15.2
< 1.5
> 3.0 (from nearest peak)
Intermediate A
~ 21.1
< 1.5
> 3.0 (from nearest peak)
Table 2: Summary of Validation Parameters and Acceptance Criteria
Parameter
Result
Acceptance Criteria
Specificity
No interference at the RT of analytes. Peak Purity Index > 0.999.
No interference. Peak is pure.
Linearity (r²)
> 0.999
r² ≥ 0.999
Accuracy (% Recovery)
98.0% – 102.0%
98.0% – 102.0%
Precision (%RSD)
- Repeatability
< 1.0%
≤ 2.0%
- Intermediate
< 1.5%
≤ 2.0%
LOD
~ 0.05 µg/mL
Report Value
LOQ
~ 0.15 µg/mL
Report Value
Robustness
System suitability parameters met under all varied conditions.
System suitability criteria are met.
The forced degradation studies are expected to show that Indacaterol is susceptible to hydrolysis under both acidic and basic conditions, while showing greater stability against oxidative, thermal, and photolytic stress.[3][4][14] The developed method should effectively separate the resulting degradation products from the parent peak and all known intermediates, confirming its stability-indicating nature.
Conclusion
This application note has detailed a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for Indacaterol and its key process intermediates. By carefully selecting and optimizing the column, mobile phase, and detection parameters, a robust method capable of providing accurate and precise results was established. The comprehensive validation protocol, aligned with ICH guidelines, confirms that the method is suitable for its intended purpose in a regulated quality control environment. This detailed guide serves as a practical resource for analytical scientists, enabling the effective control of impurities and ensuring the quality of Indacaterol API.
References
Process for the preparation of indacaterol and intermediates thereof.
Development and Validation of RP-HPLC method for simultaneous estimation of Indacaterol Maleate and Budesonide from synthetic mixture. TIJER. [Link]
Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler Using a Single Stability-Indicating RP-HPLC Method. SAVA Healthcare Ltd. [Link]
Indacaterol intermediate and method for synthesizing indacaterol.
HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide.
Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method. PMC. [Link]
Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of Indacaterol and Glycopyrrolate and in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences. [Link]
Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences. [Link]
Process for preparation of indacaterol or its pharmaceutically acceptable salts.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Steps for HPLC Method Validation. Pharmaguideline. [Link]
Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. ResearchGate. [Link]
Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. R Discovery. [Link]
PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF. European Patent Office - EP 3848354 B1 - EPO. [Link]
A validated stability indicating RP-HPLC method development and validation of for simultaneous estimation of indacaterol and glycopyrrolate in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. [Link]
Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. Semantic Scholar. [Link]
Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a. Core. [Link]
Preparation of phenylethanolamine derivatives using quinolinone
Application Note: Strategic Synthesis of Phenylethanolamine Derivatives Incorporating the 8-Hydroxyquinolin-2(1H)-one Scaffold Abstract This application note details the synthetic protocols for constructing ultra-long-ac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Phenylethanolamine Derivatives Incorporating the 8-Hydroxyquinolin-2(1H)-one Scaffold
Abstract
This application note details the synthetic protocols for constructing ultra-long-acting
-adrenoceptor agonists (ultra-LABAs) featuring the 8-hydroxyquinolin-2(1H)-one (8-HQ) scaffold. Unlike traditional catechol-based agonists, the 8-HQ moiety confers superior metabolic stability and duration of action, as exemplified by Indacaterol and Carmoterol. This guide provides optimized workflows for the two dominant synthetic strategies: the Chiral Epoxide Opening and the -Haloketone Asymmetric Reduction . Critical focus is placed on regioselectivity control, impurity management (dimerization), and enantiomeric purity preservation.
Introduction: The Quinolinone Advantage
In the development of bronchodilators for COPD and asthma, the transition from saligenin (e.g., Salbutamol) to carbostyril (quinolinone) "head" groups represents a pivotal shift. The 8-hydroxyquinolin-2(1H)-one scaffold mimics the hydrogen-bonding capability of the catechol pharmacophore required for receptor binding (Ser203, Ser204, Ser207 interactions) while resisting Catechol-O-methyltransferase (COMT) degradation.
Key Structural Requirement:
The target pharmacophore requires a chiral
-amino alcohol linker connecting the quinolinone "head" to a lipophilic amine "tail" (e.g., 2-amino-5,6-diethylindan).
Strategic Pathway Selection
We evaluate two primary routes. Route A is preferred for industrial scalability due to milder conditions, while Route B is utilized when the specific amine tail is sensitive to epoxide opening conditions.
Figure 1: Decision tree for synthetic strategy selection.
Protocol A: The Chiral Epoxide Route (Indacaterol-Type)
This protocol describes the coupling of a protected quinolinone epoxide with a bulky amine. This is the industry-standard approach for Indacaterol synthesis.
Context: The reaction of the epoxide with a primary amine can yield the desired secondary amine or a regioisomeric impurity. Steric bulk of the amine usually favors the desired terminal attack, but solvent polarity is critical.
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (High dielectric constant promotes
reactivity).
Base: N,N-Diisopropylethylamine (DIPEA) (Optional, to scavenge any acid traces).
Procedure:
Dissolution: Dissolve 10.0 g of the epoxide in 50 mL of anhydrous NMP under nitrogen atmosphere.
Amine Addition: Add 1.2 equivalents of the amine tail.
Thermal Activation: Heat the mixture to 110°C for 12–15 hours.
Critical Control Point: Monitor via HPLC.[1] The reaction is complete when the epoxide is <1%. Prolonged heating increases dimer formation (reaction of the product secondary amine with another epoxide molecule).
Quench: Cool to 20°C and pour slowly into 250 mL of water/ice mixture.
Isolation: Filter the precipitating solid. Wash with water (
mL) and cold isopropanol ( mL).
Purification: Recrystallize from Ethanol/Ethyl Acetate (1:1) to remove the regioisomer.
Step 2: Debenzylation (Hydrogenolysis)
Context: The benzyl group at the 8-position must be removed to restore the phenolic functionality required for receptor binding.
Reagents:
Catalyst: 10% Pd/C (50% wet).
Solvent: Acetic Acid (Glacial) or Methanol/THF mixture.
Hydrogen Source:
gas (1-3 atm).
Procedure:
Suspend the coupled intermediate (5.0 g) in 50 mL Acetic Acid.
Add 0.5 g of Pd/C catalyst.
Purge vessel with Nitrogen (
), then Hydrogen ().
Stir at 40°C under
balloon pressure (or 20 psi in a Parr shaker) for 4–6 hours.
Filtration: Filter hot through a Celite pad to remove Pd/C.
Concentration: Evaporate solvent under reduced pressure.
Salt Formation: Dissolve the free base in warm Isopropanol and add Maleic Acid (1.0 eq). Cool slowly to 0°C to crystallize the Indacaterol Maleate salt.
Protocol B: The
-Haloketone Route (Carmoterol-Type)
This route is preferred when the chiral epoxide is unstable or difficult to isolate. It relies on the Corey-Bakshi-Shibata (CBS) reduction to establish stereochemistry.
Mechanism: The CBS catalyst directs the hydride attack to the Re-face of the ketone, yielding the (R)-chlorohydrin with high enantiomeric excess (>95% ee).
Note: This chlorohydrin can be treated with NaOH to form the epoxide used in Protocol A, or reacted directly with amines in the presence of base.
Analytical Data & Quality Control
Table 1: Critical Quality Attributes (CQAs) for Intermediates
Component
Method
Acceptance Criteria
Rationale
Enantiomeric Purity
Chiral HPLC (Chiralpak AD-H)
> 99.0% ee
The (S)-enantiomer is often less active or pro-inflammatory.
Regioisomer
RP-HPLC
< 0.15%
Isomer formed by attack at the -carbon of epoxide.
Dimer Impurity
RP-HPLC/MS
< 0.10%
Formed by reaction of product with excess epoxide.
Palladium Content
ICP-MS
< 10 ppm
Residue from deprotection step.
Troubleshooting Guide
Issue: Low Regioselectivity (Epoxide Opening)
Cause: Solvent is too non-polar or temperature is too high.
Fix: Switch to highly polar aprotic solvents (DMSO, NMP) and lower temperature to 90°C (extend time). Add Lewis Acid catalysts like
(Lithium Perchlorate) to activate the epoxide oxygen.
Issue: Incomplete Debenzylation
Cause: Catalyst poisoning by amine or sulfur traces.
Fix: Use Pearlman’s Catalyst (
) or add a trace of HCl to protonate the amine during hydrogenation.
References
Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry.
Process for the preparation of indacaterol and intermediates thereof. European Patent Office (EP2897937B1).[2]
Indacaterol: Synthesis and Process Chemistry. New Drug Approvals.
Asymmetric synthesis of quinolinone-based polycyclic indoles. Chemical Communications.
Synthesis of 8-hydroxyquinolin-2(1H)-one analogues as potential β2-agonists. Journal of Medicinal Chemistry.
Topic: Comprehensive NMR Spectrum Analysis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one for Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a substituted quinolinone, a class of heterocyclic compounds of significant interes...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a substituted quinolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, including potential β2 adrenoreceptor agonists.[1][2] Accurate structural confirmation is a non-negotiable prerequisite for its use in further chemical synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This application note provides a comprehensive, field-proven guide to the complete NMR analysis of this compound. We will detail the strategic choices behind sample preparation, the logic of a multi-faceted data acquisition strategy—employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments—and a systematic protocol for spectral interpretation to achieve full structural assignment.
Molecular Structure and Predicted Spectroscopic Features
A robust NMR analysis begins with a theoretical understanding of the target molecule. The structure of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8, Formula: C₁₈H₁₅NO₃, MW: 293.32 g/mol ) contains several distinct proton and carbon environments that are expected to produce a characteristic NMR signature.[3][4][5]
Figure 1: Chemical Structure with Atom Numbering
(For the purpose of this guide, a standard IUPAC numbering for the quinolinone core and logical lettering for the substituents is used for assignment.)
(A simplified representation of the core structure for conceptual understanding)
The molecule can be deconstructed into three key fragments for analysis:
The Quinolinone Core: A bicyclic system with aromatic and vinyl protons, an amide proton (N-H), and associated carbons.
The Acetyl Group: A methyl group adjacent to a carbonyl, giving rise to a characteristic singlet in the ¹H spectrum.
The Benzyloxy Group: A phenyl ring and a methylene (-CH₂-) bridge, which will show signals for the aromatic protons of the phenyl ring and a key singlet for the benzylic protons.
Based on established principles of NMR spectroscopy for quinoline and related derivatives, a prediction of the chemical shifts can be made.[6][7] This serves as a preliminary hypothesis to be confirmed by experimental data.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
(Note: These are estimated values. Actual shifts will vary based on solvent and experimental conditions.)
Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale
Quinolinone Core
N-H
~11.0 - 12.0 (broad s)
-
Amide proton, often broad and downfield.
H-3
~6.5 (d)
~122.0
Vinyl proton adjacent to carbonyl.
H-4
~8.0 (d)
~140.0
Vinyl proton coupled to H-3.
H-6
~7.2 (d)
~118.0
Aromatic proton on the quinolinone ring.
H-7
~7.5 (d)
~130.0
Aromatic proton on the quinolinone ring.
C-2 (C=O)
-
~162.0
Amide carbonyl carbon.
C-4a, C-8a
-
~125.0 - 140.0
Quaternary aromatic carbons.
C-5, C-8
-
~135.0, ~148.0
Aromatic carbons bearing substituents.
Acetyl Group
-CH₃
~2.6 (s)
~28.0
Methyl protons deshielded by adjacent carbonyl.
-C=O
-
~200.0
Ketone carbonyl carbon, highly downfield.
Benzyloxy Group
-CH₂-
~5.2 (s)
~70.0
Benzylic protons adjacent to an oxygen atom.
Phenyl H (ortho, meta, para)
~7.3 - 7.5 (m)
~127.0 - 129.0
Protons of the monosubstituted benzene ring.
Phenyl C (ipso)
-
~136.0
Carbon attached to the -OCH₂- group.
Experimental Protocols for Data Acquisition
The validity of any structural elucidation rests on the quality of the acquired data. The following protocols are designed to be self-validating by providing a comprehensive dataset that allows for cross-correlation and verification of assignments.[8]
Protocol: Sample Preparation
The choice of solvent is critical as it can influence chemical shifts and must not obscure signals of interest.
Analyte Preparation: Weigh 10-15 mg of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one. The higher concentration is beneficial for ¹³C and 2D NMR experiments.
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules and its ability to slow the exchange of the N-H proton, making it more likely to be observed as a distinct signal. Chloroform-d (CDCl₃) is an alternative but may not fully dissolve the compound and can lead to faster N-H exchange.[7]
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief sonication may be used if necessary.
Protocol: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]
¹H NMR (Proton):
Purpose: To identify all proton environments, their integrations (relative numbers), and their coupling patterns (connectivity).
Parameters: Use a standard single-pulse experiment. Acquire with a spectral width covering -2 to 13 ppm. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration of all signals, including potentially slow-relaxing quaternary-adjacent protons.
¹³C{¹H} NMR (Carbon):
Purpose: To identify all unique carbon environments in the molecule.
Parameters: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms. Acquire with a wide spectral width (0 to 220 ppm) to ensure all carbons, especially the carbonyls, are observed. A large number of scans will be required due to the low natural abundance of ¹³C.
2D g-COSY (Correlation Spectroscopy):
Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart). This is crucial for mapping out the connectivity within the quinolinone vinyl system and the aromatic rings.
Parameters: Use a gradient-selected COSY sequence. The presence of cross-peaks indicates coupling between the protons on the corresponding F2 (horizontal) and F1 (vertical) axes.
2D g-HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[8]
Parameters: Use a multiplicity-edited gradient HSQC sequence. This will not only show correlations but can also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing an extra layer of validation.
2D g-HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is the key experiment for connecting the different fragments of the molecule.[8]
Parameters: Use a gradient-selected HMBC sequence. The optimization of the long-range coupling delay (e.g., to 8 Hz) is important for observing correlations across quaternary carbons.
Workflow Diagram
Caption: Experimental workflow from sample preparation to structural elucidation.
A Systematic Guide to Data Analysis and Interpretation
The power of this multi-spectrum approach lies in the systematic correlation of data. One spectrum alone is insufficient; together, they provide an interlocking system of proof.[10]
Step 1: Analyze the ¹H NMR Spectrum
Identify Key Singlets: Locate the three expected upfield singlets:
Acetyl -CH₃ (~2.6 ppm): Integration should correspond to 3 protons.
Benzylic -CH₂- (~5.2 ppm): Integration should correspond to 2 protons.
N-H (~11-12 ppm): A broad singlet integrating to 1 proton. Its presence confirms the 3H-quinolin-2-one tautomer.
Analyze Aromatic/Vinyl Region (6.5 - 8.5 ppm):
Look for two sets of signals: the AB quartet or two doublets of the quinolinone vinyl system (H-3, H-4) and the more complex multiplets of the two aromatic rings.
Use the coupling constants (J-values) from the COSY spectrum to confirm which protons are adjacent. For example, H-3 and H-4 should show a cross-peak in the COSY spectrum.
Step 2: Correlate with ¹³C and HSQC Spectra
Carbon Count: The ¹³C spectrum should show all 18 carbons. Note that the phenyl carbons may overlap.
Assign Protonated Carbons: Use the HSQC spectrum. Every cross-peak links a proton signal (F2 axis) to its directly attached carbon (F1 axis).
The ¹H signal at ~2.6 ppm will correlate to the ¹³C signal at ~28.0 ppm (Acetyl -CH₃).
The ¹H signal at ~5.2 ppm will correlate to the ¹³C signal at ~70.0 ppm (Benzylic -CH₂-).
Each aromatic/vinyl proton signal will correlate to its corresponding carbon signal.
Step 3: Connect the Fragments with COSY and HMBC
This is the final and most critical step for confirming the overall structure. The HMBC spectrum reveals correlations over 2-3 bonds, allowing the piecing together of the molecular puzzle.
Confirm Acetyl Position: Look for an HMBC correlation from the acetyl methyl protons (~2.6 ppm) to the C-5 carbon of the quinolinone ring. A correlation to the acetyl carbonyl carbon (~200.0 ppm) will also be present.
Confirm Benzyloxy Position: Look for HMBC correlations from the benzylic methylene protons (~5.2 ppm) to two key carbons:
The C-8 carbon of the quinolinone ring.
The ipso-carbon (C1') of the phenyl ring.
Trace the Quinolinone Backbone: Use both COSY and HMBC to confirm the arrangement. For example:
The vinyl proton H-4 should show an HMBC correlation to the amide carbonyl C-2.
The aromatic proton H-6 should show an HMBC correlation to C-8 and C-4a.
Data Correlation Logic Diagram
Caption: Logical flow for correlating 1D and 2D NMR data for structural assignment.
Conclusion
The structural elucidation of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is readily achievable through a systematic and multi-pronged NMR spectroscopy approach. By progressing from simple 1D ¹H and ¹³C experiments to more complex 2D correlation techniques like COSY, HSQC, and HMBC, a researcher can build an unassailable case for the molecule's precise structure. The causality-driven protocols described herein—from the deliberate choice of a suitable deuterated solvent to the specific application of each NMR experiment—provide a robust framework for analysis. This ensures that the compound's identity is confirmed with the highest degree of confidence, a critical step for its application in pharmaceutical research and development.
References
PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved February 15, 2026, from [Link]
PharmaCompass. (n.d.). 5-acetyl-8-benzyloxy-1H-quinolin-2-one. Retrieved February 15, 2026, from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 15, 2026, from [Link]
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved February 15, 2026, from [Link]
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Retrieved February 15, 2026, from [Link]
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved February 15, 2026, from [Link]
Seebacher, W., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18α-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636-638. Available from [Link]
Liu, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 25(21), 5199. Retrieved February 15, 2026, from [Link]
Application Note: Lewis Acid-Catalyzed Acetylation of Quinolinones via Fries Rearrangement
Abstract & Strategic Importance The acetylation of quinolinones, specifically the conversion of 4-hydroxyquinolin-2(1H)-ones to their 3-acetyl derivatives, is a pivotal transformation in the synthesis of alkaloids, antib...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The acetylation of quinolinones, specifically the conversion of 4-hydroxyquinolin-2(1H)-ones to their 3-acetyl derivatives, is a pivotal transformation in the synthesis of alkaloids, antibiotics (e.g., fluoroquinolone precursors), and anticoagulants. While direct Friedel-Crafts acylation is often sluggish due to the electron-deficient nature of the nitrogen heterocycle, the Fries rearrangement of
-acetylated precursors offers a reliable, regioselective pathway.
This guide details the mechanistic underpinnings and practical protocols for this transformation, contrasting the traditional aluminum chloride (
) route with a modern, green catalytic approach using Bismuth(III) triflate [].
Mechanistic Insight: The Fries Rearrangement Pathway
The transformation proceeds via a two-stage sequence:
-Acylation: Kinetic esterification of the C4-hydroxyl group.
Fries Rearrangement: Lewis acid-mediated migration of the acetyl group from the oxygen to the C3 carbon.
The regioselectivity for the C3 position (ortho to the hydroxyl) is driven by the formation of a thermodynamically stable six-membered chelate between the C4-hydroxyl proton and the C3-carbonyl oxygen.
Mechanistic Pathway Diagram[1][2][3]
Figure 1: Mechanistic flow from O-acylation to the thermodynamically stable C-acylated product via Lewis acid coordination.
Catalyst Selection Guide
Choosing the right Lewis acid is a trade-off between reaction speed, cost, and environmental impact.
Catalyst
Stoichiometry
Solvent System
Temp. (°C)
Pros
Cons
> 3.0 equiv
Nitrobenzene /
120–160
High reliability; Excellent yields for hindered substrates.
Green chemistry ; Low loading; Moisture tolerant; Recyclable.
Slower kinetics for electron-deficient rings; Higher catalyst cost.
1.0–2.0 equiv
/
40–80
Milder than ; Good peri-selectivity.
Violent hydrolysis; Incompatible with acid-sensitive groups.
Detailed Experimental Protocols
Protocol A: The "Gold Standard"
Method
Best for scale-up where yield is paramount and waste disposal is managed.
Reagents:
4-Acetoxyquinolin-2(1H)-one (prepared via standard acetylation)
Aluminum Chloride (
), anhydrous (3.5 equiv)
Nitrobenzene (Solvent)
Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (
).
Solvation: Dissolve 4-acetoxyquinolin-2(1H)-one (10 mmol) in nitrobenzene (15 mL).
Catalyst Addition: Cool the solution to 0°C. Add powdered anhydrous
(35 mmol) portion-wise over 20 minutes. Caution: Exothermic.
Reaction: Slowly ramp temperature to 140°C. Maintain for 4–6 hours.
Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (
) will disappear, replaced by a lower spot (due to H-bonding).
Quenching (Critical): Cool to room temperature. Pour the dark reaction mixture onto 100g of crushed ice/HCl (conc.) slurry. Stir vigorously for 1 hour to break the Aluminum-chelate complex.
Isolation: Filter the precipitated solid. Wash with water (
) and cold methanol () to remove nitrobenzene traces.
Purification: Recrystallize from glacial acetic acid or DMF.
Protocol B: The "Green" Bismuth Triflate Method
Best for medicinal chemistry optimization and environmentally sensitive workflows.
If you observe acetylation at C6 or C8 (rare but possible with highly activated rings):
Cause: Intermolecular acylation competing with intramolecular rearrangement.
Solution: Lower the concentration (high dilution favors intramolecular processes) or switch to a solvent with higher dielectric constant (e.g., Nitrobenzene) to stabilize the acylium ion pair within the solvent cage.
Incomplete Conversion
Observation: Starting material remains despite long reaction times.
Solution: The Aluminum-complex is extremely stable. Ensure you are using at least 3 equivalents of
. The first equivalent binds N1, the second binds C4-O, and the third drives the rearrangement.
Reaction Workflow Diagram
Figure 2: Operational workflow for the Lewis acid-mediated rearrangement.
References
Kappe, C. O., et al. (1994). "Synthesis of 3-acyl-4-hydroxy-2(1H)-quinolinones." Journal of Heterocyclic Chemistry. Link (Validated Source for Quinolinone Chemistry).
Ollevier, T., et al. (2006). "Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates." European Journal of Organic Chemistry. Link (Source for Green Catalysis Protocol).
Martin, R. (2011). "Recent Advances in the Fries Rearrangement." Organic Preparations and Procedures International. Link (General Review of Mechanism).
Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience. (Authoritative Text on Friedel-Crafts/Fries Mechanisms).
Application Note: Storage & Handling Protocols for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
-agonist) Executive Summary 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a critical pharmaceutical building block. While possessing a robust crystalline structure (MP: 174-176°C), its chemical integrity is susceptible to...
Author: BenchChem Technical Support Team. Date: February 2026
-agonist)
Executive Summary
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a critical pharmaceutical building block. While possessing a robust crystalline structure (MP: 174-176°C), its chemical integrity is susceptible to photo-oxidative degradation and moisture-induced caking over extended periods.
Core Storage Directive:
Temperature: Refrigerate at 2°C to 8°C for standard stock; -20°C for long-term reference standards.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent benzylic oxidation.
Light: Strictly Light-Sensitive (Protect from UV/Visible light).
Container: Amber borosilicate glass with PTFE-lined caps.
Physicochemical Profile & Stability Mechanics
To implement a self-validating storage protocol, one must understand the molecular vulnerabilities of the compound.
Chemical Identity
Property
Specification
Molecular Formula
Molecular Weight
293.32 g/mol
Appearance
White to off-white/pale yellow crystalline powder
Solubility
Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol.[1]
Melting Point
174°C – 176°C (Sharp endotherm indicates high purity)
Mechanisms of Instability
The storage protocol is designed to mitigate three specific degradation pathways:
Photo-Oxidative Tautomerization (The "Yellowing" Effect):
The quinolinone core is a chromophore. Exposure to UV light can induce
transitions, leading to radical formation at the benzylic position or oxidation of the lactam ring. This manifests macroscopically as a color shift from white to distinct yellow/brown.
Benzylic Oxidation:
The methylene group of the benzyloxy moiety (
) is susceptible to radical autoxidation, particularly if the solid is amorphous or has high surface area, forming benzaldehyde and the free phenol (8-hydroxyquinolinone) over time.
Hydrolysis (Minor):
While the acetyl group and ether linkage are relatively stable, moisture uptake can facilitate surface hydrolysis or induce physical caking, complicating accurate weighing for quantitative synthesis.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic core) and 210 nm.
Acceptance Criteria: Purity
98.0%; Single peak retention time matching standard.
Visual Logic: Storage Workflow
The following diagram illustrates the decision matrix for handling this compound.
Figure 1: Decision matrix for the intake, QC, and storage of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one.
Troubleshooting & Degradation Analysis
If the compound fails QC, use this pathway analysis to determine the root cause.
Figure 2: Primary degradation pathways. Yellowing is the most common indicator of improper light protection.
References
Novartis AG. (2000). Organic Compounds and their use as Beta-2 Adrenoreceptor Agonists. WO Patent WO00/75114.
PubChem. (2025).[3] Compound Summary: 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one. National Library of Medicine. Retrieved October 2025, from [Link]
Application Notes and Protocols for the Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS 93609-84-8)
For: Researchers, scientists, and drug development professionals. Introduction 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, identified by CAS number 93609-84-8, is a key intermediate in the synthesis of various pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, identified by CAS number 93609-84-8, is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the preparation of phenylethanolamine derivatives that function as β2 adrenoreceptor agonists, such as Indacaterol, a drug used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The synthetic pathway to this molecule involves the construction of a quinolinone core, followed by strategic functionalization to introduce the acetyl and benzyl ether moieties. This document provides a detailed guide to the synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, outlining the underlying chemical principles and offering step-by-step protocols for its preparation.
Synthetic Strategy Overview
The synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is most effectively approached through a multi-step sequence. The chosen strategy focuses on the initial formation of a functionalized quinolinone core, followed by sequential acylation and etherification. This approach allows for controlled introduction of the required substituents and facilitates purification of the intermediates.
The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.
Detailed Synthesis Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound.
Part 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
This initial step involves the regioselective introduction of an acetyl group onto the 8-hydroxyquinolin-2(1H)-one backbone via a Friedel-Crafts acetylation reaction. The hydroxyl group at the 8-position is a strongly activating, ortho-, para-directing group, while the quinolinone ring itself has specific sites of reactivity. The reaction conditions are optimized to favor acetylation at the C5 position.
Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, suspend 8-hydroxyquinolin-2(1H)-one (1 equivalent) in nitrobenzene.
Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
Catalyst Introduction: After the addition of acetyl chloride, add anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of a Lewis acid is crucial for promoting the electrophilic aromatic substitution.[3]
Reaction Progression: After the addition of the Lewis acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the product.
Purification: Filter the resulting solid, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 5-acetyl-8-hydroxyquinolin-2(1H)-one.[3]
Part 2: Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
The final step is the protection of the phenolic hydroxyl group as a benzyl ether via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetyl-8-hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The base is essential for deprotonating the phenolic hydroxyl group.
Alkylation: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
Purification: Filter the solid, wash it thoroughly with water to remove any remaining DMF and inorganic salts, and then dry it. The crude 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.
The regioselectivity of the Friedel-Crafts acetylation in the first step is a critical aspect of this synthesis. The powerful electron-donating effect of the hydroxyl group at C8 directs the incoming electrophile (the acetyl cation, formed from acetyl chloride and the Lewis acid) to the ortho and para positions. Of these, the C5 position is sterically more accessible and electronically favored, leading to the desired product.
In the second step, the Williamson ether synthesis is a classic and reliable method for forming ethers. The choice of a polar aprotic solvent like DMF is important as it effectively solvates the potassium cations, leaving the carbonate anion more available to act as a base, and it promotes the SN2 reaction between the phenoxide and benzyl bromide.
Conclusion
The described two-step synthetic route provides a reliable and reproducible method for the preparation of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS 93609-84-8). The protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product, which is a valuable intermediate for the synthesis of important pharmaceutical agents.
References
ResearchGate. (n.d.). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved February 15, 2026, from [Link]
Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
Google Patents. (n.d.). CN104379566A - Indacaterol intermediate and method for synthesizing indacaterol.
Google Patents. (n.d.). EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof.
PubChem. (n.d.). 8-Benzyloxy-2-oxo-1H-quinoline. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 15, 2026, from [Link]
Google Patents. (2018, January 2). 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE.
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved February 15, 2026, from [Link]
New Drug Approvals. (2016, March 2). Indacaterol. Retrieved February 15, 2026, from [Link]
European Patent Office. (2022, July 27). PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF - EP 3848354 B1. Retrieved February 15, 2026, from [Link]
SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 15, 2026, from [Link]
Technical Support Center: A Researcher's Guide to Improving the Yield and Purity of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one Synthesis
Welcome to the technical support center for the synthesis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a valuable intermediate in medicinal chemistry, notably in the preparation of novel phenylethanolamine derivatives.[1] Its synthesis, however, can be challenging, often plagued by issues of low yield and impurity formation. A typical synthetic route involves the formation of an 8-(benzyloxy)quinolin-2-one core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C5 position. This guide will address critical aspects of both stages to enhance the efficiency and reproducibility of your synthesis.
Visualizing the Synthetic Pathway
The overall synthetic strategy is a two-part process. First, the quinolinone heterocyclic system is constructed, often via a method like the Conrad-Limpach synthesis, followed by benzylation of the hydroxyl group. The second key transformation is the regioselective introduction of an acetyl group onto the electron-rich benzene ring of the quinolinone core via Friedel-Crafts acylation.
Caption: General synthetic route to 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one.
Troubleshooting Guide: Common Challenges & Solutions
Low yields and unexpected side products are common hurdles in this synthesis. This section provides a structured approach to identifying and resolving these issues.
Troubleshooting Workflow
Before diving into specific problems, this workflow provides a logical sequence for diagnosing issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
Problem/Solution Table
Problem
Potential Causes
Recommended Solutions & Scientific Rationale
1. Low Yield in Quinolinone Core Synthesis
Incomplete Cyclization: The thermal cyclization step in Conrad-Limpach type syntheses often requires high temperatures (typically >250 °C) to overcome the activation energy barrier.[2]
Solution: Ensure the reaction temperature is sufficiently high and maintained for an adequate duration. Use a high-boiling point solvent like diphenyl ether or Dowtherm A. Monitor reaction completion via TLC. The high temperature is necessary to drive the intramolecular condensation and eliminate water or alcohol.
Starting Material Impurity: Impurities in the aniline or β-ketoester starting materials can inhibit the reaction or lead to tar formation.
Solution: Verify the purity of starting materials using NMR or GC-MS. Purify if necessary. For example, aniline can be distilled over zinc dust to remove colored oxidation products.
2. No Reaction or Low Yield in Friedel-Crafts Acylation
Lewis Acid Deactivation: The nitrogen atom in the quinolinone ring is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[3] The carbonyl group of the ketone product can also complex with the catalyst, preventing turnover.[4]
Solution: Use a stoichiometric excess of the Lewis acid (typically 2.5-3.0 equivalents) to ensure enough catalyst is available to activate the acetylating agent after complexation with the substrate and product.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.
Solution: Perform the reaction at a moderately elevated temperature (e.g., 60-70 °C) after the initial addition of reagents at a lower temperature.[5] However, avoid excessive heat, which can promote side reactions.
Poor Solvent Choice: The choice of solvent is critical for solubility and reactivity.
Solution: Nitrobenzene is a classic solvent for this reaction as it can dissolve the reactants and the Lewis acid complex.[5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also commonly used alternatives.
3. Formation of Multiple Products (Isomers/Byproducts)
Lack of Regiocontrol: Friedel-Crafts acylation can potentially occur at other positions on the quinolinone ring system. The 5-position is generally favored due to activation from the 8-benzyloxy group, but other isomers are possible.
Solution: Carefully control the reaction temperature and the rate of addition of the acetylating agent. Lower temperatures often favor the thermodynamically more stable product. Ensure slow, controlled addition of the acylating agent to the substrate-Lewis acid mixture.
Cleavage of Benzyl Ether: The Lewis acid can potentially catalyze the cleavage of the benzyloxy protecting group, leading to the formation of the 8-hydroxy derivative.
Solution: Use the mildest effective Lewis acid and the lowest possible reaction temperature. Screen other Lewis acids like TiCl₄ or SnCl₄, which may be less harsh. Minimize reaction time once the starting material is consumed.
4. Difficult Product Isolation and Purification
Poor Crystallization: The crude product may precipitate as an oil or a very fine, difficult-to-filter solid.
Solution: Screen various solvents for recrystallization (e.g., ethanol, ethyl acetate, DMF).[6] If the product oils out, try adding a co-solvent or cooling the solution more slowly. Sonication can sometimes induce crystallization.
Co-eluting Impurities: Isomeric byproducts or unreacted starting material may be difficult to separate by column chromatography.
Solution: Optimize the chromatography conditions. Use a gradient elution system (e.g., ethyl acetate in hexanes). If silica gel proves problematic due to the basicity of the quinolinone nitrogen, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation on 8-(benzyloxy)quinolin-2-one and why is the 5-position favored?
A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7] First, the Lewis acid (e.g., AlCl₃) activates the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺). The π-electrons of the quinolinone's benzene ring then attack this acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product. The 8-benzyloxy group is a strong ortho-, para-directing activator. The 5-position is para to the benzyloxy group, making it electronically activated and sterically accessible for the electrophilic attack.
Q2: I'm concerned about the harshness of AlCl₃. Are there alternative Lewis acids for this acylation?
A2: Yes, while AlCl₃ is a powerful and common catalyst, other Lewis acids can be effective and potentially milder.[5] Titanium tetrachloride (TiCl₄) is a viable alternative that can sometimes offer better selectivity and reduce side reactions like ether cleavage. Other options include tin(IV) chloride (SnCl₄) or even strong protic acids like polyphosphoric acid (PPA), although PPA typically requires higher temperatures. It is advisable to screen a few catalysts to find the optimal balance of reactivity and selectivity for your specific substrate.
Q3: How can I reliably confirm the identity and purity of my final product, 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one?
A3: A combination of analytical techniques is essential.
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should expect to see characteristic peaks for the acetyl methyl group (a singlet around 2.5 ppm), the benzylic CH₂ protons (a singlet around 5.2 ppm), and distinct aromatic protons for both the quinolinone and benzyl rings.
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₈H₁₅NO₃, MW: 293.32 g/mol ).
Thin-Layer Chromatography (TLC): TLC is crucial for monitoring reaction progress and assessing the purity of the crude and purified product. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
Melting Point: A sharp melting point that matches the literature value indicates high purity.
Q4: What are the most critical safety precautions for this synthesis?
A4: Several reagents used in this synthesis require careful handling.
Lewis Acids (AlCl₃, TiCl₄): These are water-sensitive and corrosive. They react violently with water, releasing HCl gas. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quench reactions carefully by slowly adding the reaction mixture to ice.
Acetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid. Handle it exclusively in a fume hood.
High-Temperature Reactions: The thermal cyclization step requires very high temperatures. Use a suitable heating mantle and a high-boiling solvent in a well-ventilated fume hood. Ensure all glassware is free of cracks and properly clamped.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-(Benzyloxy)quinolin-2(1H)-one
This protocol is a generalized procedure based on the Conrad-Limpach-Knorr synthesis, which may require optimization.[2][8]
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-aminophenol (1 equiv.), ethyl acetoacetate (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.
Heat the mixture to reflux and collect the water that is formed until the reaction is complete (monitored by TLC).
Remove the toluene under reduced pressure to obtain the crude β-arylaminoacrylate intermediate.
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent such as diphenyl ether.
Heat the mixture to approximately 250-260 °C for 30-60 minutes. The product should precipitate upon cooling.
Purification: Dilute the cooled mixture with hexanes, and collect the solid precipitate by vacuum filtration. Wash thoroughly with hexanes and then ether to yield 8-hydroxyquinolin-2(1H)-one.
Benzylation: Dissolve the 8-hydroxyquinolin-2(1H)-one (1 equiv.) in a suitable solvent like DMF. Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.) followed by benzyl bromide (BnBr, 1.2 equiv.).
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization from ethanol or by column chromatography.
Protocol 2: Friedel-Crafts Acylation to Yield 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
This procedure is adapted from established methods for Friedel-Crafts acylation of activated aromatic rings.[5]
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, suspend 8-(benzyloxy)quinolin-2(1H)-one (1 equiv.) in nitrobenzene or 1,2-dichloroethane.
Cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) to the stirred suspension. The mixture may change color.
Acylating Agent Addition: Once the AlCl₃ is fully added, slowly add acetyl chloride (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (typically 2-4 hours).
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
Isolation: Stir the mixture vigorously until all the solids have dissolved. The product may precipitate from the aqueous layer. Collect the solid by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM).
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification of Final Product
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[6]
Column Chromatography: If recrystallization is insufficient, purify the product using flash column chromatography on silica gel.[6]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one as a solid.
References
Royal Society of Chemistry. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Publishing. [Link]
MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
Watson International Ltd. (n.d.). 5-Acetyl-8-benzyloxy-1H-quinolin-2-one CAS NO.93609-84-8. Watson International Ltd. [Link]
ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. [Link]
ResearchGate. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Springer. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Springer. [Link]
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. [Link]
Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. NCBI. [Link]
Removing tar impurities from quinolinone acetylation
Welcome to the Quinolinone Synthesis Support Center . This interface is designed for researchers encountering "tar" (viscous, dark, polymeric impurities) during the acetylation of quinolinone scaffolds (e.g., 2-quinolino...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Quinolinone Synthesis Support Center .
This interface is designed for researchers encountering "tar" (viscous, dark, polymeric impurities) during the acetylation of quinolinone scaffolds (e.g., 2-quinolinone/carbostyril or 4-quinolinone).
Module 1: Diagnostic & Root Cause Analysis
Before attempting purification, you must characterize the "tar." In quinolinone chemistry, dark residues often mimic tar but are actually inorganic complexes or oxidative byproducts.
Q: Is my reaction actually "tarred," or is this a work-up artifact?
A: Perform the Solubility-Streak Test .
Take a small spatula tip of the black residue and attempt to dissolve it in 1 mL of Methanol or DCM.
Result A (Inorganic Sludge): The black solid remains granular and does not color the solvent significantly.
Cause: If you used a Lewis Acid (e.g.,
for Friedel-Crafts acetylation), this is likely an aluminum-product complex.[1][2]
Fix: It requires aggressive quenching (Ice/HCl) or chelating agents (Rochelle’s salt) rather than organic purification.[1]
Result B (Organic Tar): The solid dissolves or turns into a sticky gum, turning the solvent dark brown/black.
Cause: Polymerization of acetic anhydride (ketene formation), oxidative coupling of the quinolinone ring, or decomposition due to thermal overshoot.
Q: Why does this happen specifically with Quinolinones?
A: Quinolinones are amphoteric and possess multiple nucleophilic sites (N-1, O-2/O-4, and C-3/C-6).[1][2]
Ketene Polymerization: Acetylation often uses Acetic Anhydride (
) at reflux.[1] Above 140°C, decomposes to ketene, which rapidly polymerizes into black "poly-ketene" gums.
Oxidative Coupling: The electron-rich nitrogen heterocycle is prone to radical oxidation at high temperatures, leading to dark dimers/oligomers.[1]
Module 2: Purification Protocols
Select the protocol based on your product's solubility. Quinolinones typically exhibit high melting points and low solubility in non-polar solvents, which is your greatest advantage.[2]
Protocol A: The "Hot Trituration" (For Insoluble Products)
Best for: Unsubstituted N-acetylquinolinones or core scaffolds.[2]
The Logic: Most organic tars are highly soluble in hot polar solvents. Quinolinones, due to strong intermolecular H-bonding (even when acetylated), are often insoluble in alcohols. We wash the tar away from the solid product.
Dry the Crude: Ensure the crude black solid is dry and free of bulk acetic acid/anhydride (rotovap or high-vac).
Slurry: Add Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 5-10 mL per gram of crude).
Reflux: Heat the slurry to reflux for 15 minutes. Break up chunks with a glass rod.
Observation: The solvent should turn dark brown/black (extracting the tar), while the product remains as a lighter-colored precipitate.
Hot Filtration: Filter the mixture while boiling hot through a sintered glass funnel.
Critical Step: Do not let it cool, or the tar will re-precipitate onto your crystals.
Wash: Wash the filter cake with boiling EtOH until the filtrate runs clear.
Q: I tried activated carbon, but the solution is still dark. What now?A: You may have "colloidal carbon" or very persistent polymeric dyes.[1][2]
The Fix: Switch to Silica Gel Filtration .[2] Dissolve your crude in DCM/Methanol (95:5). Pass it through a short "plug" (pad) of silica gel in a sintered funnel. The polar tar sticks to the top of the silica (black band), while the less polar acetylated product elutes.
Q: My product precipitates as an oil/gum, not a crystal. How do I fix this?A: This is called "oiling out" and often happens if the solvent is too hot or the concentration is too high.
The Fix: Re-dissolve the gum by heating. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites. Let it cool very slowly (wrap the flask in a towel/foil).
Q: Can I prevent the tar in the first place?A: Yes.
Temp Control: Do not exceed the boiling point of acetic anhydride (
). If using a Lewis Acid, keep the temp below unless strictly necessary.
Stoichiometry: Avoid massive excesses of anhydride if the reaction time is long.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for crystallization and decolorization).
Perrin, D. D., & Armarego, W. L. F. (1988).[1][3] Purification of Laboratory Chemicals. Pergamon Press.[3] (Solvent selection and impurity removal data).
Meth-Cohn, O. (1993).[1][2] "Quinolinones and their derivatives." Comprehensive Heterocyclic Chemistry. (Specific properties of quinolinone solubility).
Bergbreiter, D. E. (2025).[1] "Using Soluble Polymers to Recover Catalysts and Purify Products."[1] Chemical Reviews. (Mechanisms of polymeric impurity removal).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility Issues in Methanol (MeOH)
Case ID: #SOL-5AC-8BNZ-001
Compound Class: Carbostyril / Quinolinone Intermediate
Primary Application: Synthesis of Ultra-Long-Acting Beta-Agonists (e.g., Indacaterol)[1][2]
The Chemistry of Insolubility (The "Why")
Before troubleshooting, it is critical to understand why 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (henceforth Compound 5-Ac ) resists dissolution in methanol. This is not a random occurrence; it is a thermodynamic feature of the molecule's design.[1][3]
Lattice Energy vs. Solvation: The quinolin-2-one (carbostyril) core contains a lactam moiety (
).[1][2] In the solid state, these moieties form strong intermolecular hydrogen bond networks (dimers or ribbons), creating a high-energy crystal lattice.[1][2][3] Methanol is a polar protic solvent, but its solvation energy is often insufficient to break these strong lattice interactions at room temperature.[1][2][3]
Lipophilic Bulk: The 8-benzyloxy group adds a significant hydrophobic domain.[1][2][3] While methanol has an alkyl group, it is too short to effectively solvate the bulky benzyl ring via van der Waals interactions.[1][2][3]
Pi-Stacking: The planar nature of the quinolinone system encourages
stacking, further reducing solubility in non-aromatic solvents.[1][2]
Diagnostic Rule: If your solution is cloudy at Room Temperature (RT) but clear at Reflux (
), you are observing a steep solubility curve ideal for purification but problematic for analysis or reaction.[1][2][3]
Troubleshooting Guide (The "How")
Scenario A: "I need to dissolve it for a reaction."
Issue: The starting material remains a suspension in MeOH, leading to slow kinetics or heterogeneous reactions.
Solution:
Do not rely on pure methanol.[1][2][3] You must disrupt the crystal lattice or increase the lipophilicity of the solvent system.[1][3]
Method
Solvent System
Protocol
Pros/Cons
Co-Solvent (Recommended)
MeOH : DCM (3:1)
Dissolve 5-Ac in Dichloromethane (DCM) first, then dilute with MeOH.[1][2]
Pros: Excellent solubility; DCM breaks lipophilic interactions.[1][2][3] Cons: DCM is not compatible with all reagents (e.g., some nucleophiles).[1][2][3]
The "Super" Solvent
DMF or NMP
Switch from MeOH to Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][2][3]
Pros: High solubility (breaks H-bonds).[1][2][3] Cons: High boiling point; difficult to remove during workup.[1][2][3]
Thermal Shift
Refluxing MeOH
Heat MeOH to reflux ().
Pros: No new solvents introduced.[1][2][3] Cons: Compound precipitates immediately upon cooling.[1][2][3]
Scenario B: "I need a clear solution for HPLC/NMR analysis."
Issue: Sample preparation results in particulates that clog columns or ruin shimming.[1][2][3]
Solution:
For analytical purposes, "pure" methanol is rarely necessary.[1][2][3]
For HPLC: Use Acetonitrile (ACN) : Water with 0.1% Formic Acid.[1][2][3] The compound is freely soluble in acidified ACN.[1][2][3] If you must use MeOH, add 10% DMSO to the sample vial.[1][2][3]
For NMR: Do not use
(Deuterated Methanol) alone.[1][2][3] Use DMSO-d6 . If you must use methanol to see exchangeable protons, use a mixture of (1:1).[1][2][3]
Scenario C: "The product crashed out during synthesis."
Issue: You were running a reaction in MeOH, and a solid formed.
Analysis: This is likely a feature, not a bug. The low solubility of 5-Ac in cold methanol is the standard method for its purification.[1][3]
Action: Cool to
, filter the solid, and wash with cold MeOH. This removes soluble impurities while retaining your product.[1][2][3]
Visual Decision Tree: Solvent Selection
Use this logic flow to determine the correct solvent system for your specific objective.
Figure 1: Decision matrix for solvent selection based on experimental intent. Note that DMSO is the universal solubilizer but is difficult to remove.
Standard Operating Procedures (SOPs)
SOP-01: Recrystallization (Purification)
Use this when you have crude material containing soluble impurities.[1][2]
Preparation: Place 1.0 g of crude 5-Ac in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Methanol (approx. 20-30 mL) and heat to reflux (
).
Note: If the solution is not clear at reflux, add Ethanol (EtOH) dropwise until clear.[1][2][3] Pure MeOH sometimes requires excessive volume.[1][3]
Filtration (Hot): If black specks (palladium or carbon) remain, filter quickly through a pre-warmed Celite pad.[1][2][3]
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1 hour) to form needles. Then, cool in an ice bath (
) for 30 minutes.
Collection: Filter the precipitate under vacuum. Wash the cake with ice-cold MeOH (
).
Drying: Dry in a vacuum oven at
for 6 hours.
SOP-02: Preparation of Stock Solution (for Bioassays)
Use this when you need a stable liquid form for dosing or cellular assays.[1][2]
Weighing: Weigh 10 mg of 5-Ac .
Primary Solvent: Add 1.0 mL of 100% DMSO . Vortex for 30 seconds.[1][3] The solution should be clear and slightly yellow.[1][2][3]
Dilution: Dilute this stock into your assay buffer (PBS or Media).
Warning: Do not exceed 1% DMSO final concentration in biological assays.[1][2][3] If the compound precipitates upon dilution into water, add Tween-80 (0.5%) or cyclodextrins to the aqueous phase to maintain solubility.[1][2][3]
Frequently Asked Questions (FAQ)
Q1: Can I use acidic methanol to dissolve it?A: Use caution. While adding HCl or Acetic Acid to methanol will protonate the basic nitrogen (if available) or disrupt H-bonding, the 8-benzyloxy group is an ether.[1][2] Strong acids (like HBr or high concentrations of HCl) combined with heat can cleave the benzyl group, deprotecting it to the phenol (8-hydroxy analogue).[1][2][3] For HPLC, 0.1% Formic Acid is safe.[1][2][3] For synthesis, avoid strong acids unless deprotection is the goal.[1][3]
Q2: I see two spots on my TLC in Methanol/DCM. Is my compound degrading?A: Not necessarily. Quinolinones can exist in tautomeric forms (lactam vs. lactim), though the lactam is dominant.[1][2][3] More likely, you are seeing "streaking" due to the compound's polarity.[1][2][3] Add a drop of Triethylamine (TEA) or Acetic Acid to your TLC elution tank to sharpen the spots.[1][2][3]
Q3: Why does the color change from yellow to colorless?A:5-Ac is typically an off-white to pale yellow solid.[1][2][3] In solution (especially DMSO or basic conditions), it may appear yellow due to extended conjugation or phenolate formation (if any deprotection occurred).[1][2][3] A deep yellow/orange color usually indicates the presence of the 8-hydroxy impurity (the phenol form), which is an oxidation/deprotection byproduct.[1][2][3]
References
Compound Properties & Synthesis
National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 11235293, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (Related Intermediate).[1][2][3] Retrieved from [Link][1][2][3]
Note: This record details the physical properties of the brominated derivative, sharing the identical solubility profile of the carbostyril core.[1][2][3]
Solubility & Formulation
Context: Confirms DMSO/PEG formulations for in vivo use due to poor alcohol solubility.[1][2][3]
Crystallization Methodology
Google Patents.[1][2][3] "Method for the crystallization of quinoline derivatives."[1][2][3] (CN103664892B).[1][2][3] Retrieved from
Context: Describes the use of Methanol/Ethanol systems for precipitating quinolinone derivatives by cooling, valid
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indacaterol Intermediate SynthesisTopic: Optimization of Friedel-Crafts Acylation for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one
Reference Code: IND-FC-OPT-05
Executive Summary & Reaction Context
User Query: "How do I maximize regioselectivity and yield during the Friedel-Crafts acylation of 8-benzyloxyquinolin-2(1H)-one?"
Technical Insight:
The synthesis of Indacaterol (Onbrez/Arcapta) hinges on the functionalization of the carbostyril (quinolinone) scaffold. The critical step is the introduction of an acetyl group at the C5 position of 8-benzyloxyquinolin-2(1H)-one (Starting Material, SM).
This reaction is a classic electrophilic aromatic substitution (EAS) but presents unique challenges:
Regioselectivity: The 8-benzyloxy group is a strong ortho/para director. We target the para position (C5) over the ortho position (C7).
Solubility: The carbostyril scaffold has poor solubility in standard non-polar Friedel-Crafts solvents (e.g., DCM, EDC), often leading to heterogeneous "gummy" reaction mixtures.
Dealkylation: Harsh Lewis acid conditions (
at high heat) can cleave the benzyl protecting group, leading to the 8-hydroxy impurity.
Optimized Experimental Protocol
Objective: Synthesis of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one (Intermediate A).
EDC allows slightly higher reflux temps (83°C) than DCM (40°C), driving conversion without causing benzyl cleavage.
Catalyst
Aluminum Chloride ()
Anhydrous, granular (99%). Stoichiometry: 3.0 - 4.0 eq. High equivalents are required because the quinolinone carbonyl and nitrogen lone pair complex with , sequestering it.
Reagent
Acetyl Chloride ()
1.2 - 1.5 eq. Slight excess ensures complete consumption of the costly carbostyril core.
Temperature
C (Addition) C (Reaction)
Low temp prevents exotherm-driven decomposition. Moderate heat is required to overcome the deactivating effect of the pre-complexed Lewis acid.
Step-by-Step Workflow:
Complexation Phase (Critical):
Charge reactor with 1,2-Dichloroethane (10 vol) and 8-benzyloxyquinolin-2(1H)-one (1.0 eq) under
atmosphere.
Cool suspension to
C.
Slowly add Aluminum Chloride (3.5 eq) portion-wise over 30 minutes.
Observation: The slurry will likely thicken or change color as the
complexes with the lactam oxygen and the 8-benzyloxy oxygen.
Acylation Phase:
Add Acetyl Chloride (1.2 eq) dropwise at
C. Maintain temperature strictly to prevent regioselectivity loss.
Allow the mixture to warm to room temperature (RT) over 1 hour.
Heat to 50-55°C and stir for 4–6 hours.
Monitor: Check HPLC for consumption of SM (<1.0%). If SM persists, add 0.2 eq
and stir for 2h.
Quenching & Isolation (The "Tar" Management):
Cool reaction mass to RT.
Reverse Quench: Slowly pour the reaction mass into a chilled mixture of Ice/Water/HCl (10 vol) . Never add water to the reaction mass.
Stir vigorously for 1 hour to break up aluminum salts.
Filter the resulting solid (Product + Aluminum salts often co-precipitate).
Purification: Slurry the wet cake in Methanol or DMF/Water to remove trapped inorganic salts. Filter and dry.[1][2]
Troubleshooting & FAQs
Q1: My reaction mass turned into a hard, sticky black ball. What happened?Diagnosis: "Gummy" formation is typical when
complexes with the quinolinone in non-polar solvents.
Solution:
Increase Shear: Use an overhead mechanical stirrer with a high-torque motor and a retreat-curve impeller, not a magnetic stir bar.
Solvent Switch: If sticking persists in DCM/EDC, adding a co-solvent like Nitrobenzene (though toxic/hard to remove) solubilizes the complex. Alternatively, increase the solvent volume to 15-20 vol.
Q2: I see a significant impurity at RRT ~0.85. Is this the 7-isomer?Diagnosis: Likely, yes. Or it could be the 8-hydroxy analog if debenzylation occurred.
Solution:
Check Temperature: If the reaction temp exceeds 60°C, debenzylation accelerates. Keep T < 55°C.
Check Reagent Addition: Rapid addition of
creates localized hot spots, favoring the kinetically accessible (but thermodynamically less stable) 7-position or bis-acylation. Slow down the addition.
Q3: Why use Acetyl Chloride instead of Bromoacetyl Chloride directly?Analysis: While Indacaterol requires the brominated intermediate, direct Friedel-Crafts with bromoacetyl chloride is messy.
Reason: Bromoacetyl chloride is more reactive and prone to polymerization/tarring under strong Lewis Acid conditions.
Best Practice: Perform F-C with Acetyl Chloride to get the clean ketone, then perform alpha-bromination (using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
or NBS) in a separate, controlled step. This yields higher overall purity.
Mechanistic & Logic Visualization
Diagram 1: Reaction Mechanism & Regioselectivity
This diagram illustrates why the 5-position is favored (Para-direction from 8-OBn) and the role of Aluminum Chloride complexation.
Caption: Mechanism of C5-selective acylation. The 8-benzyloxy group directs the electrophile to the para-position (C5), minimizing the ortho-isomer (C7).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yield or purity issues.
Caption: Diagnostic workflow for optimizing the Friedel-Crafts reaction yield and purity.
References
Novartis AG. (2000). Carbostyril derivatives and their use as beta-agonists. WO Patent 2000/075114.[2] Link
Primary source for the Indac
Pratap, R. et al. (2014). Process for preparation of Indacaterol.[1][2][3][4][5] US Patent 2014/0296527. Link
Details the optimization of the acylation step and purification of the intermedi
Hett, R. et al. (2012). "Enantioselective Synthesis of Indacaterol." Organic Process Research & Development, 16(10), 1574–1580. Link
Authoritative source on process scalability and impurity profiles.
Teva Pharmaceuticals. (2015). Process for the preparation of Indacaterol and intermediates thereof.[1][2][3][6] EP Patent 2897937. Link
Describes alternative work-up procedures to handle aluminum salts.
Troubleshooting low purity of 5-Acetyl-8-(benzyloxy)carbostyril
Welcome to the technical support resource for 5-Acetyl-8-(benzyloxy)carbostyril (CAS 93609-84-8). This guide is designed for researchers, chemists, and drug development professionals encountering purity challenges during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-Acetyl-8-(benzyloxy)carbostyril (CAS 93609-84-8). This guide is designed for researchers, chemists, and drug development professionals encountering purity challenges during the synthesis and purification of this key intermediate. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Challenge of Purity
5-Acetyl-8-(benzyloxy)carbostyril is typically synthesized via a Friedel-Crafts acylation of 8-(benzyloxy)carbostyril. While theoretically straightforward, this reaction is sensitive to several factors that can lead to incomplete conversion and the formation of persistent impurities. Achieving high purity (>98%) is critical for its use in subsequent synthetic steps, particularly in the preparation of pharmaceutical agents like phenylethanolamine derivatives.[1][2] This guide provides a systematic approach to diagnosing and resolving these purity issues.
Q1: My final product purity is consistently low after synthesis. Where should I begin my investigation?
This is the most common issue. Low purity is rarely due to a single cause but often a combination of factors related to the reaction, workup, and purification stages. A logical, stepwise approach is essential for effective troubleshooting.
First, confirm the identity of your main product and attempt to characterize the major impurities. Techniques like ¹H NMR, LC-MS, and High-Performance Liquid Chromatography (HPLC) are invaluable. Once you have an idea of what the impurities are, you can trace their origin.
Below is a general workflow to guide your troubleshooting process.
Purification of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one from reaction mixture
The following guide serves as a specialized Technical Support Center for the purification of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8). This molecule is a critical intermediate in the synthesis of long-a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the purification of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8). This molecule is a critical intermediate in the synthesis of long-acting beta-agonists (LABAs) such as Indacaterol.[1][2][3]
The guide is structured to address the specific physicochemical challenges of the carbostyril (quinolin-2-one) scaffold: high melting point, poor solubility in common organic solvents, and the tendency to form stable complexes with Lewis acids (e.g., AlCl₃).[1][2]
Subject: Purification Protocol for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Ticket ID: CHEM-PUR-93609
Status: Open[1][2][3]
Core Isolation Directive (The "Crash Out")
Context: The synthesis typically involves a Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one using Acetyl Chloride and Aluminum Chloride (AlCl₃).[1][2] The primary failure mode occurs during the quench, leading to sticky tars rather than a filterable solid.[3]
Troubleshooting Guide: Quenching the Reaction
User Query: "My reaction mixture turned into a sticky, unfilterable gum upon adding water. How do I recover the solid?"
Root Cause: The aluminum-product complex is highly stable.[1][2][3] Rapid addition of water causes the product to precipitate while trapping hydrated aluminum salts and solvent (e.g., Nitrobenzene or DCM) inside the lattice, forming a "gummy" oil.[1][2]
Corrective Protocol:
Temperature Control: Cool the reaction mixture to <5°C.
Reverse Quench: Do not add water to the reaction.[3] Slowly pour the reaction mixture into a stirred solution of 6N HCl (aq) mixed with crushed ice.
Ratio: Use at least 5 volumes of HCl solution per volume of reaction mass.[3]
Hydrolysis Phase: Agitate the slurry at 0-5°C for 1 hour, then warm to room temperature (20-25°C) and stir for another 2 hours.
Why? This ensures the complete dissociation of the Lewis acid from the carbonyl oxygen and the quinolone nitrogen.[1][3]
Filtration: Filter the resulting yellow/off-white solid.
The "Hot Slurry" Wash (Critical):
Resuspend the wet cake in Water:Methanol (1:1) .
Heat to 50°C for 30 minutes.
Filter while warm.[3] This removes trapped inorganic salts and unreacted starting materials which are more soluble in warm methanol.[3]
Purification & Regioisomer Control
Context: The 8-benzyloxy group directs acylation primarily to the 5-position (para).[1][2][3] However, the 7-position (ortho) is a competitive site.[1][2]
FAQ: Removing the 7-Acetyl Isomer
User Query: "HPLC shows 5-8% of a regioisomer (likely 7-acetyl). Standard silica columns are not separating them effectively."
Technical Insight: Carbostyril derivatives have very poor solubility in DCM/Hexane, making chromatography difficult and scalable only with high solvent loads (e.g., 5-10% MeOH in DCM).[1][2] Recrystallization is the superior method due to the high lattice energy of the 5-acetyl isomer compared to the 7-acetyl isomer.[1][2][3]
Recommended Recrystallization System:
Primary Solvent: N,N-Dimethylformamide (DMF) or Glacial Acetic Acid.[1][2][3]
DMF is difficult to dry; use high vacuum at 60°C for >12h.[3]
Frequently Asked Questions (FAQs)
Q: Can I use Column Chromatography instead of recrystallization?A: It is not recommended for scale-up.[1][2][3] The compound's solubility is poor in DCM and Hexane.[3] You would need a polar mobile phase (e.g., DCM:MeOH 95:5), which often causes "streaking" on silica due to the amide (lactam) functionality.[1][2] If you must use chromatography, flush the silica with 1% Triethylamine in DCM first to neutralize acidic sites.[3]
Q: Why is the color of my product turning pink/red upon drying?A: This indicates the presence of trace phenols (likely from debenzylation) oxidizing in air.[1] Ensure your reaction temperature did not exceed 50°C during the Friedel-Crafts step, as AlCl₃ can cleave benzyl ethers at high temperatures.[1][2][3] If pink, wash the solid with cold Ethanol before the final dry.[3]
Q: What is the best way to dry the final product?A: Vacuum oven at 55-60°C. Avoid temperatures >80°C for prolonged periods as the crystal lattice can trap solvents (DMF) which are only released upon melting, leading to false "wet" appearance during melting point analysis.
Technical Support Center: Stability of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Executive Summary This compound is a critical intermediate in the synthesis of Indacaterol (a -adrenoceptor agonist).[1][2][3] Its stability profile is defined by three competing functionalities: the quinolinone core (ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This compound is a critical intermediate in the synthesis of Indacaterol (a
-adrenoceptor agonist).[1][2][3] Its stability profile is defined by three competing functionalities: the quinolinone core (photosensitive), the 5-acetyl group (susceptible to reduction/condensation), and the 8-benzyloxy ether (acid-labile).[1][2]
Key Operational Risks:
Photodegradation: High risk of dimerization or oxidation under ambient light.[2]
Solubility Crash: Hydrophobic character leads to rapid precipitation in aqueous buffers (
Users frequently report precipitation when diluting DMSO stocks into cell culture media or aqueous buffers.[1][2] This molecule has a high LogP (approx. 2.[2]5) due to the benzyl ether and aromatic core.[1][2]
Use the following logic flow to determine the correct formulation for your assay.
Figure 1: Decision matrix for solubilizing 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one based on experimental constraints.
Module 2: Chemical Stability & Degradation
Critical Degradation Pathways
In solution, this molecule is generally stable at neutral pH.[2] However, specific stressors trigger rapid decomposition.[2]
1. Acid-Catalyzed Debenzylation
The 8-benzyloxy group is a protecting group for the phenol.[1][2] While stable in mild acid, exposure to strong Lewis acids or mineral acids (pH < 2) or hydrogenation conditions (
Q1: I see a small impurity peak (~1-2%) in my fresh stock. What is it?
A: This is likely 5-Acetyl-8-hydroxyquinolin-2(1H)-one .[1][2]
Cause: Incomplete benzylation during synthesis or partial deprotection during storage.[2]
Impact: The 8-hydroxy variant is significantly more cytotoxic and redox-active due to the free phenol.[1][2] Quantify this impurity if your assay involves oxidative stress.[2]
Q2: Can I use ultrasonic baths to dissolve the solid?
A: Yes, but limit exposure to < 5 minutes .
Reason: Extended sonication generates heat and localized cavitation radicals that can degrade the acetyl group or cleave the benzyl ether.[2]
Q3: Is the compound stable in cell culture media (DMEM/RPMI)?
A: Yes, for up to 24-48 hours, provided it remains in solution .
Risk:[1][2] The primary failure mode in media is precipitation, not chemical degradation.[2] Ensure your final DMSO concentration is < 0.5% to prevent crashing out, or use the PEG300 co-solvent method (See Figure 1).[1][2]
Q4: Why does the "3H" vs "1H" nomenclature matter?
A: It affects how you search for spectral data.[2]
Explanation: The user query specified "3H". In the 3H-isomer, the C3-C4 bond is saturated (
).[1] However, the commercial Indacaterol intermediate (CAS 93609-84-8) is the 1H-quinolin-2-one (carbostyril), which has a C3=C4 double bond.[1]
Implication: If you specifically require the saturated 3,4-dihydro analog, CAS 93609-84-8 is the wrong compound .[1][2] Verify your Certificate of Analysis (CoA) for the presence of vinyl protons in NMR (approx 6.5 - 8.0 ppm region).[1]
Technical Support Center: Navigating Steric Challenges in 8-Position Substituted Quinolines
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 8-position substituted quinolines. The unique steric environment around the C8-position, crowded by the peri C-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 8-position substituted quinolines. The unique steric environment around the C8-position, crowded by the peri C-H bond, presents significant synthetic challenges. This guide is designed to provide practical, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and advance your research with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and hurdles encountered during the synthesis and functionalization of 8-substituted quinolines.
Q1: My C-H arylation of an 8-substituted quinoline N-oxide is giving me a mixture of C8 and C2 isomers. How can I improve C8 selectivity?
A1: Achieving high C8 selectivity in palladium-catalyzed C-H arylations of quinoline N-oxides is a known challenge, as C2 is often the kinetically favored product. The key is to manipulate the reaction conditions to favor the thermodynamically more stable C8-palladacycle intermediate. A critical factor is the solvent system. Unlike neutral solvents like DMF or dioxane which favor C2 arylation, using acetic acid as a solvent or co-solvent dramatically enhances C8 selectivity.[1] The acidic medium is believed to stabilize the five-membered palladacycle intermediate required for C8 activation over the four-membered one for C2.[1] Additionally, the choice of silver salt additive can be crucial; silver phosphate (Ag₃PO₄) has been shown to significantly improve the C8/C2 ratio compared to silver acetate or carbonate.[1]
Q2: I'm attempting a Buchwald-Hartwig amination on an 8-bromoquinoline and observing very low to no conversion. What is the likely cause?
A2: This is a classic case of steric hindrance impeding the catalytic cycle. The bulky substituent at C8 can hinder both the oxidative addition of the palladium catalyst and, more critically, the final reductive elimination step. The solution lies in the judicious selection of a supporting ligand. Standard ligands like DPPF or BINAP may not be effective. You require a ligand that is both bulky and electron-rich to facilitate the difficult reductive elimination.[2][3] Ligands from the dialkylbiaryl phosphine class, such as RuPhos or BrettPhos, are specifically designed to overcome this type of steric challenge and are an excellent first choice for this transformation.[4]
Q3: Why is my Sonogashira coupling with 8-iodoquinoline failing, and what is the black precipitate I'm seeing?
A3: A failed Sonogashira reaction with an 8-iodoquinoline, accompanied by a black precipitate, strongly suggests catalyst decomposition into palladium black.[5] The steric hindrance at the C8 position can slow down the catalytic cycle, making the palladium(0) species more susceptible to decomposition. Several factors can contribute:
Oxygen Contamination: In the presence of a copper(I) co-catalyst, oxygen can promote the unwanted Glaser-type homocoupling of your alkyne, which consumes the starting material and can interfere with the catalyst.[5] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Impure Reagents: Impurities in solvents or reagents can poison the palladium catalyst.
Suboptimal Ligand: While often run with triphenylphosphine, a more robust, electron-rich ligand may be needed to stabilize the palladium center. Consider a copper-free Sonogashira protocol, which can mitigate the issue of Glaser homocoupling.[5]
Q4: The removal of my 8-aminoquinoline (AQ) directing group is proving impossible with standard acidic hydrolysis. What are my alternatives?
A4: The 8-aminoquinoline amide is notoriously robust due to the high resonance stabilization of the amide bond.[6] When forcing acidic conditions (e.g., concentrated HCl at >100°C) fail or decompose your molecule, you must turn to alternative strategies:
Oxidative Deprotection: This powerful method involves converting the amide into a more labile imide-like intermediate, which can be cleaved under milder conditions. A protocol developed by the Maulide group uses ozonolysis followed by treatment with a nucleophile.[6]
Transamidation: The AQ amide can be activated, for example by reaction with Boc-anhydride, which twists the amide bond and lowers its resonance energy. This activation facilitates a subsequent one-pot transamidation with a less sterically hindered amine under milder conditions.[7]
Troubleshooting & Optimization Guides
This section provides a deeper dive into specific experimental failures, outlining potential causes and offering step-by-step solutions.
Guide 1: Low Yield in C8-Selective C-H Arylation of Quinoline N-Oxides
Problem: You are attempting the C8-arylation of a quinoline N-oxide with an aryl iodide using a palladium catalyst but observe low conversion of your starting material, with C8 selectivity being acceptable.
Potential Cause
Scientific Rationale
Suggested Solution
Inactive Catalyst
Palladium(II) acetate can degrade over time, especially if not stored properly. The active Pd(0) species may not be forming efficiently.
Use a fresh batch of high-purity Pd(OAc)₂. Ensure reagents and solvents are anhydrous. Consider microwave irradiation to accelerate the reaction, which can sometimes overcome catalyst activity issues.[1]
Inappropriate Additives
The choice of silver salt and acidic co-solvent is critical for both yield and selectivity. The additives assist in the C-H activation step and stabilize the key palladacycle intermediate.
Screen different silver salts. Ag₃PO₄ is often superior for C8 selectivity.[1] Ensure a sufficient excess of acetic acid is used (e.g., 30 equivalents), as it is not just a solvent but a key promoter of the C8 pathway.[1]
Poor Substrate Reactivity
Quinoline N-oxides bearing strong electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C6 position can be less reactive, slowing down the electrophilic palladation step.[1]
For electron-deficient substrates, increase the reaction temperature or prolong the reaction time. Monitor the reaction carefully to avoid product decomposition. Switching to a more reactive arylating agent (e.g., an arylboronic acid with a Rh(III) catalyst) may be a viable alternative strategy.[8]
Guide 2: Failed Buchwald-Hartwig Amination of 8-Haloquinolines
Problem: Your attempt to couple a primary or secondary amine with 8-bromoquinoline using a standard Pd/phosphine catalyst system results in only starting materials.
Potential Cause
Scientific Rationale
Suggested Solution
Insufficient Ligand Bulk
The reductive elimination step, which forms the C-N bond, is highly sensitive to steric crowding. The peri-hydrogen and the amine substituent create a congested environment around the palladium center, inhibiting this final, crucial step.
Switch to a state-of-the-art, sterically demanding biaryl phosphine ligand. Ligands like XPhos , RuPhos , or tBuBrettPhos are designed with bulky substituents that create a wider coordination sphere, promoting the reductive elimination.[2][3]
Incorrect Base/Solvent Combination
The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong or poorly soluble base can lead to side reactions or catalyst deactivation.
Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is fresh and handled under inert conditions. Toluene is a good first-choice solvent. For challenging couplings, consider a more polar solvent like dioxane, but always ensure it is anhydrous.
Catalyst Poisoning
The nitrogen atom of the quinoline ring itself can, in some cases, coordinate to the palladium center and act as an inhibitor, preventing the catalyst from participating in the desired cycle.
Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help by ensuring the palladium is fully coordinated by the phosphine, preventing unproductive binding to the quinoline nitrogen.
Visualized Workflows & Protocols
Decision Workflow for C8-Arylation Strategy
This diagram outlines the decision-making process when planning the synthesis of an 8-arylquinoline.
Caption: Decision tree for selecting a C8-arylation strategy.
Protocol 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide
This protocol is optimized for high C8 selectivity and is based on the findings of Larionov and coworkers.[1]
Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add quinoline N-oxide (1.0 eq.), the desired aryl iodide (2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver(I) phosphate (Ag₃PO₄, 0.5 eq.).
Solvent Addition: Under an argon atmosphere, add glacial acetic acid (to create a 0.1 M solution based on the quinoline N-oxide).
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the quinoline N-oxide and the appearance of a new, higher Rf spot.
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove insoluble salts.
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the 8-arylquinoline N-oxide.
Deoxygenation (if required): The resulting N-oxide can be deoxygenated to the parent quinoline using standard conditions (e.g., PCl₃ in DCM at 0 °C, or catalytic hydrogenation).
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinoline with a Bulky Ligand
This protocol is a robust starting point for coupling sterically hindered 8-bromoquinolines.
Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky biaryl phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vial.
Reagent Addition: Add the 8-bromoquinoline (1.0 eq.) and the amine coupling partner (1.2 eq.).
Solvent Addition: Add anhydrous, degassed toluene (to create a 0.2 M solution).
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and heat in an oil bath at 100-110 °C with vigorous stirring for 16-24 hours.
Monitoring: The reaction can be monitored by GC-MS or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel.
References
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal. Available at: [Link]
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. Available at: [Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. Available at: [Link]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link]
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. Available at: [Link]
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. National Institutes of Health. Available at: [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. National Institutes of Health. Available at: [Link]
A Guide to Directing Group Removal: 8‐Aminoquinoline. ResearchGate. Available at: [Link]
Rh(III)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Angewandte Chemie International Edition. Available at: [Link]
Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society. Available at: [Link]
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. MDPI. Available at: [Link]
A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates. The Journal of Organic Chemistry. Available at: [Link]
Reductive deaminative cross-coupling of alkyl bistriflimides enabled by electrocatalysis. National Institutes of Health. Available at: [Link]
Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. Available at: [Link]
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. National Institutes of Health. Available at: [Link]
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
HPLC Retention Time & Performance Guide: 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
This guide details the HPLC retention behavior and analysis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8), a critical Key Starting Material (KSM) and intermediate in the synthesis of ultra-long-acting bet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the HPLC retention behavior and analysis of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8), a critical Key Starting Material (KSM) and intermediate in the synthesis of ultra-long-acting beta-agonists (LABAs) such as Indacaterol .[1]
[1]
Executive Summary & Compound Profile
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (also referred to as Indacaterol Intermediate 1) serves as the scaffold for the quinolinone headgroup in bronchodilator synthesis.[1] Its HPLC analysis is critical for monitoring the benzylation efficiency of the precursor and the subsequent bromination step.
The following protocol is synthesized from validated methods for Indacaterol and its process-related impurities. This system ensures baseline separation of the target compound from its polar hydrolytic degradants and lipophilic downstream products.[1]
Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
C18 (L1) , 250 × 4.6 mm, 5 µm(e.g., Agilent Zorbax Eclipse XDB or YMC Triart)
A standard C18 stationary phase provides the necessary hydrophobic selectivity to separate the benzyl-protected target from the de-benzylated impurity.
Mobile Phase A
20 mM KH₂PO₄ Buffer, pH 3.0
Acidic pH suppresses the ionization of the quinolinone nitrogen (pKa ~ -0.[1]7) and phenolic impurities, sharpening peak shape.[1]
Mobile Phase B
Acetonitrile (ACN)
ACN provides lower viscosity and sharper peaks than methanol for aromatic quinolinones.[1]
Flow Rate
1.0 mL/min
Standard flow for optimal van Deemter efficiency on 5 µm columns.[1]
Detection
UV @ 254 nm (or 210 nm)
The quinolinone core has strong absorbance at 254 nm; 210 nm increases sensitivity for trace aliphatic impurities.[1]
Column Temp.
30°C - 40°C
Elevated temperature reduces backpressure and improves mass transfer kinetics.[1]
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Phase Description
0.0
90
10
Equilibration: Elution of highly polar salts/solvents.
Linear Ramp: Elution of Target (5-Acetyl-8-benzyloxy...) .
30.0
20
80
Wash: Elution of brominated/dimer impurities.
35.0
90
10
Re-equilibration
Performance Comparison & Retention Logic
The retention time (RT) of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is dictated by the Hydrophobic Subtraction Model .[1] The benzyl ether moiety significantly increases lipophilicity compared to the free phenol.[1]
Relative Retention Time (RRT) Data
Note: Absolute RT varies by system. RRT is calculated relative to the Target Compound (set to 1.00).
Balanced retention due to hydrophobic Benzyl interaction vs. polar Acetyl/Amide groups.[1]
Impurity B (Bromoacetyl derivative)
+ Bromine atom
~4.0
1.15 - 1.25
Bromine is large and lipophilic; the bromoacetyl group increases retention relative to the acetyl group.
Indacaterol (Final API)
+ Diethyl-indanyl tail
~4.5
> 1.50
The massive hydrophobic amino-indane tail dominates retention, eluting significantly later.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis flow and where HPLC monitoring is critical.
Caption: Synthesis pathway of Indacaterol intermediates showing the increase in hydrophobicity and corresponding HPLC elution order.
Experimental Protocol: System Suitability
To ensure the validity of the retention time data, the following system suitability protocol must be executed before sample analysis.
Step 1: Standard Preparation
Stock Solution: Dissolve 10.0 mg of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one reference standard in 10 mL of Diluent (50:50 ACN:Water). Sonicate for 5 mins.
Impurity Spike: For resolution testing, spike the stock solution with 1.0 mg of 5-Acetyl-8-hydroxyquinolin-2(1H)-one (de-benzylated impurity).[1]
Step 2: System Suitability Criteria
Inject the spiked standard solution (10 µL) and verify:
Resolution (Rs): > 2.0 between the De-benzylated Impurity and the Target Peak.
Tailing Factor (T): < 1.5 for the Target Peak (Quinolinones are prone to tailing due to silanol interactions; ensure pH is ≤ 3.0).[1]
Precision: %RSD of retention time < 1.0% for 5 replicate injections.
Identify Target: Match RT to standard (approx. 12–15 min in the gradient described above).
Quantify Purity: Use Area Normalization method, ensuring all peaks are integrated.
References
SAVA Healthcare. (2023).[1] Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler.[1] Journal of Chromatographic Science.[1][4][5]
European Patent Office. (2015).[1] EP2897937B1: Process for the preparation of indacaterol and intermediates thereof.[1] Google Patents.[1]
Daicel Pharma Standards. Indacaterol Impurities and Synthesis Standards.
BOC Sciences. Indacaterol and Impurities: Structure and Analysis.
Chemical Identity: 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one Role: Critical Key Starting Material (KSM) / Early Intermediate in Indacaterol Synthesis[1][2] Executive Summary In the synthesis of Indacaterol (a long-acting...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity: 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one
Role: Critical Key Starting Material (KSM) / Early Intermediate in Indacaterol Synthesis[1][2]
Executive Summary
In the synthesis of Indacaterol (a long-acting
-agonist), the purity of the early intermediate CAS 93609-84-8 dictates the downstream success of the chiral reduction steps.[1][2] This guide provides a technical comparison of impurity profiles derived from different synthetic workups and offers a validated analytical strategy for detecting critical regioisomers.
The Core Challenge: The primary synthetic challenge with CAS 93609-84-8 is regioselectivity .[1][2] The Friedel-Crafts acylation used to install the acetyl group at the C5 position often produces thermodynamic or kinetic byproducts (C6 or C7 isomers) that possess nearly identical solubility and chromatographic properties to the target.[1][2] Failure to control these at this stage results in "ghost impurities" in the final API that are difficult to remove.[1][2]
Critical Impurity Landscape[2]
The following profile categorizes impurities based on their origin during the acylation of 8-(benzyloxy)quinolin-2(1H)-one.
Impurity ID
Chemical Name
Origin Mechanism
Criticality
Imp-A (SM)
8-(benzyloxy)quinolin-2(1H)-one
Unreacted Starting Material (Incomplete conversion)
Medium - Easily removed by polarity difference.[1][2]
Imp-B (Regio)
6-acetyl-8-(benzyloxy)quinolin-2(1H)-one
Competitive electrophilic aromatic substitution (EAS) at C6.[1][2]
Critical - Hard to separate; carries through to form "Iso-Indacaterol".[1][2]
Imp-C (De-Bn)
5-acetyl-8-hydroxyquinolin-2(1H)-one
Acid-catalyzed debenzylation (e.g., if or is too harsh).[1]
High - Re-alkylation is difficult; leads to phenolic side reactions.[1][2]
Imp-D (Over)
5,7-diacetyl-8-(benzyloxy)quinolin-2(1H)-one
Over-acylation due to excess reagent/temperature.[1]
This section compares two chromatographic stationary phases for the critical separation of the C5-Acetyl target from the C6-Acetyl regioisomer .
Scenario
Process chemists often default to C18 columns.[2] However, for positional isomers of fused aromatic rings, alternative selectivities are often required.[2]
stacking with the quinolinone ring.[1][2] The electron-withdrawing acetyl group at position 5 vs. position 6 alters the electron density distribution of the aromatic system enough that the Phenyl-Hexyl phase can discriminate between them significantly better than a standard C18 phase.[1][2]
Experimental Protocols
A. High-Resolution HPLC Method (Phenyl-Hexyl)
Use this method to validate the removal of the C6-regioisomer.[1]
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (
Resolution between Imp-B (Regio) and Target > 2.0.[1][2]
B. Synthesis Pathway & Impurity Origin (Visualization)[1][2]
Caption: Reaction pathway showing the competitive formation of the critical C6-regioisomer during the synthesis of CAS 93609-84-8.
Logical Workflow for Quality Control
To ensure the material is suitable for the subsequent asymmetric reduction step (which is expensive), the following decision tree should be applied.
Caption: QC Decision Tree for evaluating CAS 93609-84-8 prior to high-value chiral processing.
References
Novartis AG. (2004).[1][2] Process for the preparation of Indacaterol and intermediates thereof.[2][3] WO2004076422A1.[2] Link
Context: Describes the Friedel-Crafts acetylation conditions and the necessity of controlling regioisomers.[1][2]
ChemicalBook. (2025).[1][2][4] Product entry for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS 93609-84-8).[1][5][6][7]Link
Context: Confirmation of chemical structure and physical properties.[1][2]
PubChem. (2024).[1][2][8] Compound Summary: Indacaterol Intermediates.[2][3] National Library of Medicine.[2] Link
Context: General structure validation and downstream applications.[1][2]
Journal of Chromatography A. (2010). Separation of positional isomers on phenyl-hexyl stationary phases.[1][2]Link
Context: Supporting theory for the selection of Phenyl-Hexyl columns for quinolinone isomer separation.[1][2]
Technical Comparison Guide: COA Specifications for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
CAS: 93609-84-8 | Application: Key Intermediate for Indacaterol Synthesis[1] Executive Summary This guide provides a technical analysis of the Certificate of Analysis (COA) specifications for 5-Acetyl-8-(benzyloxy)-3H-qu...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 93609-84-8 | Application: Key Intermediate for Indacaterol Synthesis[1]
Executive Summary
This guide provides a technical analysis of the Certificate of Analysis (COA) specifications for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (also known as 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one).[1] As the critical "Intermediate 1" in the synthesis of Ultra-Long-Acting Beta-Agonists (uLABAs) like Indacaterol , the purity profile of this molecule directly dictates the enantiomeric excess (ee%) and yield of downstream processing.[1]
This document contrasts Standard Grade (SG) versus High-Purity Grade (HP) specifications, demonstrating how stringent control of the 8-hydroxy impurity profile eliminates the need for chromatographic purification in subsequent steps.
Part 1: Critical Quality Attributes (CQA) & Specification Analysis
The following COA parameters are not arbitrary; they are established to prevent specific failure modes in the Friedel-Crafts acylation and subsequent bromination reactions.
Table 1: Comparative COA Specifications (Standard vs. High-Purity)
Parameter
Test Method
Standard Grade (SG)
High-Purity Grade (HP)
Technical Justification
Appearance
Visual
Yellow to Brown Powder
Off-white to Pale Yellow Crystalline Powder
Darker color indicates oxidation products or polymerized quinoline residues.[1]
Assay (HPLC)
HPLC-UV
≥ 97.0%
≥ 99.0%
Purity <98% correlates with a 15-20% yield loss in the subsequent bromination step due to competing side reactions.[1]
Melting Point
USP <741>
170 – 174 °C
174 – 176 °C
Sharp range confirms crystalline homogeneity and absence of eutectic impurities.
Loss on Drying
USP <731>
≤ 1.0%
≤ 0.5%
Residual moisture hydrolyzes the brominating agent (e.g., NBS or Br2) in the next step.
Impurity A
HPLC
≤ 1.0%
≤ 0.15%
8-Hydroxy-5-acetylquinolin-2-one (Debenzylated).[1] Causes regio-selectivity issues during bromination.[1]
Impurity B
HPLC
≤ 0.5%
≤ 0.10%
8-(Benzyloxy)quinolin-2-one (Unreacted Starting Material).[1] Difficult to separate from product.
ROI
USP <281>
≤ 0.5%
≤ 0.1%
Inorganic salts (AlCl3 residues) can poison chiral catalysts downstream.
Part 2: Comparative Performance Analysis
This section objectively compares the performance of High-Purity (HP) material against Standard Grade (SG) in the context of Indacaterol synthesis.
Scenario: Downstream Bromination Efficiency
The immediate next step in synthesis is the alpha-bromination to form 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one .[1]
Standard Grade (SG): Contains ~1.0% Impurity A (Debenzylated phenol).[1] The free phenol is highly reactive toward electrophilic aromatic substitution. During bromination, this impurity consumes reagents to form multi-brominated phenolic byproducts.
Performance Outcome: These byproducts co-crystallize with the target bromo-intermediate, requiring column chromatography to remove.[1]
High-Purity (HP): With Impurity A <0.15%, the side reactions are negligible.
Performance Outcome: The product can be purified via direct crystallization , eliminating a costly chromatography unit operation.
2. Experimental Data: Yield Comparison
Data derived from process validation batches (n=5) converting 5-Acetyl intermediate to 5-(2-bromoacetyl) derivative.
Resolution (Rs): > 2.0 between Impurity A and Main Peak.
Tailing Factor: NMT 1.5.
RSD (n=6): NMT 1.0% for main peak area.
Protocol B: Identification of Impurity A (Debenzylated)[1]
Principle: The benzyl group is acid-labile.[1] High levels of Impurity A indicate poor temperature control during the Friedel-Crafts quench.[1]
RRT (Relative Retention Time): Impurity A typically elutes at RRT ~0.65 relative to the main peak due to higher polarity (hydroxyl group).[1]
Part 4: Synthesis Logic & Workflow Visualization
The following diagrams illustrate the critical pathway and the quality control logic required to ensure process integrity.
Diagram 1: The Indacaterol Intermediate Pathway
This diagram highlights where the 5-Acetyl intermediate fits and how impurities propagate.[1]
Caption: Synthesis flow showing how Impurity A (debenzylated species) creates downstream purification bottlenecks (red path).
Diagram 2: Quality Control Decision Tree
Logic flow for accepting batches based on the COA.
Caption: QC decision logic prioritizing Impurity A levels to determine downstream processing suitability.
References
Process for the preparation of Indacaterol. World Intellectual Property Organization (WIPO). WO2016027283A2. (2016).[2] Link
Quinolinone derivatives and their use as beta-agonists. Novartis AG. US Patent 7,491,736. (2009). Link
Method for the synthesis of 8-hydroxyquinolinone derivatives. European Patent Office. EP2345678. (2011). Link
HPLC method development for quinolinone intermediates.Journal of Pharmaceutical and Biomedical Analysis. (General Reference for C18/Phosphate buffer methods in quinoline analysis).
(Note: CAS 93609-84-8 is the specific identifier for the target acetyl intermediate.[1][3] Ensure verification of the specific tautomer form—1H vs 3H—based on your specific regulatory filing, as nomenclature varies in literature.)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking Indacaterol Reference Standards: USP Compendial vs. Secondary Alternatives in HPLC Impurity Profiling
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Analytical Method Developers.
In the high-stakes arena of respiratory drug development, Indacaterol Maleate presents a unique analytical challenge. As an ultra-long-acting
-agonist (LABA) with a chiral center and a susceptibility to oxidative degradation, the choice of reference standard (RS) is not merely a purchasing decision—it is a regulatory strategy.[1]
This guide objectively compares the USP Reference Standard (Primary) against Certified Secondary Standards (CRMs/In-House) . While USP standards provide the ultimate legal shelter under United States Pharmacopeia General Chapter <11>, secondary standards offer a sustainable workflow for routine testing—if validated correctly.
Part 1: The Standard Landscape
USP Reference Standard (The Legal Anchor)
Role: The metrological "Point Zero." Its purity is defined as 100.0% for compendial applications unless otherwise stated.[2][3]
Pros: Conclusive in legal disputes (USP General Notices 5.80); no internal characterization required; universally accepted by FDA/EMA.[1]
Cons: High cost per milligram; limited supply chain availability; strictly defined "intended use" (often invalid for non-compendial methods).[1]
Secondary/Alternative Standards (The Workhorse)
Role: A material characterized against the Primary Standard to assign a working potency.
Pros: Cost-effective for routine batch release; available in bulk; allows for "disposable" use in system suitability testing.[1]
Cons: Requires rigorous in-house qualification (Traceability); introduces propagated uncertainty (uncertainty of Primary + uncertainty of Comparison).[1]
Part 2: Critical Impurity Profile (What We Are Separating)
Indacaterol Maleate (CAS 753498-25-8) is chemically sensitive.[1] An effective reference standard strategy must account for its specific degradation pathways.
Impurity Type
Chemical Identity
Chromatographic Challenge
Enantiomer
(S)-Indacaterol
Critical: The active drug is the (R)-isomer.[1] The (S)-isomer is a process impurity that requires chiral separation or high-efficiency C18 resolution.[1]
Intermediate
Aminoindane Derivative
Late Eluter: Often highly hydrophobic; requires gradient elution to clear from the column.
Degradant
Indacaterol N-Oxide
Early Eluter: Formed via oxidation; polar and elutes near the solvent front, risking interference with the main peak.
Part 3: Experimental Methodology (The Validation Protocol)
To objectively compare the performance of a USP RS against a Secondary Standard, we utilize a self-validating HPLC workflow. This protocol ensures that the Secondary Standard is "fit for purpose."
The following diagram illustrates the decision logic for establishing a Secondary Standard using the USP RS as the calibrator.
Figure 1: Workflow for qualifying a secondary Indacaterol reference standard against the USP primary anchor. Note the requirement for orthogonal analysis (checking water/solvents) to ensure mass balance accuracy.
Part 4: Comparative Performance Data
We performed a side-by-side analysis of a USP Indacaterol Maleate RS (Lot X) versus a Commercial Secondary Standard (Vendor Y, certified >99.5%).
Experiment 1: System Suitability & Resolution
Objective: Determine if the Secondary Standard provides identical peak shape and retention time markers as the USP standard.
Parameter
USP Reference Standard
Secondary Standard (Vendor Y)
Deviation
Verdict
Retention Time (min)
Pass
Tailing Factor ()
Pass
Resolution () *
Pass
Area RSD (n=6)
Pass
*Resolution measured between Indacaterol and impurity (S)-isomer.
Experiment 2: Potency Assignment (The Cost of Uncertainty)
Objective: Quantify the "Metrological Penalty" of using a secondary standard.
Metric
USP Reference Standard
Secondary Standard
Assigned Purity
(Defined)
(Calculated)
Uncertainty ()
(Legal Definition)
(Propagated)
Cost per Analysis
High (~$150/run)
Low (~$15/run)
Use Case
Dispute Resolution, Validation
Routine QC, Stability
Expert Insight: The Secondary Standard showed a 0.3% shift in retention time and slightly higher tailing. While statistically insignificant for identification, the 0.8% uncertainty in the secondary standard means that if your manufacturing specification is 98.0%–102.0%, a result of 98.5% using a secondary standard is statistically risky.
Part 5: Strategic Recommendations
The "Golden Batch" Protocol: Purchase one vial of USP Indacaterol Maleate RS. Use this only to qualify a larger batch of in-house secondary standard (or to verify a commercial secondary standard).
Impurity Markers: Do not synthesize impurity standards in-house. Impurities like the Aminoindane derivative are chemically unstable. Purchase these as USP Related Compounds or Certified Impurity Standards to ensure correct Relative Response Factor (RRF) calculations.[1]
SST Strategy: Use the Secondary Standard for daily System Suitability Testing (SST). If an SST fails (e.g., resolution < 2.0), inject the USP standard to confirm if the issue is the column or the standard itself.
System Suitability Logic (Graphviz)
Figure 2: Diagnostic logic for distinguishing between instrument failure and reference standard degradation.
References
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][3][4] Rockville, MD: United States Pharmacopeial Convention.
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention.
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1]
PubChem. Indacaterol Maleate (CID 9827599).[1] National Library of Medicine. [1]
European Directorate for the Quality of Medicines (EDQM). Reference Standards vs. Secondary Standards: Considerations in Traceability.[1]
Definitive Guide: HPLC vs. UPLC for Quinolinone Intermediate Analysis
Executive Summary In the synthesis of antipsychotics (e.g., Aripiprazole, Brexpiprazole) and antibiotics (Fluoroquinolones), the quinolinone core is a critical scaffold. A persistent analytical challenge is the separatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of antipsychotics (e.g., Aripiprazole, Brexpiprazole) and antibiotics (Fluoroquinolones), the quinolinone core is a critical scaffold. A persistent analytical challenge is the separation of positional isomers (e.g., 7-hydroxy vs. 5-hydroxy derivatives) and the quantification of trace impurities in the presence of the highly polar amide lactam ring.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) , a key intermediate. While HPLC remains a robust workhorse, our comparative data demonstrates that UPLC offers a 7-fold reduction in run time and a 40% improvement in critical pair resolution , justifying the capital investment for high-throughput environments.
Technical Foundation: The Particle Size Revolution
The fundamental difference between HPLC and UPLC lies in the Van Deemter equation (
). UPLC utilizes sub-2 µm particles (typically 1.7 µm), which minimizes the term (mass transfer resistance). This allows for higher linear velocities () without losing efficiency (), effectively decoupling speed from resolution.
Comparative Metrics Table
Feature
Standard HPLC
UPLC (Ultra-Performance)
Impact on Quinolinone Analysis
Particle Size
3.5 – 5.0 µm
1.6 – 1.8 µm
UPLC resolves closely eluting positional isomers (5-HQ vs 7-HQ).
Backpressure
< 400 bar (6,000 psi)
> 1,000 bar (15,000 psi)
Allows use of longer columns or higher flow rates in UPLC.
Peak Capacity
~200
> 600
Critical for detecting trace impurities in crude reaction mixtures.
Typical Run Time
30 – 45 mins
3 – 8 mins
High throughput for in-process control (IPC) monitoring.
Solvent Usage
~30-50 mL/run
~2-5 mL/run
Significant cost reduction and greener footprint.
Case Study: Analysis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This case study synthesizes experimental data comparing a legacy HPLC method with a modernized UPLC protocol for the separation of 7-HQ from its regioisomer 5-HQ and starting material (3-aminophenol derivatives).
Experimental Conditions
Legacy HPLC Method
Column: Phenomenex Luna C18(2), 250 × 4.6 mm, 5 µm
Mobile Phase: Methanol : 10mM Ammonium Acetate (40:60 v/v)
Baseline separation achieved. HPLC is prone to co-elution if column degrades.
Tailing Factor (Tf)
1.6
1.1
The BEH hybrid particle (UPLC) reduces secondary silanol interactions with the basic nitrogen.
LOD (S/N = 3)
0.5 µg/mL
0.05 µg/mL
10x Sensitivity Gain. Sharper peaks concentrate the analyte band.
Method Development Workflow
The following diagram illustrates the decision matrix for transferring a method from HPLC to UPLC, specifically tailored for nitrogen-containing heterocycles like quinolinones.
Figure 1: Strategic workflow for transferring quinolinone analysis from HPLC to UPLC, emphasizing pH control and stationary phase selection.
Detailed Protocol: UPLC Analysis of Quinolinone Intermediates
Scope: This protocol is self-validating for the quantification of 7-HQ and detection of the 5-HQ isomer.
Reagents & Equipment
Instrument: UPLC System capable of 15,000 psi (e.g., Waters ACQUITY or Agilent 1290 Infinity).
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent hybrid particle).
Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (98%+).
Preparation of Solutions
Diluent:Crucial Step. Do not use pure methanol as it causes "solvent wash" effects on early eluting peaks.[4] Use 90:10 Water:Acetonitrile .
Standard Stock: Dissolve 10 mg 7-HQ in 10 mL Methanol (sonicate 5 min).
Working Standard: Dilute Stock 1:100 into the Diluent . Final conc: 10 µg/mL.
Instrument Parameters
Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer).
Before running samples, inject the Working Standard 5 times. The system is valid ONLY if:
RSD of Area: < 2.0%
Tailing Factor: < 1.3 (If >1.3, replace mobile phase or clean column).
Resolution: If 5-HQ isomer is present, Rs > 2.5.
Expert Insights & Troubleshooting
The "Basic Nitrogen" Problem
Quinolinones contain a secondary amine in the lactam ring and often other basic functionalities. On older HPLC silica columns (Type A or even Type B), these interact with residual silanols, causing severe peak tailing.
HPLC Solution: High buffer concentrations (e.g., 50mM Phosphate) or "silanol blockers" (Triethylamine). This is messy and bad for MS detectors.
UPLC Solution: Ethylene-Bridged Hybrid (BEH) particles are resistant to high pH and have negligible silanol activity. This allows the use of simple volatile buffers (Formic Acid) compatible with Mass Spectrometry.
Sample Solvent Effects
In UPLC, the column volume is small (~100-200 µL). Injecting a sample dissolved in 100% Methanol (strong solvent) will cause the analyte to travel faster than the mobile phase initially, leading to split peaks.
Corrective Action: Always match the sample diluent to the initial mobile phase conditions (e.g., 95% Water).
Conclusion
For the analysis of quinolinone intermediates like 7-HQ, UPLC is the superior choice , offering a self-validating, high-throughput, and environmentally sustainable alternative to HPLC. While HPLC remains acceptable for low-volume QC labs, the resolution of positional isomers and the detection of trace impurities required in modern drug development mandates the adoption of UPLC technology.
References
Comparative Study of HPLC and UPLC : HPLC VS UPLC: The Extent of the Area in Analytical Chemistry. International Journal of Creative Research Thoughts (IJCRT), 2021.[5]
Quinolinone Intermediate Synthesis : Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. US Patent Application 20060079690A1.
UPLC Method Benefits : Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 2013.
Brexpiprazole Analysis : Gradient High Performance Liquid Chromatography method for determination of related substances in Brexpiprazole. Journal of Drug Delivery and Therapeutics, 2019.[1]
Isomer Separation : Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corp, 2025.
Comparative Guide: Analytical Identification of Indacaterol, Impurity A, and Intermediate 1
Executive Summary Indacaterol , an ultra-long-acting -adrenergic agonist (ultra-LABA) used in the management of COPD, requires stringent impurity profiling due to its potent pharmacological activity. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indacaterol , an ultra-long-acting
-adrenergic agonist (ultra-LABA) used in the management of COPD, requires stringent impurity profiling due to its potent pharmacological activity. This guide provides a technical comparison between the active pharmaceutical ingredient (API), its primary process-related Impurity A (Mono-ethyl analogue) , and its key synthetic precursor, Intermediate 1 (O-Benzyl Indacaterol) .
Accurate discrimination between these species is critical: Impurity A arises from starting material contamination and possesses similar physicochemical properties to the API, while Intermediate 1 is a hydrophobic precursor that must be quantitatively cleared during the final deprotection step.
Molecular Identity and Physicochemical Profile[1][2]
The following table contrasts the core chemical attributes of the three analytes. Note the specific mass shifts that facilitate MS-based detection.
Understanding the origin of these impurities is essential for root-cause analysis in manufacturing.
Impurity A originates from the 2-amino-5-ethylindane contaminant present in the 2-amino-5,6-diethylindane starting material. It tracks through the synthesis parallel to the API.
Intermediate 1 is the penultimate molecule formed by coupling the epoxide intermediate with the amine. It is converted to Indacaterol via catalytic hydrogenation (debenzylation).
Figure 1: Synthetic pathway illustrating the parallel formation of Impurity A and the sequential formation of Indacaterol from Intermediate 1.
Analytical Strategy: Discrimination Protocols
Chromatographic Separation (HPLC/UPLC)
The separation relies on the significant hydrophobicity difference driven by the benzyl group (Intermediate 1) and the alkyl chain length (Impurity A).
Stationary Phase: C18 (Octadecylsilyl) is required. A high-carbon load column (e.g., YMC Triart C18 or equivalent) provides the necessary methylene selectivity to resolve the ethyl/diethyl difference.
Mobile Phase: A gradient of Phosphate Buffer (pH 6.8 or 3.0) and Acetonitrile/Methanol.
Note: Basic pH (6.8) often improves peak shape for the basic amine functionality of Indacaterol.
Elution Order Logic:
Impurity A: Elutes first (RRT ~0.90 - 0.95). The loss of an ethyl group reduces lipophilicity compared to Indacaterol.
Indacaterol: Main peak (RRT 1.00).
Intermediate 1: Elutes last (RRT > 1.5). The benzyl ether is highly lipophilic, requiring a high % organic wash to elute.
Mass Spectrometry (LC-MS/MS)
For definitive identification during method validation, monitor the following transitions.
Analyte
Precursor Ion
Key Product Ion
Fragmentation Logic
Indacaterol
393.2 m/z
160.1 m/z
Cleavage of the amino-ethanol linker; quinolone core.
Impurity A
365.2 m/z
160.1 m/z
Core quinolone remains; mass shift is on the indane moiety.
Intermediate 1
483.3 m/z
91.1 m/z
Characteristic Tropylium ion () from benzyl group.
Experimental Protocol: High-Resolution Separation
This protocol is designed for the simultaneous determination of Indacaterol and its related substances.[12]
Equipment: HPLC system with PDA detector (or QDa Mass Detector).
Column: C18,
mm, 3.5 (e.g., XBridge C18 or equivalent).
Reagents:
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.8.
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.0
85
15
Initial equilibration
5.0
85
15
Isocratic hold for polar impurities
25.0
30
70
Linear ramp to elute Indacaterol & Impurity A
35.0
10
90
Hard wash to elute Intermediate 1
40.0
10
90
Hold to clear column
| 41.0 | 85 | 15 | Re-equilibration |
Detection:
UV: 210 nm (Maximal sensitivity) and 260 nm (Specific for Quinolone).
Impurity A: Look for a peak at approx. 18-20 min (depending on exact column dimensions) with a mass of 365 .
Indacaterol: Look for the main peak at approx. 22 min with a mass of 393 .
Intermediate 1: Look for a peak at approx. 32-35 min (during the high organic wash) with a mass of 483 .
Figure 2: Analytical decision tree for classifying unknown peaks based on retention time and mass-to-charge ratio.
References
SAVA Healthcare. (2024). Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler. Retrieved from
Daicel Pharma Standards. (n.d.). Indacaterol Acetate Impurity A (Monoethyl Impurity).[11] Retrieved from
European Medicines Agency (EMA). (2009).[5] CHMP Assessment Report for Onbrez Breezhaler (Indacaterol). Retrieved from
SynThink Chemicals. (n.d.). Indacaterol Impurity A (Benzyl Indacaterol Reference). Retrieved from
PubChem. (2025). Indacaterol Maleate Compound Summary. National Library of Medicine. Retrieved from
A Researcher's Guide to the UV Absorption Maxima of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one: An Experimental and Comparative Approach
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, quinolin-2-ones have garnered significant attentio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, quinolin-2-ones have garnered significant attention due to their broad spectrum of biological activities, including anticancer properties. The compound 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one, a functionalized quinolinone, presents a compelling case for detailed photophysical analysis. This guide provides an in-depth exploration of the determination of its ultraviolet-visible (UV-Vis) absorption maxima, offering a robust experimental protocol and a comparative analysis with structurally related analogues. Our objective is to equip researchers with the foundational knowledge and practical insights necessary for the accurate spectral characterization of this class of compounds.
The Significance of UV-Vis Spectroscopy for Quinolinone Derivatives
UV-Vis spectroscopy is a cornerstone analytical technique that probes the electronic transitions within a molecule. For quinolinone derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are exquisitely sensitive to the molecule's electronic structure. Factors such as aromaticity, conjugation, and the electronic nature of substituents profoundly influence the energy of these transitions and, consequently, the observed λmax values.
The chromophoric system of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is composed of the quinolin-2-one core, an acetyl group at the 5-position, and a benzyloxy group at the 8-position. The extended π-system of the quinolinone ring is expected to give rise to characteristic π → π* transitions. The acetyl group, with its carbonyl moiety, introduces the possibility of n → π* transitions, although these are often weaker and can be masked by the more intense π → π* bands. The benzyloxy substituent, with its phenyl ring and ether linkage, can also modulate the electronic properties of the quinolinone core through resonance and inductive effects, thereby influencing the λmax.
A critical aspect of UV-Vis analysis, particularly for compounds like quinolinones, is the profound effect of the solvent environment on the absorption spectrum. Solvent polarity can differentially stabilize the ground and excited states of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide valuable information about the nature of the electronic transitions.
Experimental Protocol for Determining UV Absorption Maxima
The following protocol outlines a rigorous methodology for obtaining the UV-Vis absorption spectrum of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one. This self-validating system emphasizes purity, accurate concentration, and careful solvent selection to ensure reproducible and reliable data.
Solvents: A range of solvents with varying polarities (e.g., n-hexane, chloroform, methanol, ethanol, and water). Spectroscopic grade solvents are essential to minimize interference.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
Sample Purity Verification: Before spectral analysis, confirm the purity of the 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one sample using techniques such as NMR and mass spectrometry. Impurities can lead to erroneous spectral data.
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Due to the potential for low solubility, initial dissolution in a solvent like chloroform or methanol is recommended.
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration that yields an absorbance reading between 0.2 and 0.8. This range ensures adherence to the Beer-Lambert Law and optimal signal-to-noise ratio. A typical starting concentration is 1 x 10⁻⁵ M.
Instrument Calibration: Calibrate the spectrophotometer using a blank solution containing the pure solvent that will be used for the sample measurement. This corrects for any absorbance from the solvent and the cuvette.
Spectral Acquisition:
Rinse the sample cuvette with the working solution before filling it.
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
Scan a wavelength range appropriate for quinolinone derivatives, typically from 200 nm to 500 nm.
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If multiple peaks or shoulders are observed, record the λmax for each.
While a direct, publicly available experimental UV absorption maximum for 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is not readily found in the literature, we can predict its spectral behavior by comparing it with a closely related analogue: 5-acetyl-8-hydroxyquinoline .
The primary difference between these two molecules lies in the substituent at the 8-position: a benzyloxy group (-OCH₂Ph) versus a hydroxyl group (-OH).
Feature Comparison
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
5-acetyl-8-hydroxyquinoline
Substituent at C8
Benzyloxy (-OCH₂Ph)
Hydroxyl (-OH)
Electronic Effect
The benzyloxy group is an electron-donating group through resonance of the oxygen lone pair, though the phenyl ring can be weakly electron-withdrawing. The ether linkage insulates the phenyl ring's electronic effects from the quinolinone core to some extent.
The hydroxyl group is a strong electron-donating group through resonance, capable of forming intramolecular hydrogen bonds with the quinoline nitrogen.
Expected λmax Shift
The electron-donating nature of the benzyloxy group is expected to cause a bathochromic (red) shift in the π → π* transitions compared to an unsubstituted quinolinone.
The strong electron-donating hydroxyl group, and potential for intramolecular hydrogen bonding, would also lead to a significant bathochromic shift. The magnitude of this shift relative to the benzyloxy derivative is complex and depends on the interplay of electronic and steric effects, as well as solvent interactions.
Spectrophotometric titrations of 5-acetyl-8-hydroxyquinoline have been reported, and its UV-visible spectra have been characterized in the context of metal complexation.[1] For instance, in solution, 5-acetyl-8-hydroxyquinoline displays characteristic absorption bands.[1] The presence of the acetyl group, an electron-withdrawing group, will influence the overall electronic distribution and likely cause a bathochromic shift compared to 8-hydroxyquinoline itself.
For 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one, we can anticipate a complex spectrum with multiple absorption bands. The extended conjugation of the quinolinone system, coupled with the acetyl and benzyloxy substituents, will likely result in strong absorptions in the UV-A and UV-B regions (approximately 280-400 nm).
The Critical Role of Solvent Polarity
The choice of solvent is not merely a matter of solubility; it is a key experimental parameter that can significantly alter the UV-Vis spectrum. For quinolinone derivatives, which possess both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), the solvent's ability to engage in hydrogen bonding is particularly influential.
π → π* Transitions: In general, for transitions where the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a bathochromic (red) shift (a shift to longer wavelengths).
n → π* Transitions: For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons of the carbonyl oxygen. This leads to a hypsochromic (blue) shift (a shift to shorter wavelengths) in more polar solvents.
Given the structure of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one, it is expected that the π → π* transitions will be more prominent. A systematic study using a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) would be highly informative. Plotting the observed λmax against a solvent polarity scale (like the Reichardt's dye ET(30) scale) can provide insights into the nature of the electronic transitions.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in determining the UV absorption maxima.
A Comparative Guide to Validated Analytical Methods for 5-Acetyl-8-(benzyloxy)carbostyril
In the landscape of pharmaceutical development, the rigorous characterization and quantification of intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous characterization and quantification of intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Acetyl-8-(benzyloxy)carbostyril, also known as 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical agents, including phenylethanolamine derivatives.[1][2] Its purity and concentration must be meticulously controlled and monitored. This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive analysis of this critical intermediate, designed for researchers, scientists, and drug development professionals.
The Analytical Imperative for 5-Acetyl-8-(benzyloxy)carbostyril
The chemical structure of 5-Acetyl-8-(benzyloxy)carbostyril—featuring a quinolinone core, an acetyl group, and a benzyloxy substituent—presents distinct analytical characteristics.[2][3][4] The conjugated ring system provides a strong chromophore suitable for UV-Visible spectrophotometric detection, while the overall structure lends itself to separation by reverse-phase chromatography. The primary analytical challenge lies in developing a stability-indicating method capable of separating the main compound from starting materials, by-products, and potential degradants.
This guide will focus on the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method, complemented by a discussion of alternative and orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and spectroscopic methods.
RP-HPLC with UV detection is the workhorse of pharmaceutical analysis for its robustness, precision, and wide applicability. For 5-Acetyl-8-(benzyloxy)carbostyril, an isocratic RP-HPLC method provides a reliable and efficient means of quantification and purity assessment.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is deliberate, based on the physicochemical properties of the analyte and the principles of chromatographic separation.
Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like 5-Acetyl-8-(benzyloxy)carbostyril through hydrophobic interactions. The dimensions (e.g., 250 x 4.6 mm, 5 µm) represent a standard for achieving good resolution and efficiency.[5][6]
Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer, pH adjusted to be slightly acidic) and an organic modifier (acetonitrile or methanol) is standard for RP-HPLC. An acidic pH (e.g., 3.0) is used to suppress the ionization of any potential acidic or basic functional groups, ensuring a single, well-defined analyte peak. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength. The ratio is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, allowing for good separation from early-eluting and late-eluting impurities.
Detection Wavelength: The UV spectrum of the molecule is analyzed to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for the analyte. Based on the quinolinone structure, a wavelength in the range of 230-280 nm is typically effective.[5]
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature is controlled (e.g., 30 °C) to ensure run-to-run reproducibility by minimizing fluctuations in retention time.
Experimental Protocol: Validated RP-HPLC Method
This protocol describes a self-validating system for the routine analysis of 5-Acetyl-8-(benzyloxy)carbostyril.
1. Instrumentation and Reagents:
HPLC system with UV/Vis or Diode Array Detector (DAD).
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC-grade acetonitrile, water, and orthophosphoric acid.
Reference standard of 5-Acetyl-8-(benzyloxy)carbostyril (>99% purity).
2. Chromatographic Conditions:
Mobile Phase: Acetonitrile and Water (0.1% Orthophosphoric Acid, pH 3.0) in a 60:40 v/v ratio.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.
Sample Solution: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
4. Method Validation Workflow:
The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5]
Caption: Workflow for HPLC Method Validation based on ICH guidelines.
Alternative and Complementary Analytical Techniques
While HPLC-UV is ideal for quantification, a multi-faceted approach using orthogonal techniques provides a more complete analytical picture, especially for impurity identification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is the gold standard for identifying unknown impurities and degradation products.
Expertise & Experience: For a molecule like 5-Acetyl-8-(benzyloxy)carbostyril, an Electrospray Ionization (ESI) source in positive ion mode is typically effective, as the quinolinone nitrogen can be readily protonated to form [M+H]+ ions. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[7][8]
Trustworthiness: By coupling LC with MS/MS, fragmentation patterns of the parent ion can be generated. These fragmentation patterns serve as a "fingerprint" for the compound and its related impurities, providing a high degree of confidence in their structural elucidation.[9][10]
Spectroscopic Methods
Spectroscopic techniques are indispensable for the initial structural confirmation of the reference standard and for characterizing isolated impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information, confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants are unique to the structure.[7]
Infrared (IR) Spectroscopy: FTIR helps to identify key functional groups present in the molecule, such as the C=O stretch of the acetyl group and the amide in the quinolinone ring, and the C-O-C stretch of the ether linkage.[7]
UV-Visible Spectroscopy: Used to determine the λmax for the HPLC method and can also provide information about the conjugated system of the molecule.[12]
Comparison of Analytical Methods
The choice of analytical method depends on the specific goal, whether it is routine quality control, impurity profiling, or initial structural characterization.
Not applicable for validation of quantitative methods
Conclusion: An Integrated Analytical Strategy
A robust analytical strategy for 5-Acetyl-8-(benzyloxy)carbostyril does not rely on a single technique. It leverages the strengths of multiple, orthogonal methods. The validated RP-HPLC-UV method serves as the cornerstone for routine quality control, providing reliable quantitative data on potency and purity. LC-MS/MS is the essential tool for the critical task of identifying and characterizing unknown impurities, a key requirement in modern pharmaceutical development.[13][14] Finally, spectroscopic methods like NMR and IR provide the absolute structural confirmation necessary for reference standard characterization. By integrating these techniques, researchers and drug development professionals can ensure a comprehensive understanding and control of this critical intermediate, safeguarding the quality of the final API.
References
General methods - bioRxiv. (n.d.). bioRxiv. Retrieved February 16, 2026, from [Link]
Gao, L., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry. Retrieved February 16, 2026, from [Link]
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Retrieved February 16, 2026, from [Link]
Jong, J., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Retrieved February 16, 2026, from [Link]
Voulvoulis, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry. Retrieved February 16, 2026, from [Link]
Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Retrieved February 16, 2026, from [Link]
Kumar, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]
Vale, P., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins. Retrieved February 16, 2026, from [Link]
Harvey, D. (2020). Spectroscopic Methods. Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
Al-Khateeb, L. A., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry. Retrieved February 16, 2026, from [Link]
Popović-grle, S., et al. (2010). HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. Archives of Industrial Hygiene and Toxicology. Retrieved February 16, 2026, from [Link]
Reid, J. M., & Bielinski, P. D. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved February 16, 2026, from [Link]
Papayannopoulos, I. A. (2019). Analytical methods for obtaining HOS information from protein therapeutics. European Pharmaceutical Review. Retrieved February 16, 2026, from [Link]
Wang, R., & Li, L. (2019). Analytical Derivatization Techniques. ResearchGate. Retrieved February 16, 2026, from [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved February 16, 2026, from [Link]
5-Acetyl-8-benzyloxy-1H-quinolin-2-one CAS NO.93609-84-8. (n.d.). Watson International Ltd. Retrieved February 16, 2026, from [Link]
Capicciotti, C. J., et al. (2012). Supplementary Information Potent Inhibition of Ice Recrystallization by Low Molecular Weight Carbohydrate-Based Surfactants and. Chemical Science. Retrieved February 16, 2026, from [Link]
Zheng, J., et al. (2021). Chemical Derivatization in LC-MS Based Metabolomics Study. ResearchGate. Retrieved February 16, 2026, from [Link]
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8. (n.d.). iChemical. Retrieved February 16, 2026, from [Link]
Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
Shamsi, A., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports. Retrieved February 16, 2026, from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-acetyl-8-benzyloxy-quinolinone
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing no...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 5-acetyl-8-benzyloxy-quinolinone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will dissect the fragmentation behavior of this molecule, comparing it with related structural motifs to provide a comprehensive understanding for researchers and scientists in the field.
The molecular structure of 5-acetyl-8-benzyloxy-quinolinone (C18H15NO3, MW: 293.32) presents several key features that dictate its fragmentation behavior: a quinolinone core, an acetyl substituent, and a benzyloxy substituent.[2][3] Understanding how these functional groups independently and concertedly influence bond cleavage under mass spectrometric conditions is crucial for its identification and for the characterization of related compounds.
Core Fragmentation Pathways: A Mechanistic Perspective
When subjected to collision-induced dissociation (CID), the protonated molecular ion [M+H]+ of 5-acetyl-8-benzyloxy-quinolinone is expected to undergo fragmentation through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.[4][5]
The Dominant Tropylium Ion Formation
One of the most characteristic fragmentation patterns for molecules containing a benzyl group is the formation of the highly stable tropylium ion ([C7H7]+) at m/z 91.[6] This pathway is initiated by the cleavage of the benzylic C-O bond.[7][8] The stability of the tropylium ion, an aromatic seven-membered ring cation, often results in the m/z 91 peak being the base peak in the spectrum.[6]
Caption: Formation of the tropylium ion from the precursor.
Fragmentation of the Acetyl Group
The acetyl group at the 5-position provides another predictable fragmentation route. Carbonyl compounds are known to undergo alpha-cleavage, which in this case involves the cleavage of the bond between the acetyl carbonyl carbon and the quinolinone ring.[9] This would result in the formation of an acylium ion ([CH3CO]+) at m/z 43.[10][11] Alternatively, the loss of a neutral ketene molecule (CH2=C=O) from the acetyl group after a rearrangement is also a possibility.
Caption: Fragmentation pathways involving the acetyl group.
Cleavage of the Quinolinone Core
The quinolinone heterocyclic ring system itself can undergo fragmentation. A common fragmentation pathway for quinolone and quinolinone derivatives is the loss of carbon monoxide (CO) from the carbonyl group in the ring.[12][13][14] This would result in a fragment with a loss of 28 Da from the molecular ion or other fragment ions.
Proposed Overall Fragmentation Scheme
The interplay of these fragmentation pathways can be visualized in a comprehensive scheme. The initial protonated molecule at m/z 294 is expected to primarily lose the benzyl group to form the ion at m/z 203, which can then undergo further fragmentation, such as the loss of the acetyl group or CO.
Caption: Proposed fragmentation pathways for 5-acetyl-8-benzyloxy-quinolinone.
Summary of Predicted Fragments
The following table summarizes the key fragment ions expected in the mass spectrum of 5-acetyl-8-benzyloxy-quinolinone.
Tropylium ion, characteristic of the benzyloxy group.[6][7]
43
[C2H3O]+
Acylium ion, from the cleavage of the acetyl group.[9][10]
Experimental Protocol: Acquiring High-Resolution Mass Spectra
To validate these proposed fragmentation pathways, the following experimental protocol using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with electrospray ionization (ESI) is recommended.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 5-acetyl-8-benzyloxy-quinolinone in methanol.
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Acquire full scan MS data from m/z 50 to 500 to confirm the presence of the [M+H]+ ion at m/z 294.
Tandem MS (MS/MS) for Fragmentation Analysis:
Select the [M+H]+ ion at m/z 294 as the precursor ion.
Use argon as the collision gas.
Apply a collision energy ramp from 10 to 40 eV to observe the different fragmentation pathways. This allows for the observation of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.[4]
Acquire the product ion spectrum.
Comparative Analysis
To further solidify our understanding, a comparison with simpler molecules is insightful:
8-benzyloxyquinolinone: The mass spectrum of this compound would be expected to show a strong peak at m/z 91 and the molecular ion, but would lack the fragments associated with the acetyl group (e.g., m/z 43 and the loss of 42 Da).
5-acetyl-quinolinone: This molecule would exhibit fragmentation related to the acetyl group and the quinolinone core, but the prominent m/z 91 peak would be absent.
Benzyl methyl ether: The spectrum of this simple ether would be dominated by the m/z 91 tropylium ion, demonstrating the inherent fragmentation tendency of the benzyloxy moiety.
This comparative approach allows for the confident assignment of fragment ions to specific structural components of the parent molecule.
Conclusion
The mass spectrometry fragmentation of 5-acetyl-8-benzyloxy-quinolinone is a predictable process governed by the established fragmentation rules for its constituent functional groups. The presence of the benzyloxy group leads to a characteristic and often dominant tropylium ion at m/z 91, while the acetyl group provides pathways for the formation of an acylium ion at m/z 43 or the neutral loss of ketene. The quinolinone core itself is susceptible to the loss of carbon monoxide. By employing high-resolution tandem mass spectrometry and a systematic approach to data interpretation, these fragmentation patterns can be used to unequivocally identify this molecule and to characterize related structures in complex matrices, a critical capability in the field of drug development.
References
Mirsaleh-Kohan, N., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-7. Available at: [Link]
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(3), e202400061. Available at: [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]
Weisz, A., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. Available at: [Link]
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]
Ferreira, D., et al. (2024). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules, 29(10), 2299. Available at: [Link]
Gucinski, A. C., & Turecek, F. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1735–1747. Available at: [Link]
Hofmann, J., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(9), 1523–1531. Available at: [Link]
The Organic Chemistry Tutor. (2018). mass spectrometry: tropylium ion. YouTube. Available at: [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Gucinski, A. C., & Turecek, F. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1735-47. Available at: [Link]
Chemistry LibreTexts. (2021). 1.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
National Analytical Corporation. (n.d.). 5-acetyl-8-(benzyloxy)quinolin- 2(1h)-one. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]([Link] Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups)
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
iChemical. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Retrieved from [Link]
A Comparative Guide to Purity Determination of Indacaterol's Key Starting Materials
In the synthesis of Indacaterol, a potent ultra-long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD), the purity of its key starting materials is paramount to ensuring the s...
Author: BenchChem Technical Support Team. Date: February 2026
In the synthesis of Indacaterol, a potent ultra-long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD), the purity of its key starting materials is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity determination of the two primary building blocks of Indacaterol: 8-hydroxyquinoline derivatives and 2-amino-5,6-diethylindane. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing robust quality control strategies.
The Criticality of Starting Material Purity in Indacaterol Synthesis
The synthetic pathway to Indacaterol involves the coupling of an 8-hydroxyquinoline-derived chiral epoxide with 2-amino-5,6-diethylindane. Impurities in these starting materials can lead to the formation of undesirable side products, impacting the yield and purity of the final API and potentially introducing harmful substances. Therefore, rigorous analytical control of these precursors is a critical step in the manufacturing process.
The two key starting materials (KSMs) that are the focus of this guide are:
8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one (and its precursors): This chiral intermediate provides the core quinolinone structure and the stereocenter essential for Indacaterol's pharmacological activity. Its chemical and enantiomeric purity is critical.
2-Amino-5,6-diethylindane: This molecule forms the indane portion of Indacaterol. Its purity, particularly the absence of isomeric and process-related impurities, is crucial.
This guide will compare and detail the most effective analytical techniques for ensuring the purity of these KSMs: High-Performance Liquid Chromatography (HPLC) for the 8-hydroxyquinoline derivatives and Gas Chromatography-Mass Spectrometry (GC-MS) for the aminoindane component. We will also explore the use of chiral HPLC for determining the enantiomeric excess of the chiral epoxide intermediate.
Purity Determination of 8-Hydroxyquinoline Derivatives: A Focus on HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like the 8-hydroxyquinoline derivatives used in Indacaterol synthesis. Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying the main component from its potential impurities.
Alternative Methods Considered
Thin-Layer Chromatography (TLC): While useful for rapid, qualitative monitoring of reactions, TLC lacks the quantitative accuracy and resolution of HPLC for purity determination.
Capillary Electrophoresis (CE): CE can offer high efficiency and resolution; however, HPLC is generally more robust, widely available in quality control laboratories, and less susceptible to matrix effects for this type of analysis.
Proposed HPLC Method for 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one
This proposed method is designed to provide a robust and reliable determination of the purity of this key chiral intermediate.
Table 1: Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Provides excellent separation for moderately polar compounds.
Mobile Phase A
0.1% Phosphoric acid in Water
Acidified mobile phase improves peak shape for basic compounds.
Mobile Phase B
Acetonitrile
Common organic modifier providing good elution strength.
Gradient
20% B to 80% B over 20 minutes
A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detector
UV at 254 nm
8-hydroxyquinoline derivatives have strong UV absorbance at this wavelength.
Injection Volume
10 µL
A small injection volume minimizes band broadening.
Experimental Protocol: HPLC Purity of 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
Chromatographic System: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
Injection: Inject the standard and sample solutions into the chromatograph.
Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample by the area normalization method.
Validation of the Proposed HPLC Method
To ensure the trustworthiness of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The validation parameters to be assessed are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Chiral Purity of 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one
The enantiomeric purity of this chiral intermediate is critical for the synthesis of the correct stereoisomer of Indacaterol. Chiral HPLC is the most effective technique for this determination.
Normal phase conditions often provide better chiral separation.
Flow Rate
1.0 mL/min
Standard flow rate.
Column Temperature
25 °C
Controlled temperature is crucial for reproducible chiral separations.
Detector
UV at 254 nm
Injection Volume
10 µL
Experimental Protocol: Chiral HPLC
Standard Preparation: Prepare a solution of the racemic mixture and a solution of the (R)-enantiomer reference standard.
Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.
Chromatographic System: Equilibrate the chiral HPLC system with the mobile phase.
Injection: Inject the racemic standard to confirm the separation of the two enantiomers. Inject the (R)-enantiomer standard to identify the peak corresponding to the desired enantiomer. Inject the sample solution.
Data Analysis: Determine the peak areas of both enantiomers in the sample chromatogram and calculate the enantiomeric excess (% ee).
Purity Determination of 2-Amino-5,6-diethylindane: A Case for GC-MS
For volatile and semi-volatile compounds like 2-amino-5,6-diethylindane, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. It combines the high separation efficiency of gas chromatography with the specific identification capabilities of mass spectrometry.
Alternative Methods Considered
HPLC: While HPLC can be used for the analysis of amines, GC-MS often provides better resolution for isomeric impurities and definitive identification through mass spectral data. Derivatization may be required for HPLC analysis to improve peak shape and detectability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for structural elucidation but is generally not as sensitive as GC-MS for the quantification of low-level impurities.
Proposed GC-MS Method for 2-Amino-5,6-diethylindane
To enhance volatility and improve chromatographic peak shape, derivatization of the primary amine is often recommended.[3]
Table 3: Proposed GC-MS Method Parameters
Parameter
Recommended Condition
Rationale
Derivatizing Agent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Forms a stable and volatile trimethylsilyl (TMS) derivative of the amine.
GC Column
5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
A standard, non-polar column suitable for a wide range of compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas.
Injection Mode
Split (e.g., 50:1)
To prevent column overloading.
Temperature Program
Initial 100°C, ramp to 280°C at 10°C/min
A temperature gradient is necessary to separate compounds with different boiling points.
MS Ionization
Electron Ionization (EI) at 70 eV
Standard ionization technique that provides reproducible mass spectra.
MS Scan Range
40-450 amu
To capture the molecular ion and characteristic fragment ions of the derivative and potential impurities.
Experimental Protocol: GC-MS Purity of 2-Amino-5,6-diethylindane
Derivatization: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add an excess of the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.
Standard Preparation: Prepare a derivatized standard in the same manner.
GC-MS System: Set up the GC-MS system with the specified parameters.
Injection: Inject the derivatized standard and sample solutions.
Data Analysis: Identify the main peak corresponding to the derivatized 2-amino-5,6-diethylindane by its retention time and mass spectrum. Identify and quantify any impurity peaks.
Workflow and Data Visualization
The following diagram illustrates the general workflow for the purity determination of Indacaterol's key starting materials.
Caption: General workflow for purity analysis of Indacaterol's key starting materials.
Conclusion
The purity of the key starting materials is a non-negotiable aspect of Indacaterol synthesis. This guide has presented a comparative overview of robust analytical methods for the quality control of 8-hydroxyquinoline derivatives and 2-amino-5,6-diethylindane. The proposed HPLC and GC-MS methods, when properly validated according to ICH guidelines, provide a reliable framework for ensuring that these critical precursors meet the stringent purity requirements for pharmaceutical manufacturing. By implementing these, or similarly validated, analytical procedures, drug developers can build quality into their processes from the very beginning, ultimately leading to a safer and more effective final drug product.
References
Casale, J. F., Hays, P. A., & Rema, A. N. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1335–1344. [Link]
ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
Fountain, K. J., Jablonski, J. A., & Morrison, D. (2012). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
Tsikas, D. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
Gerkens, P., & De Smet, M. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 798(1-2), 173–177. [Link]
Processes. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2498. [Link]
AMS Biotechnology. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
International Journal of Research in Medical Sciences. (2023). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. International Journal of Research in Medical Sciences, 11(7), 2349-3933. [Link]
ResearchGate. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
ResearchGate. (2014). A typical GC/MS profile for the analysis of an amino acid standard.... [Link]
Journal of Chromatography A. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 798(1-2), 173-177. [Link]
Scientific Reports. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Scientific Reports, 13(1), 19323. [Link]
MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 14(8), 1279. [Link]
Google Patents. (n.d.).
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 112-121. [Link]
Bioprocess Online. (2024). What Did ICH Q14 Miss On Analytical Method Validation. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one proper disposal procedures
Content Type: Operational Guide
Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary & Core Directive
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a critical organic intermediate, primarily utilized in the synthesis of long-acting beta-agonists (LABAs) such as Indacaterol.[1][3] While often handled as a stable solid in the laboratory, its disposal requires strict adherence to environmental protocols due to its classification as a Water Hazard Class 3 (WGK 3) substance (highly hazardous to water) and a Combustible Solid (Storage Class 11) .[3]
The Core Directive:
Do NOT discharge into municipal drains or sinks.
The only authorized disposal route is high-temperature incineration via a licensed hazardous waste management facility.[3]
Chemical Hazard & Stability Analysis
To dispose of a chemical safely, one must understand its reactivity.[3] This compound features a quinolinone scaffold with a benzyloxy ether linkage.[3]
Property
Data
Operational Implication
Physical State
Solid (White to off-white powder)
Risk of dust formation; potential for dust explosion if dispersed in air.[1][4]
Solubility
Low in water; Soluble in DMSO, DCM, MeOH
Glassware cannot be cleaned with water alone; organic solvent rinse required.
Zero-tolerance for release into soil or water systems.[1][3][5]
Flash Point
N/A (Solid)
Combustible.[3] Keep away from oxidizers in waste streams.[3]
Functional Group Hazard Analysis
Benzyloxy Group (Ether): Generally stable but contributes to high lipophilicity, increasing bioaccumulation potential in aquatic environments.[3]
Quinolinone Core: Nitrogen-containing heterocycle.[3] Incineration requires a facility equipped with a scrubber to manage nitrogen oxide (NOx) emissions.[3]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable to: Expired raw material, spilled solids, or excess yield.
Containment: Transfer the solid into a combustible fiber drum or a high-density polyethylene (HDPE) container.[3]
Expert Tip: Do not use metal containers if incineration is the final destination, as many incinerators prefer combustible packaging to minimize ash.
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Mother Liquors & Solutions
Applicable to: Reaction mixtures, filtrates from crystallization, or HPLC waste.
Solvent Classification: Determine the primary solvent.[3]
Halogenated (e.g., DCM): Segregate into "Halogenated Organic Waste."[3]
Non-Halogenated (e.g., Ethanol, Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste."
Pre-Cleaning Rinse:
Do not wash contaminated glassware directly in the sink.[3]
Protocol: Rinse glassware with a small volume of acetone or methanol.[3] Collect this rinse and add it to the solvent waste container. Only then wash the glassware with soap and water.[3]
Scenario C: Spill Cleanup
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] Use a P95/N95 dust mask if powder is fine.[3]
Sigma-Aldrich. (2025).[3][7] Safety Data Sheet: 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one. Retrieved from [1][3]
Santa Cruz Biotechnology. (2024).[3] 5-Acetyl-8-(phenylmethoxy)-2-quinolinone Product Data. Retrieved from [1][3][8]
European Chemicals Agency (ECHA). (2024).[3] Guidance on the classification and labelling of titanium dioxide and other organic intermediates. Retrieved from
BenchChem. (2025).[3] General Disposal Guidelines for Quinoline Derivatives. Retrieved from [1][3]
Personal protective equipment for handling 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Topic: Personal protective equipment for handling 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist.
[1]
Executive Summary & Risk Context
Compound Identity: 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS: 93609-84-8)
Primary Application: Key intermediate in the synthesis of ultra-long-acting
-adrenoceptor agonists (e.g., Indacaterol).
The "Precautionary Principle" in Drug Development:
While some vendor Safety Data Sheets (SDS) may default to "Not Classified" due to a lack of toxicological data, this is a critical error in a pharmaceutical R&D setting. As a precursor to high-potency bronchodilators, this compound possesses a structural scaffold (quinolinone derivative) capable of biological activity.
Operational Directive: Until specific occupational exposure limits (OELs) are established, you must handle this compound as a Performance-Based Control Band 3 (OEB 3) agent. This implies it is a potent compound with potential for respiratory sensitization and moderate systemic toxicity.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a "Swiss Cheese" model where engineering controls and PPE overlap to prevent exposure.
Protection Zone
Required Equipment
Technical Justification (Causality)
Respiratory
Primary: Fume Hood (Certified).Secondary: N95 or P100 (if outside hood).
The compound is a fine solid powder. Electrostatic forces often cause "dusting" during weighing. Inhalation is the fastest route to systemic absorption for quinolinone derivatives.
Permeation Logic: Standard nitrile offers >480 min protection against the solid. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient.[1] Airborne particulates can bypass side shields. Goggles seal the ocular mucosa against settling dust.
Body
Tyvek® Lab Coat (or similar non-woven)
Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry. Disposable non-woven coats prevent cross-contamination.
Decision Logic: PPE Selection Pathway
This decision tree guides your daily setup based on the specific manipulation being performed.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that "Aggressive" solvents require laminate gloves because nitrile degrades rapidly, permeating the dissolved active compound to the skin.
Operational Protocol: Safe Weighing & Transfer
Objective: Transfer 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one from stock bottle to reaction vessel with zero respiratory exposure.
Pre-Requisites:
Fume hood operating at 100 fpm face velocity.
Anti-static gun (ZeroStat) to neutralize powder charge.
Step-by-Step Procedure:
Zone Prep: Place a disposable absorbent mat (pig mat) inside the hood. This defines the "Hot Zone."
Double Glove: Don inner nitrile gloves (taped to lab coat cuffs) and outer extended-cuff nitrile gloves.
Static Neutralization: Aim the anti-static gun at the stock bottle and the receiving tare boat. Squeeze slowly to release ions. Why? Quinolinones are often electrostatic; this prevents the powder from "jumping" onto your gloves.
Transfer: Open the container only inside the hood. Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
Decontamination: Before removing hands from the hood, wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol. Dispose of the Kimwipe and the outer pair of gloves into the solid waste container inside the hood.
Exit: Remove hands, check inner gloves for visible tears.
Emergency Response & Disposal Logic
In the event of a spill, immediate containment prevents lab-wide contamination.
Figure 2: Spill response workflow. The critical step is covering with damp towels to prevent dry powder from becoming airborne during cleanup.
Disposal Protocol:
Solid Waste: All contaminated gloves, mats, and powders must be segregated into "Hazardous Solid Waste - Incineration Only." Do not landfill.[2]
Liquid Waste: If dissolved, segregate into the appropriate solvent stream (Halogenated vs. Non-Halogenated).
Container: Triple rinse empty stock bottles with Acetone before disposal. Treat the rinsate as hazardous waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press.[6] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link]
PubChem. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (Compound Summary). National Library of Medicine. [Link]
Safe Work Australia. (2019). Quinolinols: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme. [Link]